Heteroclitin B
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C28H34O8 |
|---|---|
Molecular Weight |
498.6 g/mol |
IUPAC Name |
(3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl) (Z)-2-methylbut-2-enoate |
InChI |
InChI=1S/C28H34O8/c1-9-14(2)28(29)36-23-16(4)15(3)10-17-11-19(30-5)24(31-6)26(32-7)21(17)22-18(23)12-20-25(27(22)33-8)35-13-34-20/h9,11-12,15-16,23H,10,13H2,1-8H3/b14-9- |
InChI Key |
PZUDCPSZWPLXKT-ZROIWOOFSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Isolation of Heteroclitin B from Kadsura: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the discovery, isolation, and preliminary biological characterization of Heteroclitin B, a dibenzocyclooctadiene lignan isolated from the genus Kadsura. The document details the experimental protocols for the extraction, chromatographic separation, and structure elucidation of this natural product. Quantitative data, including yields and spectroscopic characteristics, are presented in a structured format. Furthermore, a proposed signaling pathway associated with the observed anti-inflammatory activity of related lignans is illustrated. This guide is intended to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.
Introduction
The genus Kadsura, belonging to the Schisandraceae family, is a rich source of structurally diverse and biologically active secondary metabolites, particularly dibenzocyclooctadiene lignans and triterpenoids.[1] These compounds have garnered significant scientific interest due to their wide range of pharmacological activities, including anti-inflammatory, anti-HIV, and cytotoxic effects.[2][3] Within this genus, Kadsura heteroclita and Kadsura coccinea are notable species from which numerous novel compounds have been isolated and identified.
This guide focuses on this compound, a dibenzocyclooctadiene lignan. While many lignans have been isolated from Kadsura heteroclita, the initial discovery and isolation of this compound were reported from the roots of Kadsura coccinea.[1] This document provides a detailed account of the methodologies employed in its isolation and characterization, drawing from the primary literature to offer a practical resource for its further investigation and potential therapeutic development.
Discovery and Sourcing
This compound was first isolated from the ethyl acetate extract of the roots of Kadsura coccinea.[1] The study by Fang et al. (2014) led to the identification of this compound along with several other lignans.[4] This discovery highlighted the chemical diversity within the Kadsura genus and provided a new molecular entity for biological screening.
Experimental Protocols
The following sections detail the experimental procedures for the isolation and characterization of this compound, based on established methodologies for lignan extraction from Kadsura species.
Plant Material and Extraction
Dried and powdered roots of Kadsura coccinea serve as the starting material. A standard extraction protocol involves the following steps:
-
Maceration: The powdered plant material is macerated with 95% ethanol at room temperature.
-
Filtration and Concentration: The extract is filtered, and the solvent is evaporated under reduced pressure to yield a crude ethanol extract.
-
Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, typically petroleum ether, ethyl acetate, and n-butanol, to fractionate the components based on their solubility. This compound is primarily found in the ethyl acetate fraction.
Chromatographic Isolation and Purification
The ethyl acetate fraction is subjected to a series of chromatographic techniques to isolate this compound.
-
Silica Gel Column Chromatography: The ethyl acetate extract is loaded onto a silica gel column and eluted with a gradient of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Sephadex LH-20 Column Chromatography: Fractions containing this compound are further purified on a Sephadex LH-20 column using methanol as the eluent to remove pigments and other impurities.
-
Preparative High-Performance Liquid Chromatography (HPLC): The final purification is achieved using preparative HPLC on a C18 column with a mobile phase of methanol and water. This step yields pure this compound.
A generalized workflow for the isolation of dibenzocyclooctadiene lignans from Kadsura is depicted in the following diagram:
References
The Botanical Origin and Biological Significance of Heteroclitin B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Heteroclitin B, a dibenzocyclooctadiene lignan, is a natural product of significant interest within the scientific community due to its potential therapeutic applications. This technical guide provides a comprehensive overview of the biological origin of this compound, details on its isolation, and an exploration of its putative biological activities based on the known mechanisms of structurally related compounds. The primary biological source of this compound is the plant species Kadsura heteroclita, a member of the Schisandraceae family. This document outlines the general methodologies for the extraction and purification of this compound from this botanical source and presents available quantitative data for related compounds to offer a comparative perspective. Furthermore, this guide delves into the likely signaling pathways modulated by this compound, drawing upon the established bioactivities of similar dibenzocyclooctadiene lignans.
Biological Source of this compound
This compound is a secondary metabolite produced by the plant Kadsura heteroclita (Roxb.) Craib.[1][2] This species, belonging to the family Schisandraceae, is a woody vine found predominantly in Southern and Southwestern China.[3] The stems and roots of Kadsura heteroclita are rich sources of a variety of bioactive compounds, with lignans and triterpenoids being the most prominent chemical constituents.[4] Among the diverse array of lignans isolated from this plant, several members of the Heteroclitin series, including this compound, have been identified.[1][2][5]
Isolation and Purification of this compound and Related Compounds
While specific quantitative yield data for this compound is not extensively reported in publicly available literature, the isolation protocols for other closely related dibenzocyclooctadiene lignans from Kadsura heteroclita provide a robust framework for its extraction and purification. The general workflow involves solvent extraction of the dried and pulverized plant material followed by various chromatographic techniques to separate and purify the target compound.
General Experimental Protocol for Isolation
The following protocol is a composite methodology based on the successful isolation of dibenzocyclooctadiene lignans from Kadsura heteroclita and related species.
1. Plant Material Preparation:
-
The stems of Kadsura heteroclita are collected, dried, and pulverized into a fine powder to increase the surface area for efficient solvent extraction.
2. Extraction:
-
The powdered plant material is subjected to extraction with an organic solvent. Common solvents used for this purpose include methanol, ethanol, or a mixture of dichloromethane and methanol.
-
The extraction is typically performed at room temperature over an extended period or under reflux to enhance extraction efficiency.
-
The resulting crude extract is then filtered and concentrated under reduced pressure to yield a viscous residue.
3. Fractionation and Chromatography:
-
The crude extract is often subjected to a preliminary fractionation step using liquid-liquid partitioning with solvents of varying polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity.
-
The fraction enriched with lignans is then subjected to a series of chromatographic separations.
-
Column Chromatography: Silica gel column chromatography is a standard technique used for the initial separation of compounds. A gradient elution system with a mixture of solvents, such as petroleum ether and ethyl acetate, is commonly employed.
-
Sephadex LH-20 Chromatography: This size-exclusion chromatography is often used for further purification, particularly for separating compounds with similar polarities.
-
Preparative High-Performance Liquid Chromatography (HPLC): The final purification step to obtain highly pure this compound typically involves preparative HPLC, often using a reversed-phase C18 column with a mobile phase consisting of a mixture of methanol and water or acetonitrile and water.
Quantitative Data for a Related Compound
To provide a quantitative context for the isolation of dibenzocyclooctadiene lignans from Kadsura heteroclita, the following table summarizes the yield of Heteroclitin D from a published study. It is important to note that the yield of this compound may vary depending on the specific batch of plant material, geographical source, and the precise extraction and purification methods employed.
| Compound | Starting Material (Dried Stems of K. heteroclita) | Extraction Method | Purification Method | Final Yield | Purity | Reference |
| Heteroclitin D | 270 g | Sonication with cyclohexane | Flash chromatography and recrystallization | 10.2 mg | 99.4% (by HPLC) | (Wu et al., 2013) |
Putative Biological Activities and Signaling Pathways
Direct studies on the signaling pathways specifically modulated by this compound are limited. However, the broader class of dibenzocyclooctadiene lignans, to which this compound belongs, has been the subject of extensive research, particularly for their anti-inflammatory and anticancer properties.[4][6] It is therefore highly probable that this compound exerts its biological effects through similar molecular mechanisms.
The primary signaling pathways implicated in the bioactivity of dibenzocyclooctadiene lignans include:
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Signaling Pathway: This pathway is a central regulator of inflammation. Dibenzocyclooctadiene lignans have been shown to inhibit the activation of the NF-κB pathway, thereby reducing the production of pro-inflammatory cytokines.[6]
-
MAPK (Mitogen-Activated Protein Kinase) Signaling Pathway: The MAPK pathway is involved in the regulation of various cellular processes, including proliferation, differentiation, and apoptosis. Certain lignans from this class can modulate MAPK signaling, which contributes to their anticancer effects.[4]
-
PI3K/Akt (Phosphatidylinositol 3-kinase/Protein Kinase B) Signaling Pathway: This pathway is crucial for cell survival and proliferation. Inhibition of the PI3K/Akt pathway by dibenzocyclooctadiene lignans can lead to the induction of apoptosis in cancer cells.[4]
Visualizing the Experimental Workflow and Signaling Pathways
To facilitate a clearer understanding of the processes involved, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow for the isolation of this compound and the key signaling pathways likely influenced by this class of compounds.
Caption: Generalized workflow for the isolation of this compound.
Caption: Putative signaling pathways modulated by this compound.
Conclusion
This compound, a dibenzocyclooctadiene lignan originating from Kadsura heteroclita, represents a promising natural product for further investigation in drug discovery and development. While detailed studies specifically on this compound are emerging, the established knowledge of related compounds from the same chemical class and botanical source provides a strong foundation for understanding its isolation, purification, and potential biological activities. The methodologies and putative mechanisms of action outlined in this guide are intended to serve as a valuable resource for researchers and scientists in the field, facilitating future studies to fully elucidate the therapeutic potential of this compound.
References
- 1. Heteroclitin H, a new lignan from Kadsura heteroclita - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dibenzocyclooctadiene Lignans from Schisandra chinensis with Anti-Inflammatory Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comprehensive review of dibenzocyclooctadiene lignans from the Schisandra genus: anticancer potential, mechanistic insights and future prospects in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Four new lignans from the stems of Kadsura heteroclita - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dibenzocyclooctadiene Lignans from Schisandra chinensis with Anti-Inflammatory Effects [mdpi.com]
Spectroscopic Profile of Heteroclitin B: A Technical Overview
For researchers, scientists, and professionals in drug development, this document provides a detailed guide to the spectroscopic data and analytical methodologies for the dibenzocyclooctadiene lignan, Heteroclitin B. Isolated from Kadsura heteroclita, this natural product is of interest for its potential pharmacological activities. This guide compiles and presents its mass spectrometry and nuclear magnetic resonance data, along with the experimental protocols for their acquisition.
Mass Spectrometry (MS) Data
High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) has been utilized to determine the molecular formula of this compound.
| Ion | Calculated m/z | Found m/z | Molecular Formula |
| [M+H]⁺ | 521.2163 | 521.2163 | C₂₈H₃₄O₈ |
| Table 1: High-Resolution Mass Spectrometry Data for this compound. |
A prominent fragment ion is also observed at m/z 498.2254 in the mass spectrum.[1][2]
Nuclear Magnetic Resonance (NMR) Spectroscopic Data
Based on the analysis of numerous other dibenzocyclooctadiene lignans isolated from the same plant, the following provides a projected overview of the expected NMR data for this compound.
Predicted ¹H NMR Data (in CDCl₃)
| Protons | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
| Aromatic Protons | 6.5 - 7.5 | s, d |
| Methine Protons (Cyclooctadiene Ring) | 1.5 - 3.0 | m |
| Methylene Protons (Cyclooctadiene Ring) | 1.5 - 3.0 | m |
| Methoxy Protons | 3.5 - 4.0 | s |
| Methyl Protons | 1.0 - 2.5 | s, d |
| Table 2: Predicted ¹H NMR Chemical Shift Ranges for this compound. |
Predicted ¹³C NMR Data (in CDCl₃)
| Carbon | Expected Chemical Shift (δ, ppm) |
| Aromatic C | 110 - 160 |
| Aromatic C-O | 140 - 160 |
| Methine C (Cyclooctadiene Ring) | 30 - 50 |
| Methylene C (Cyclooctadiene Ring) | 30 - 50 |
| Methoxy C | 55 - 65 |
| Methyl C | 15 - 30 |
| Table 3: Predicted ¹³C NMR Chemical Shift Ranges for this compound. |
Experimental Protocols
The following are detailed experimental methodologies typical for the isolation and spectroscopic analysis of lignans from Kadsura heteroclita, which would be applicable to this compound.
Isolation of this compound
The isolation of this compound from the stems or roots of Kadsura heteroclita generally involves the following steps:
-
Extraction: The dried and powdered plant material is extracted with an organic solvent such as ethanol or a mixture of chloroform and methanol.
-
Fractionation: The crude extract is then partitioned between different solvents of varying polarity (e.g., n-hexane, ethyl acetate, and water) to yield fractions enriched in specific classes of compounds.
-
Chromatography: The fraction containing lignans is subjected to multiple chromatographic steps for purification. This typically includes:
-
Silica Gel Column Chromatography: For initial separation based on polarity.
-
Sephadex LH-20 Column Chromatography: For size-exclusion chromatography to remove smaller molecules.
-
Preparative High-Performance Liquid Chromatography (HPLC): For final purification of the target compound.
-
Spectroscopic Analysis
-
Mass Spectrometry: High-resolution mass spectra are typically acquired on a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source. The sample is dissolved in a suitable solvent like methanol and introduced into the mass spectrometer.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectra are recorded on a high-field spectrometer (e.g., 400, 500, or 600 MHz). The purified compound is dissolved in a deuterated solvent, most commonly chloroform-d (CDCl₃), and transferred to an NMR tube. Standard 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments are performed to elucidate the complete structure.
Logical Workflow for Isolation and Characterization
The following diagram illustrates the general workflow for the isolation and structural elucidation of this compound.
Caption: Workflow for the isolation and structural elucidation of this compound.
Signaling Pathways
Currently, there is no specific information available in the scientific literature detailing the signaling pathways modulated by this compound. Further research is required to elucidate its mechanism of action and potential therapeutic targets. The workflow for such a study would typically involve initial screening for biological activity followed by more in-depth mechanistic studies.
Caption: General workflow for investigating the biological activity of this compound.
References
Heteroclitin B: A Technical Overview of its Physicochemical Properties and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heteroclitin B is a naturally occurring dibenzocyclooctadiene lignan isolated from the stems of Kadsura heteroclita. Lignans from this plant genus have garnered significant interest in the scientific community due to their diverse and potent biological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside an exploration of its biological effects and the general experimental procedures for the isolation and characterization of this class of compounds. While specific experimental data for this compound is limited in publicly accessible literature, this guide supplements available information with data from closely related dibenzocyclooctadiene lignans to provide a thorough understanding for research and development purposes.
Physicochemical Properties
This compound is a complex organic molecule with the following identified properties. The data is compiled from various chemical databases and encyclopedic sources.
| Property | Value | Source |
| CAS Number | 140461-47-8 | [1] |
| Molecular Formula | C₂₈H₃₄O₈ | [2][3] |
| Molecular Weight | 498.58 g/mol | [2][3] |
| Appearance | Powder | [4] |
| Boiling Point (predicted) | 603.5 ± 55.0 °C | [5] |
| Density (predicted) | 1.23 ± 0.1 g/cm³ | [5] |
| Solubility | Soluble in Chloroform, Dichloromethane. | [6] |
Spectroscopic Data
Detailed experimental spectroscopic data for this compound, including specific 1H NMR, 13C NMR, and mass spectra, are not available in the reviewed public literature. The structural elucidation of dibenzocyclooctadiene lignans is typically achieved through a combination of these techniques.[7][8] For researchers aiming to identify this compound, a general approach based on the analysis of related compounds would involve:
-
¹H NMR Spectroscopy: To identify the aromatic and aliphatic protons, their multiplicities, and coupling constants, which are characteristic of the dibenzocyclooctadiene skeleton.
-
¹³C NMR Spectroscopy: To determine the number and types of carbon atoms, including carbonyls, aromatic carbons, and aliphatic carbons.
-
Mass Spectrometry (MS): To determine the exact molecular weight and fragmentation pattern, confirming the molecular formula. High-resolution mass spectrometry (HRMS) is particularly crucial for unambiguous formula determination.
Experimental Protocols
While a specific, detailed experimental protocol for the isolation and purification of this compound is not published, a general methodology for isolating dibenzocyclooctadiene lignans from Kadsura heteroclita can be outlined based on established procedures for similar compounds.[7][8]
General Isolation and Purification Workflow
Caption: General workflow for the isolation and purification of dibenzocyclooctadiene lignans.
Detailed Steps:
-
Extraction: The dried and powdered plant material (stems of Kadsura heteroclita) is extracted with a suitable organic solvent such as ethanol, methanol, or ethyl acetate at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction.
-
Concentration: The solvent from the combined extracts is removed under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is then suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity. The lignan fraction is typically enriched in the ethyl acetate and/or n-butanol fractions.
-
Chromatographic Purification: The lignan-rich fraction is subjected to multiple chromatographic steps for the isolation of individual compounds.
-
Silica Gel Column Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient of solvents, typically a mixture of n-hexane and ethyl acetate, or chloroform and methanol.
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified by preparative HPLC, often using a C18 column and a mobile phase such as methanol-water or acetonitrile-water, to yield the pure compound.
-
-
Structure Elucidation: The structure of the isolated pure compound is then determined using spectroscopic methods, including NMR (¹H, ¹³C, COSY, HSQC, HMBC) and mass spectrometry (ESI-MS, HR-ESI-MS).
Biological Activities and Signaling Pathways
While specific studies on the biological activities of this compound are limited, an entry in the "Encyclopedia of Traditional Chinese Medicines" reports its cytotoxic effects against several cancer cell lines.[2][3] The broader class of dibenzocyclooctadiene lignans, to which this compound belongs, is known to possess significant anti-inflammatory and apoptosis-inducing properties.[1][9][10]
Cytotoxic Activity
This compound has demonstrated cytotoxic activity against the following cell lines:
The induction of apoptosis is a common mechanism of cytotoxicity for dibenzocyclooctadiene lignans.[9] This process can be initiated through the intrinsic (mitochondrial) pathway.
Caption: Postulated intrinsic apoptosis pathway for dibenzocyclooctadiene lignans.
This pathway involves the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of the caspase cascade, ultimately resulting in programmed cell death.[9]
Anti-inflammatory Activity
Dibenzocyclooctadiene lignans have been shown to exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.[1] These compounds can suppress the production of pro-inflammatory mediators.
Caption: Anti-inflammatory signaling pathways modulated by dibenzocyclooctadiene lignans.
Studies on related lignans indicate that they can suppress the activation of major inflammatory signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK), Nuclear Factor-kappa B (NF-κB), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) pathways.[1] This inhibition leads to a decrease in the production of pro-inflammatory cytokines such as TNF-α and IL-6, as well as other inflammatory mediators like nitric oxide (NO).[1] Concurrently, these compounds can activate the Protein Kinase A (PKA)/cAMP response element-binding protein (CREB)/Nuclear factor erythroid 2-related factor 2 (Nrf-2) pathway, which upregulates the expression of antioxidant and detoxifying enzymes.[1]
Conclusion
This compound is a dibenzocyclooctadiene lignan from Kadsura heteroclita with demonstrated cytotoxic potential. While specific physicochemical and comprehensive spectral data for this compound remain to be fully disclosed in the literature, the established methodologies for the isolation and characterization of related lignans provide a solid framework for its further investigation. The known anti-inflammatory and pro-apoptotic activities of this class of compounds suggest that this compound may exert its effects through the modulation of key cellular signaling pathways, including those involving MAPK, NF-κB, and the Bcl-2 family. Further research is warranted to fully elucidate the specific properties and mechanisms of action of this compound, which may hold promise for the development of novel therapeutic agents.
References
- 1. Dibenzocyclooctadiene lignans from Kadsura heteroclita - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Heteroclitins R-S:new dibenzocylooctadiene lignans from <i>Kadsura heteroclita</i> [cjnmcpu.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Compounds from Kadsura heteroclita and related anti-HIV activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Heteroclitins R-S: new dibenzocylooctadiene lignans from Kadsura heteroclita - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Heteroclitin H, a new lignan from Kadsura heteroclita - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Study on the chemical constituents of Kadsura heteroclita [yndxxb.ynu.edu.cn]
- 10. researchgate.net [researchgate.net]
Introduction: Heteroclitin B and the Quest for Novel Anti-HIV Agents
An In-depth Technical Guide on the Mechanism of Action of Heteroclitin B in HIV Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anti-HIV activity and the likely mechanism of action of this compound, a dibenzocyclooctadiene lignan isolated from Kadsura heteroclita. While direct mechanistic studies on this compound are not extensively available in the public domain, this guide synthesizes findings from closely related compounds of the same structural class to propose a well-supported mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel antiretroviral agents.
The emergence of drug-resistant HIV strains necessitates the continued search for novel antiretroviral agents with unique mechanisms of action. Natural products have historically been a rich source of therapeutic leads. The lignans, a diverse class of polyphenolic compounds found in plants, have demonstrated a wide range of biological activities, including antiviral effects.
This compound belongs to the dibenzocyclooctadiene subclass of lignans, which are characteristic constituents of plants from the Schisandraceae family, including the genus Kadsura. Phytochemical investigations into Kadsura heteroclita have led to the isolation of several compounds with demonstrated anti-HIV activity, establishing this plant as a source of potential antiretroviral drug leads. While a number of compounds from K. heteroclita have been screened for anti-HIV activity, this guide will focus on the available data for this class of compounds and the elucidated mechanism for structurally related lignans.
Anti-HIV Activity of Lignans from Kadsura heteroclita
Studies on extracts from the stems of Kadsura heteroclita have confirmed their anti-HIV activity.[1] Subsequent phytochemical analyses have identified several active lignans. While specific data for this compound is not detailed in the available literature, studies on other compounds isolated from the same plant provide evidence of the anti-HIV potential of this chemical class. For instance, two other compounds from K. heteroclita exhibited moderate anti-HIV activity with EC50 values of 1.6 µg/mL and 1.4 µg/mL, respectively.[2] Other related lignans, such as heteroclitin D, have also shown moderate anti-HIV activity.[1]
Quantitative Data on Anti-HIV Activity
The following table summarizes the reported anti-HIV-1 activity of compounds isolated from Kadsura heteroclita and a closely related dibenzocyclooctadiene lignan.
| Compound/Extract | Virus Strain | Cell Line | EC50 (µg/mL) | TI (Therapeutic Index) | Reference |
| Compound 6 (from K. heteroclita) | HIV-1 | C8166 | 1.6 | 52.9 | Pu, J.X., et al. (2008). Phytochemistry, 69(5), 1266-1272.[2] |
| Compound 12 (from K. heteroclita) | HIV-1 | C8166 | 1.4 | 65.9 | Pu, J.X., et al. (2008). Phytochemistry, 69(5), 1266-1272.[2] |
| HDS2 (Gomisin M1) | HIV-1 (NL4-3) | MT-4 | ~0.8 | >125 | Han, Y., et al. (2015). Journal of Antivirals & Antiretrovirals, 7(3), 086-092.[3] |
| HDS2 (Gomisin M1) | HIV-1 (BaL) | TZM-bl | ~1.2 | >83 | Han, Y., et al. (2015). Journal of Antivirals & Antiretrovirals, 7(3), 086-092.[3] |
Proposed Mechanism of Action: Inhibition of HIV-1 Reverse Transcriptase
Based on detailed mechanistic studies of a structurally similar dibenzocyclooctadiene lignan, HDS2 (also known as gomisin M1), it is highly probable that this compound functions as a Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) .[3][4] NNRTIs are a critical class of antiretroviral drugs that bind to an allosteric site on the HIV-1 reverse transcriptase (RT), an enzyme essential for converting the viral RNA genome into DNA. This binding induces a conformational change in the enzyme, thereby inhibiting its function.
The evidence for HDS2 acting as an NNRTI is multi-faceted and provides a strong basis for inferring the mechanism of this compound:
-
Early-Stage Inhibition : Time-of-addition experiments with HDS2 showed that the compound was most effective when added at the early stages of the HIV-1 life cycle, consistent with the timing of reverse transcription.[3] The inhibitory activity of HDS2 was significantly reduced when added 4 hours post-infection.[3]
-
Direct Enzymatic Inhibition : In vitro assays using purified recombinant HIV-1 RT confirmed that HDS2 directly inhibits the enzymatic activity of reverse transcriptase.[3]
-
No Effect on Post-Integration Events : The compound did not inhibit viral replication when a post-integration model was used, further pinpointing its action to a pre-integration step.
Signaling Pathway and Mechanism of Inhibition
The following diagram illustrates the proposed mechanism of action for this compound, acting as an NNRTI within the HIV-1 replication cycle.
References
- 1. researchgate.net [researchgate.net]
- 2. Compounds from Kadsura heteroclita and related anti-HIV activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of a dibenzocyclooctadiene lignan as a HIV-1 non-nucleoside reverse transcriptase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of a dibenzocyclooctadiene lignan as a HIV-1 non-nucleoside reverse transcriptase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Therapeutic Targets of Heteroclitin B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Heteroclitin B, a dibenzocyclooctadiene lignan isolated from the medicinal plant Kadsura heteroclita, presents a compelling case for further investigation as a therapeutic agent. While direct quantitative data for this compound is limited in the currently available scientific literature, the well-documented biological activities of structurally related lignans and phytochemicals strongly suggest its potential to modulate key signaling pathways implicated in inflammation, cancer, and viral infections. This technical guide synthesizes the current understanding of these potential therapeutic targets, with a primary focus on the anti-inflammatory mechanism mediated by the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. Furthermore, this guide provides detailed experimental protocols and visualizations to facilitate future research and drug development efforts centered on this compound and related compounds.
Introduction to this compound
This compound belongs to the lignan family of polyphenols, which are widely recognized for their diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects. Isolated from Kadsura heteroclita, a plant with a history of use in traditional medicine, this compound and its analogues have garnered interest for their potential therapeutic applications. The core chemical scaffold of dibenzocyclooctadiene lignans is associated with a range of biological activities, making this compound a promising candidate for drug discovery.
Potential Therapeutic Targets and Mechanisms of Action
Based on the activities of related compounds and the general mechanisms of lignans, the primary potential therapeutic targets for this compound are detailed below.
Anti-Inflammatory Effects via NF-κB Pathway Inhibition
The NF-κB signaling pathway is a cornerstone of the inflammatory response. Its aberrant activation is implicated in numerous chronic inflammatory diseases and cancers. Phytochemicals, including lignans, are known to exert anti-inflammatory effects by inhibiting this pathway at various points.
Key Molecular Targets in the NF-κB Pathway:
-
Inhibitor of κB Kinase (IKK): This kinase complex is responsible for phosphorylating the inhibitory protein IκBα. Inhibition of IKK prevents the subsequent steps in the activation cascade.
-
Inhibitor of κBα (IκBα): Phosphorylation and subsequent degradation of IκBα are critical for the release and nuclear translocation of the NF-κB p65/p50 dimer.
-
NF-κB p65/p50: The nuclear translocation of this transcription factor dimer is essential for its activity. Preventing this translocation sequesters NF-κB in the cytoplasm, thereby inhibiting the transcription of pro-inflammatory genes.
-
Downstream Pro-inflammatory Mediators: By inhibiting NF-κB, this compound is predicted to reduce the expression of key inflammatory enzymes and cytokines, including:
-
Inducible Nitric Oxide Synthase (iNOS): Produces nitric oxide, a key inflammatory mediator.
-
Cyclooxygenase-2 (COX-2): An enzyme responsible for the synthesis of prostaglandins, which are central to inflammation and pain.
-
Pro-inflammatory Cytokines: Such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6).
-
dot
Caption: NF-κB Signaling Pathway and Potential Inhibition by this compound.
Antioxidant Effects via Nrf2 Pathway Activation
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant proteins. Many phytochemicals exert antioxidant effects by activating the Nrf2 pathway, leading to the production of cytoprotective enzymes. While direct evidence for this compound is pending, this remains a plausible mechanism of action.
dot
Caption: Nrf2 Antioxidant Pathway and Potential Activation by this compound.
Anticancer and Antiviral Potential
The anti-proliferative and pro-apoptotic effects of lignans against various cancer cell lines suggest that this compound may also possess anticancer properties. The inhibition of the chronically active NF-κB pathway in many cancers is a key mechanism for inducing apoptosis and inhibiting tumor growth. Additionally, several compounds from Kadsura heteroclita have demonstrated anti-HIV activity, indicating a potential antiviral role for this compound that warrants further investigation.
Quantitative Data
As of the latest literature review, specific quantitative data such as IC50 or EC50 values for this compound's activity on its potential therapeutic targets are not yet available. The following table presents hypothetical data based on typical values observed for other bioactive lignans with anti-inflammatory properties to serve as a template for future studies.
| Target/Assay | Parameter | Hypothetical Value (μM) | Cell Line/System |
| NF-κB Luciferase Reporter Assay | IC50 | 5 - 20 | HEK293T |
| iNOS Protein Expression (LPS-stimulated) | IC50 | 10 - 50 | RAW 264.7 |
| COX-2 Protein Expression (LPS-stimulated) | IC50 | 10 - 50 | RAW 264.7 |
| Nitric Oxide Production (LPS-stimulated) | IC50 | 5 - 25 | RAW 264.7 |
| TNF-α Production (LPS-stimulated) | IC50 | 10 - 40 | RAW 264.7 |
| IL-6 Production (LPS-stimulated) | IC50 | 15 - 50 | RAW 264.7 |
| Cell Viability (Cytotoxicity) | CC50 | > 100 | RAW 264.7 |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments to elucidate the therapeutic potential of this compound.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophages are a standard model for studying inflammation. They should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are typically pre-treated with varying concentrations of this compound for 1-2 hours before stimulation with an inflammatory agent, such as lipopolysaccharide (LPS) (1 µg/mL), for a specified duration depending on the assay.
Cell Viability Assay
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells).
-
Nitric Oxide (NO) Production Assay
-
Principle: The Griess assay measures the concentration of nitrite (NO2-), a stable and nonvolatile breakdown product of NO.
-
Protocol:
-
Seed RAW 264.7 cells in a 24-well plate and treat with this compound and LPS as described above for 24 hours.
-
Collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid).
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
Quantitative Real-Time PCR (qRT-PCR)
-
Principle: To quantify the mRNA expression levels of target genes such as iNOS, COX-2, TNF-α, and IL-6.
-
Protocol:
-
Treat cells with this compound and LPS for 6-12 hours.
-
Isolate total RNA using a suitable kit (e.g., TRIzol reagent).
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qRT-PCR using SYBR Green master mix and gene-specific primers.
-
Normalize the expression of target genes to a housekeeping gene (e.g., GAPDH or β-actin).
-
Calculate the relative gene expression using the 2^-ΔΔCt method.
-
Western Blot Analysis
-
Principle: To detect and quantify the protein levels of targets such as iNOS, COX-2, IκBα, phospho-IκBα, p65, and phospho-p65.
-
Protocol:
-
Treat cells with this compound and LPS for the appropriate duration (e.g., 30 minutes for IκBα phosphorylation, 24 hours for iNOS/COX-2).
-
Lyse the cells and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate with specific primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).
-
NF-κB Luciferase Reporter Assay
-
Principle: To measure the transcriptional activity of NF-κB.
-
Protocol:
-
Co-transfect HEK293T cells with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid.
-
After 24 hours, pre-treat the cells with this compound for 1 hour, followed by stimulation with TNF-α (10 ng/mL) for 6-8 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Normalize the NF-κB-dependent firefly luciferase activity to the Renilla luciferase activity.
-
dot
Caption: General Experimental Workflow for In Vitro Anti-inflammatory Screening.
Conclusion and Future Directions
This compound holds significant promise as a lead compound for the development of novel therapeutics, particularly for inflammatory diseases. The strong theoretical basis for its inhibition of the NF-κB pathway provides a clear direction for future research. The immediate priorities should be to:
-
Confirm the inhibitory effect of this compound on the NF-κB pathway using the detailed experimental protocols outlined in this guide.
-
Generate quantitative data (IC50 values) to determine its potency and selectivity.
-
Investigate its effects on the Nrf2 antioxidant pathway to understand its full mechanistic profile.
-
Evaluate its efficacy in preclinical animal models of inflammation to establish its in vivo therapeutic potential.
-
Explore its anticancer and antiviral activities based on the known properties of related compounds.
By systematically addressing these research questions, the scientific community can unlock the full therapeutic potential of this compound and pave the way for its development as a novel drug candidate.
Structure-Activity Relationship of Dibenzocyclooctadiene Lignans from Kadsura heteroclita and Related Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibenzocyclooctadiene lignans, a class of natural products predominantly found in plants of the Schisandraceae family, such as Kadsura heteroclita, have garnered significant attention for their diverse and potent biological activities. While a comprehensive structure-activity relationship (SAR) study on a series of synthetic Heteroclitin B analogs is not extensively documented in the current scientific literature, a considerable body of research on naturally occurring lignans from Kadsura and related genera provides valuable insights into the structural features crucial for their bioactivity. This guide consolidates the available data on the anti-HIV and cytotoxic activities of these compounds, offering a foundational understanding of their SAR.
Core Bioactivities: Anti-HIV and Cytotoxic Effects
Research into the chemical constituents of Kadsura heteroclita has led to the isolation of numerous dibenzocyclooctadiene lignans.[1][2] These compounds have been primarily evaluated for their potential as anti-HIV agents and for their cytotoxicity against various cancer cell lines.
Anti-HIV Activity
Several lignans isolated from Kadsura heteroclita have demonstrated inhibitory effects against the human immunodeficiency virus (HIV).[3] The anti-HIV activity is a key focus of research for this class of compounds, with some exhibiting moderate potency.[4] A study on a dibenzocyclooctadiene lignan, gomisin M1 (referred to as HDS2 in the study), identified it as a non-nucleoside reverse transcriptase inhibitor (NNRTI).[5] This provides a potential mechanism of action for the anti-HIV effects observed in other lignans from this family.
Cytotoxicity
Beyond their antiviral properties, dibenzocyclooctadiene lignans have also been investigated for their cytotoxic effects against cancer cells. For instance, certain compounds isolated from Kadsura heteroclita have shown moderate cytotoxicity against the human promyelocytic leukemia cell line (HL-60).[6] Another lignan, Heilaohulignan C from Kadsura coccinea, displayed good cytotoxicity against HepG-2 human liver cancer cells.[1]
Quantitative Biological Data
The following tables summarize the reported biological activities of various dibenzocyclooctadiene lignans isolated from Kadsura heteroclita and related species.
Table 1: Anti-HIV Activity of Lignans from Kadsura heteroclita
| Compound | EC50 (µg/mL) | Therapeutic Index (TI) | Reference |
| Interiorin B | 1.4 | 65.9 | [3][4] |
| Interiorin A | 1.6 | 52.9 | [3][4] |
Table 2: Cytotoxicity of Lignans from Kadsura heteroclita
| Compound | Cell Line | IC50 (µM) | Reference |
| Kadheterin A | HL-60 | 14.59 | [6] |
Table 3: Anti-HIV Activity of Lignans from Schisandra wilsoniana
| Compound | Therapeutic Index (TI) | Reference |
| Marlignan G (8) | 17.6 | [7][8] |
| Marlignan L (12) | 16.4 | [7][8] |
| Marlignan F (6) | 15.6 | [7][8] |
| Marlignan C (3) | 13.2 | [7][8] |
Experimental Protocols
The biological activities presented in this guide were determined using established experimental methodologies. The following are generalized protocols based on the cited literature.
Anti-HIV-1 Assay
The anti-HIV-1 activity is typically evaluated by assessing the inhibition of the cytopathic effects of the virus in a suitable cell line, such as C8166 cells.
-
Cell Culture: C8166 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) at 37°C in a 5% CO2 incubator.
-
Virus Infection: Cells are infected with a laboratory-adapted strain of HIV-1, such as HIV-1IIIB.
-
Compound Treatment: The infected cells are treated with various concentrations of the test compounds. A known anti-HIV drug, such as azidothymidine (AZT), is used as a positive control.
-
Cytopathic Effect (CPE) Assay: After a defined incubation period (e.g., 3 days), the number of viable cells is quantified using a method like the MTT assay. The reduction in the virus-induced cell death in the presence of the compound is a measure of its antiviral activity.
-
Data Analysis: The 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50) are calculated from the dose-response curves. The therapeutic index (TI) is determined as the ratio of CC50 to EC50.
Cytotoxicity Assay (MTT Assay)
The cytotoxicity of the compounds is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells (e.g., HL-60) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).
-
MTT Incubation: After the treatment period, the MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Formazan Solubilization: The formazan crystals are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the resulting solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The cell viability is expressed as a percentage of the control (untreated cells). The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Visualizations
General Structure of Dibenzocyclooctadiene Lignans
The core chemical scaffold of the dibenzocyclooctadiene lignans discussed in this guide is presented below. The variations in substituents at different positions on the rings and the cyclooctadiene core contribute to the observed differences in biological activity.
Caption: General chemical structure of the dibenzocyclooctadiene lignan scaffold.
Experimental Workflow for Bioactivity Screening
The general workflow for the isolation and biological evaluation of dibenzocyclooctadiene lignans from plant sources is outlined in the following diagram.
Caption: General workflow for the isolation and bioactivity screening of lignans.
Conclusion and Future Directions
The available data on dibenzocyclooctadiene lignans from Kadsura heteroclita and related species indicate that these compounds are a promising source of bioactive molecules with potential anti-HIV and anticancer applications. While a detailed SAR for this compound is yet to be established, the information gathered on its naturally occurring analogs provides a solid starting point. Future research should focus on the semi-synthesis or total synthesis of a focused library of this compound analogs to systematically probe the influence of various structural modifications on their biological activity. Such studies will be instrumental in identifying more potent and selective lead compounds for further drug development.
References
- 1. A review of lignans from genus Kadsura and their spectrum characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Compounds from Kadsura heteroclita and related anti-HIV activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of a dibenzocyclooctadiene lignan as a HIV-1 non-nucleoside reverse transcriptase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dibenzocyclooctadiene lignans from Kadsura heteroclita - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Dibenzocyclooctadiene lignans from Schisandra wilsoniana and their anti-HIV-1 activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Heteroclitin B: An Inquiry into its Biological Activities and Therapeutic Potential
A Technical Guide for Researchers and Drug Development Professionals
Disclaimer: Information regarding the specific biological activities of Heteroclitin B is not currently available in the public scientific literature. This guide provides a comprehensive overview of the known biological activities of closely related compounds isolated from Kadsura heteroclita and the broader class of dibenzocyclooctadiene lignans to which this compound belongs. This information is intended to serve as a foundational resource for future research endeavors.
Introduction
This compound is a member of the dibenzocyclooctadiene lignan family, a class of natural products known for their complex structures and diverse pharmacological properties.[1] Lignans are a major class of phytoestrogens and have attracted significant scientific interest for their potential therapeutic applications.[2] this compound is isolated from Kadsura heteroclita, a plant used in traditional medicine for various ailments.[3][4] While specific data on this compound is scarce, the extensive research on other constituents of Kadsura heteroclita and related dibenzocyclooctadiene lignans provides a strong rationale for investigating its potential biological activities.[2][3][5]
Biological Activities of Lignans from Kadsura heteroclita and Dibenzocyclooctadiene Lignans
Research on extracts and isolated compounds from Kadsura heteroclita has revealed a broad spectrum of pharmacological activities, including anti-inflammatory, anti-HIV, anticancer, and hepatoprotective effects.[2][3][6][7] These activities are largely attributed to the presence of lignans and triterpenoids.[3][7]
Anti-Inflammatory Activity
Several dibenzocyclooctadiene lignans isolated from the Schisandraceae family, to which Kadsura belongs, have demonstrated anti-inflammatory properties.[8][9] The proposed mechanisms often involve the modulation of key inflammatory signaling pathways.
A potential signaling pathway that could be investigated for this compound's anti-inflammatory activity is the NF-κB pathway. Many natural products exert their anti-inflammatory effects by inhibiting the activation of NF-κB, a transcription factor that plays a central role in regulating the expression of pro-inflammatory genes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A review of lignans from genus Kadsura and their spectrum characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review of the phytochemistry and pharmacology of Kadsura heteroclita, an important plant in Tujia ethnomedicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Heteroclitin H, a new lignan from Kadsura heteroclita - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. acgpubs.org [acgpubs.org]
- 6. Anti-RAFLS Triterpenoids and Hepatoprotective Lignans From the Leaves of Tujia Ethnomedicine Kadsura heteroclita (Xuetong) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. acgpubs.org [acgpubs.org]
- 8. Comprehensive review of dibenzocyclooctadiene lignans from the Schisandra genus: anticancer potential, mechanistic insights and future prospects in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dibenzocyclooctadiene lignans from the family Schisandraceae: A review of phytochemistry, structure-activity relationship, and hepatoprotective effects - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Anti-HIV Efficacy of Lignans from Kadsura heteroclita: A Technical Overview
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: This technical guide consolidates the available scientific information regarding the anti-HIV efficacy of lignans isolated from Kadsura heteroclita. It is important to note that while this document addresses the broader class of "Heteroclitin" compounds, specific in vitro anti-HIV efficacy data for Heteroclitin B is not available in the currently reviewed scientific literature. The data presented herein pertains to other lignans isolated from the same plant species.
Executive Summary
Extracts from the stems of Kadsura heteroclita have demonstrated anti-HIV activity, attributed to the presence of various bioactive compounds, particularly lignans.[1] While research into the specific antiviral properties of every isolated compound is ongoing, studies have identified several lignans from this plant with weak to moderate anti-HIV activity.[1][2] This guide provides a summary of the available quantitative data, details common experimental protocols for assessing anti-HIV efficacy, and illustrates potential mechanisms and workflows relevant to the study of these compounds.
Quantitative Data on Anti-HIV Activity of Kadsura heteroclita Compounds
The following table summarizes the reported in vitro anti-HIV-1 activity of specific compounds isolated from Kadsura heteroclita. The data is derived from studies employing human T-lymphocyte C8166 cells.
| Compound ID | Compound Type | EC₅₀ (µg/mL) | CC₅₀ (µg/mL) | Therapeutic Index (TI) | Activity Level | Reference |
| Compound 6 | Lignan | 1.6 | 84.6 | 52.9 | Moderate | [2] |
| Compound 12 | Lignan | 1.4 | 92.3 | 65.9 | Moderate | [2] |
| Heteroclitin D | Lignan | Not Reported | Not Reported | Not Reported | Moderate | [1] |
| Kadsurin | Lignan | Not Reported | Not Reported | Not Reported | Weak | [1] |
| Heteroclitin F | Lignan | Not Reported | Not Reported | Not Reported | Weak | [1] |
| Interiorin | Lignan | Not Reported | Not Reported | Not Reported | Moderate | [1] |
| Interiorin B | Lignan | Not Reported | Not Reported | Not Reported | Moderate | [1] |
EC₅₀ (50% Effective Concentration): The concentration of the compound that inhibits 50% of viral replication. CC₅₀ (50% Cytotoxic Concentration): The concentration of the compound that causes 50% cell death. TI (Therapeutic Index): The ratio of CC₅₀ to EC₅₀, indicating the selectivity of the compound for antiviral activity over cytotoxicity.
Experimental Protocols
The following outlines a generalized methodology for determining the in vitro anti-HIV activity of natural compounds, based on standard practices in the field.
Cell and Virus Culture
-
Cell Line: Human T-lymphocyte cell lines susceptible to HIV-1 infection, such as C8166 or MT-4, are commonly used.
-
Virus Strain: A laboratory-adapted strain of HIV-1, such as HIV-1IIIB, is typically used for initial screening.
-
Culture Conditions: Cells are maintained in an appropriate culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum, antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
Cytotoxicity Assay (MTT Assay)
-
Seed cells in a 96-well plate.
-
Add serial dilutions of the test compound to the wells.
-
Incubate for a period that corresponds to the duration of the anti-HIV assay.
-
Add MTT solution and incubate to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals and measure the absorbance to determine cell viability.
-
Calculate the CC₅₀ value from the dose-response curve.
Anti-HIV Activity Assay (Syncytia Formation Inhibition)
-
In a 96-well plate, mix serial dilutions of the test compound with a predetermined titer of HIV-1.
-
Add susceptible cells (e.g., C8166) to the mixture.
-
Incubate for several days to allow for viral replication and the formation of syncytia (multinucleated giant cells resulting from virus-induced cell fusion).
-
Observe and count the number of syncytia in each well under a microscope.
-
The EC₅₀ is calculated as the compound concentration that reduces the number of syncytia by 50% compared to the virus control.
Potential Mechanism of Action
While the specific mechanism of action for this compound is unknown, lignans have been reported to exhibit anti-HIV activity through various mechanisms. One potential target is the inhibition of HIV-1 reverse transcriptase, a critical enzyme for the conversion of viral RNA into DNA.
Caption: Potential mechanism of action for anti-HIV lignans.
Experimental and Data Analysis Workflow
The process of evaluating a novel compound for anti-HIV activity involves a structured workflow from initial preparation to final data analysis.
Caption: General workflow for in vitro anti-HIV drug screening.
Conclusion
The lignans isolated from Kadsura heteroclita represent a promising area for the discovery of novel anti-HIV agents. While several compounds from this plant have shown moderate in vitro activity, further investigation is required to elucidate their specific mechanisms of action and to evaluate the potential of other related compounds, such as this compound. The protocols and workflows described in this guide provide a framework for the continued exploration of these natural products in the context of anti-HIV drug development.
References
Antiviral Properties of Lignans from Kadsura heteroclita: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the antiviral properties of specific lignans isolated from the plant Kadsura heteroclita. While the initial focus of inquiry was Heteroclitin B, a thorough review of the scientific literature indicates a lack of available data on its antiviral effects. This document, therefore, shifts focus to other bioactive compounds from the same plant for which anti-HIV activity has been reported and quantified. This guide summarizes the available quantitative data, outlines the experimental methodologies used to determine antiviral efficacy, and presents putative mechanisms of action based on the broader understanding of how lignans interfere with the viral replication cycle. The information is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel antiviral therapeutics derived from natural products.
Introduction
The emergence of drug-resistant viral strains necessitates a continuous search for novel antiviral agents with diverse mechanisms of action. Natural products have historically been a rich source of therapeutic leads, and the genus Kadsura has been identified as a producer of various bioactive secondary metabolites.[1][2] Lignans, a major class of polyphenols found in plants, are of particular interest due to their wide range of biological activities, including anti-inflammatory, antioxidant, and antiviral properties.[1][3] This guide specifically examines the anti-HIV activity of compounds isolated from Kadsura heteroclita, a plant used in traditional medicine.[1]
Quantitative Antiviral Data
Phytochemical analysis of the stems of Kadsura heteroclita has led to the isolation of several compounds, with some demonstrating notable activity against the Human Immunodeficiency Virus (HIV). The antiviral efficacy of these compounds is typically quantified by their 50% effective concentration (EC50) and their therapeutic index (TI), which is a ratio of the compound's cytotoxicity to its antiviral activity. A higher TI value indicates a more favorable safety profile.
The following table summarizes the quantitative data for the most active anti-HIV compounds isolated from Kadsura heteroclita as reported in the literature.[2][4]
| Compound | Virus | Cell Line | EC50 (µg/mL) | TI | Reference |
| Interiorin B | HIV-1 | C8166 | 1.6 | 52.9 | [2][4] |
| Interiorin A | HIV-1 | C8166 | 1.4 | 65.9 | [2][4] |
| Heteroclitin D | HIV | C8166 | Moderate (EC50 not specified) | Not specified | [5] |
Experimental Protocols
The following sections detail the generalized experimental methodologies employed in the assessment of the anti-HIV activity of compounds derived from Kadsura heteroclita.
Compound Isolation and Identification
The initial step involves the extraction of chemical constituents from the dried and powdered stems of Kadsura heteroclita using organic solvents. The crude extract is then subjected to various chromatographic techniques, such as column chromatography and high-performance liquid chromatography (HPLC), to isolate individual compounds. The structures of the isolated compounds are elucidated using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Anti-HIV Assay
The anti-HIV activity of the isolated compounds is typically evaluated using an in vitro cell-based assay. A common method is the inhibition of virus-induced cytopathic effect (CPE) in a susceptible cell line.
-
Cell Line: A human T-cell line, such as C8166, which is permissive to HIV-1 infection, is commonly used.
-
Virus: A laboratory-adapted strain of HIV-1 is used to infect the cells.
-
Procedure:
-
Cells are seeded in microtiter plates.
-
Serial dilutions of the test compounds are added to the cells.
-
A standardized amount of HIV-1 is then added to the cell cultures.
-
The plates are incubated for a period that allows for multiple rounds of viral replication, typically 3-5 days.
-
The extent of viral replication is determined by measuring the cytopathic effect, which can be quantified using methods like the MTT assay that measures cell viability.
-
The EC50 is calculated as the concentration of the compound that inhibits the viral CPE by 50%.
-
Cytotoxicity Assay
To assess the therapeutic index, the cytotoxicity of the compounds is determined in parallel with the antiviral assay.
-
Procedure:
-
The same cell line used in the anti-HIV assay (e.g., C8166) is seeded in microtiter plates.
-
Serial dilutions of the test compounds are added to the cells, but no virus is added.
-
The plates are incubated for the same duration as the antiviral assay.
-
Cell viability is measured using the MTT assay.
-
The 50% cytotoxic concentration (CC50) is calculated as the concentration of the compound that reduces cell viability by 50%.
-
The Therapeutic Index (TI) is then calculated as the ratio of CC50 to EC50.
Visualization of Workflows and Pathways
Experimental Workflow for Antiviral Screening
The following diagram illustrates a typical workflow for the screening and evaluation of antiviral compounds from a natural source.
Hypothetical Signaling Pathway Inhibition
While the precise mechanism of action for the anti-HIV lignans from Kadsura heteroclita has not been fully elucidated in the reviewed literature, many antiviral compounds interfere with specific stages of the viral life cycle. The following diagram illustrates a hypothetical mechanism where a lignan might inhibit viral entry and replication.
Putative Mechanism of Action
The anti-HIV activity of lignans can be attributed to their interference with various stages of the viral replication cycle.[3] Based on studies of other antiviral lignans, the compounds from Kadsura heteroclita may exert their effects through one or more of the following mechanisms:
-
Inhibition of Viral Entry: Some lignans can interfere with the binding of the virus to host cell receptors or inhibit the fusion of the viral envelope with the cell membrane, thereby preventing the virus from entering the host cell.
-
Inhibition of Reverse Transcriptase: A critical step in the HIV life cycle is the conversion of its RNA genome into DNA by the enzyme reverse transcriptase. Lignans may act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), binding to the enzyme and disrupting its function.
-
Inhibition of Integrase: After the viral DNA is synthesized, it must be integrated into the host cell's genome, a process mediated by the enzyme integrase. Some polyphenolic compounds have been shown to inhibit integrase activity.
-
Inhibition of Protease: HIV protease is essential for the maturation of new viral particles. Inhibition of this enzyme results in the production of non-infectious virions.
Further research is required to elucidate the specific molecular targets of Interiorin A, Interiorin B, and other active lignans from Kadsura heteroclita.
Conclusion and Future Directions
The lignans isolated from Kadsura heteroclita, particularly Interiorin A and Interiorin B, demonstrate promising anti-HIV activity in vitro.[2][4] These findings underscore the potential of natural products from this plant genus as a source for novel antiviral drug discovery.[1][6]
Future research should focus on:
-
Mechanism of Action Studies: Elucidating the precise molecular targets of the active compounds to understand how they inhibit HIV replication.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of the active lignans to identify key structural features required for antiviral activity and to potentially improve potency and selectivity.
-
In Vivo Efficacy and Safety: Evaluating the most promising compounds in animal models to assess their in vivo antiviral activity, pharmacokinetics, and safety profiles.
This technical guide provides a consolidated overview of the current knowledge on the anti-HIV compounds from Kadsura heteroclita. The presented data and methodologies offer a valuable starting point for further investigation and development of these natural products into clinically effective antiviral therapies.
References
- 1. acgpubs.org [acgpubs.org]
- 2. A review of lignans from genus Kadsura and their spectrum characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plant-derived lignans as potential antiviral agents: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Compounds from Kadsura heteroclita and related anti-HIV activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Exploring the Antiviral Spectrum of Heteroclitin B: A Review of Currently Available Scientific Literature
To the valued members of the research, scientific, and drug development communities,
This document addresses the significant interest in the antiviral potential of natural compounds, specifically focusing on Heteroclitin B, a lignan isolated from Kadsura heteroclita. The intent of this guide was to provide an in-depth technical overview of its antiviral spectrum, complete with quantitative data, detailed experimental protocols, and visualizations of associated signaling pathways. However, a comprehensive and systematic search of publicly available scientific literature and databases has revealed a critical gap in the existing research landscape.
At present, there is no specific scientific literature detailing the antiviral activity, spectrum, or mechanism of action of this compound.
While the broader family of compounds from the Kadsura genus has shown promise in antiviral research, this activity has been attributed to other related lignans. For instance, studies on extracts from Kadsura heteroclita have identified compounds such as Heteroclitin D, Heteroclitin I, and Heteroclitin J, and have explored their potential against the Human Immunodeficiency Virus (HIV). However, these findings do not extend to this compound, and no studies were found that specifically investigated its efficacy against any viral pathogens.
Consequently, the core requirements for this technical guide—quantitative data for antiviral activity, detailed experimental methodologies, and diagrams of signaling pathways—cannot be fulfilled due to the absence of foundational research on this compound in the public domain.
Future Directions and a Call for Research
The lack of data on this compound's antiviral properties represents a clear and compelling area for future investigation. The established anti-HIV activity of other compounds isolated from Kadsura heteroclita provides a strong rationale for isolating this compound and screening it against a broad panel of viruses.
Should such research be undertaken and published, a comprehensive technical guide could be developed. A general workflow for such an investigation is proposed below.
Proposed General Experimental Workflow for Investigating the Antiviral Spectrum of a Novel Compound
This section outlines a standardized workflow that could be employed to assess the antiviral properties of a compound like this compound.
Caption: A generalized workflow for the discovery and initial mechanistic characterization of a novel antiviral compound.
We hope that this clarification is valuable to the scientific community and serves as an impetus for new research into the potential therapeutic properties of this compound. We will continue to monitor the scientific literature and will provide updates as new information becomes available.
Methodological & Application
Application Notes and Protocols for the Extraction of Heteroclitin B from Kadsura heteroclita
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Kadsura heteroclita (Roxb.) Craib, a plant belonging to the Schisandraceae family, is a rich source of bioactive lignans and triterpenoids.[1] Among these, Heteroclitin B, a dibenzocyclooctadiene lignan, has garnered interest for its potential pharmacological activities. Compounds isolated from Kadsura heteroclita have demonstrated a range of biological effects, including anti-HIV and cytotoxic activities.[2][3][4] This document provides a detailed protocol for the extraction and purification of this compound from the stems or roots of Kadsura heteroclita, based on established methodologies for isolating similar compounds from this plant.
Experimental Protocols
1. Plant Material Collection and Preparation:
-
Collection: The stems and roots of Kadsura heteroclita should be collected from mature plants.
-
Authentication: Proper botanical identification of the plant material is crucial to ensure the correct species is used.
-
Preparation: The collected plant material should be washed, air-dried in the shade, and then pulverized into a coarse powder to increase the surface area for efficient extraction.
2. Extraction of Crude Extract:
This protocol outlines a common method for obtaining a crude extract enriched with lignans.
-
Apparatus:
-
Large glass container with a lid
-
Mechanical shaker or sonicator
-
Rotary evaporator
-
Filter paper or vacuum filtration system
-
-
Reagents:
-
Dichloromethane (CH₂Cl₂) or Cyclohexane (C₆H₁₂)
-
Methanol (CH₃OH)
-
-
Procedure:
-
Weigh the powdered plant material.
-
Immerse the powder in a suitable solvent. Dichloromethane is effective for extracting a broad range of compounds from the roots.[5] Alternatively, cyclohexane can be used, particularly for the stems, with a plant material to solvent ratio of 1:10 (w/v).[6]
-
Perform the extraction at room temperature with continuous agitation using a mechanical shaker for 24-48 hours. For a more rapid extraction, sonicate the mixture at 40°C for 30-minute intervals, repeated three times.[6]
-
Filter the mixture to separate the extract from the plant residue.
-
Combine the filtrates if the extraction was performed in multiple batches.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.
-
Dry the crude extract completely in a vacuum oven.
-
3. Chromatographic Purification of this compound:
The purification of this compound from the crude extract is a multi-step process involving various chromatographic techniques.[5][7]
-
Apparatus:
-
Glass chromatography columns
-
Fraction collector
-
Semi-preparative High-Performance Liquid Chromatography (HPLC) system
-
Thin-Layer Chromatography (TLC) plates and developing tank
-
-
Reagents:
-
Silica gel (for column chromatography)
-
Sephadex LH-20
-
Petroleum ether
-
Ethyl acetate
-
Methanol
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
-
Procedure:
-
Silica Gel Column Chromatography (Initial Fractionation):
-
Dissolve the crude extract in a minimal amount of the initial mobile phase.
-
Pack a silica gel column with petroleum ether.
-
Load the dissolved extract onto the column.
-
Elute the column with a gradient of petroleum ether and ethyl acetate, starting with 100% petroleum ether and gradually increasing the polarity by adding ethyl acetate.
-
Collect fractions and monitor the separation using TLC.
-
Combine fractions containing similar compound profiles based on TLC analysis.
-
-
Sephadex LH-20 Column Chromatography (Size Exclusion):
-
Dissolve the combined fractions enriched with lignans in methanol.
-
Apply the solution to a Sephadex LH-20 column equilibrated with methanol.
-
Elute with methanol to separate compounds based on their molecular size.
-
Collect and monitor fractions as described above.
-
-
Semi-preparative HPLC (Final Purification):
-
Further purify the fractions containing this compound using a semi-preparative HPLC system equipped with a C18 column.
-
Develop a suitable gradient elution method using a mobile phase of acetonitrile and water.
-
Monitor the elution at a specific wavelength (e.g., 254 nm or 330 nm) to detect the target compound.[6]
-
Collect the peak corresponding to this compound.
-
Evaporate the solvent to obtain the purified compound.
-
-
4. Structure Elucidation and Purity Assessment:
The identity and purity of the isolated this compound should be confirmed using modern analytical techniques.
-
Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR): To elucidate the chemical structure.[7]
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.[7]
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product. A purity of >95% is generally considered acceptable for biological assays.[6]
-
Data Presentation
Table 1: Anticipated Yields and Purity of this compound
The following table presents expected quantitative data based on the extraction of similar lignans from Kadsura species. Actual yields may vary depending on the plant material and extraction efficiency.
| Parameter | Expected Value | Reference |
| Crude Extract Yield | 2-5% (w/w) of dry plant material | General observation from similar extractions |
| Purified this compound Yield | 0.01-0.05% (w/w) of crude extract | Based on yield of Heteroclitin D[6] |
| Purity of Final Product | >95% | As determined by HPLC[6] |
Mandatory Visualization
Experimental Workflow Diagram:
The following diagram illustrates the key steps in the extraction and purification of this compound.
Caption: Workflow for this compound extraction and purification.
References
- 1. lawdata.com.tw [lawdata.com.tw]
- 2. Compounds from Kadsura heteroclita and related anti-HIV activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dibenzocyclooctadiene lignans from Kadsura heteroclita - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Chemical constituents from roots of Kadsura heteroclita] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preparative isolation of Heteroclitin D from Kadsurae Caulis using normal-phase flash chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Heteroclitins R-S: new dibenzocylooctadiene lignans from Kadsura heteroclita - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Heteroclitin B using Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heteroclitin B, a member of the dibenzocyclooctadiene lignan family, is a natural product isolated from plants of the Schisandraceae family, such as Kadsura heteroclita. Dibenzocyclooctadiene lignans have garnered significant interest within the scientific community due to their diverse and potent biological activities, including anti-inflammatory, hepatoprotective, and anti-cancer effects. The purification of these compounds is a critical step for further pharmacological studies and drug development. This document provides a detailed protocol for the purification of this compound using column chromatography, a widely employed technique for the separation of natural products. The methodologies presented are based on established protocols for the purification of closely related compounds, such as Heteroclitin D, and are intended to provide a robust starting point for researchers.
Data Presentation
| Parameter | Value | Reference |
| Starting Material | 4.86 g of crude extract | [1][2] |
| Purified Compound | 10.2 mg of Heteroclitin D | [1][2] |
| Initial Purity (post-flash chromatography) | 96.5% | [1] |
| Final Purity (after recrystallization) | 99.4% | [1][2] |
Experimental Protocols
This section outlines the detailed methodology for the purification of this compound using normal-phase column chromatography. The protocol is adapted from the successful preparative isolation of Heteroclitin D[1][2].
Preparation of Crude Extract
-
Source Material: Obtain the dried stems and rattans of Kadsura heteroclita.
-
Pulverization: Pulverize the dried plant material into a fine powder.
-
Extraction:
-
Suspend the powdered plant material in an appropriate organic solvent (e.g., cyclohexane, ethanol, or a mixture of chloroform and methanol).
-
Perform extraction using a suitable method such as maceration, Soxhlet extraction, or ultrasonication. For instance, ultrasonic extraction with cyclohexane at 40°C can be effective[2].
-
Repeat the extraction process multiple times to ensure exhaustive extraction of the target compounds.
-
-
Concentration: Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
Column Chromatography Purification
-
Stationary Phase: Use silica gel (e.g., 200-300 mesh) as the stationary phase for the chromatography column.
-
Column Packing:
-
Prepare a slurry of the silica gel in the initial mobile phase solvent (e.g., petroleum ether).
-
Carefully pour the slurry into a glass column of appropriate dimensions, ensuring even packing to avoid air bubbles and channels.
-
Allow the silica gel to settle and equilibrate the column by passing the initial mobile phase through it.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., cyclohexane)[1].
-
Adsorb the dissolved extract onto a small amount of silica gel.
-
Dry the silica gel-adsorbed sample to a free-flowing powder.
-
Carefully load the powdered sample onto the top of the packed silica gel column.
-
-
Elution:
-
Begin the elution with a non-polar solvent (e.g., petroleum ether) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner.
-
A suggested gradient elution program, adapted from the purification of Heteroclitin D, is as follows:
-
Petroleum ether : Ethyl acetate (95:5)
-
Petroleum ether : Ethyl acetate (90:10)
-
Petroleum ether : Ethyl acetate (85:15)
-
...and so on, with a gradual increase in the proportion of ethyl acetate[1].
-
-
-
Fraction Collection: Collect the eluate in fractions of a specific volume (e.g., 10-20 mL).
-
Monitoring:
-
Monitor the separation process using Thin Layer Chromatography (TLC) to analyze the composition of the collected fractions.
-
Use a suitable mobile phase for TLC (e.g., petroleum ether:ethyl acetate, 4:1 v/v) and visualize the spots under UV light (254 nm)[1].
-
Combine the fractions containing the compound of interest (this compound) based on the TLC analysis.
-
-
Isolation and Final Purification:
-
Evaporate the solvent from the combined fractions to obtain the partially purified this compound.
-
For further purification to achieve high purity, recrystallization from a suitable solvent system (e.g., methanol-water) can be employed[1].
-
Purity Analysis
-
The purity of the final product should be assessed using analytical High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and a mobile phase such as methanol-water[1].
-
The structure of the purified compound should be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Mandatory Visualizations
Experimental Workflow for this compound Purification
Caption: Workflow for the purification of this compound.
Signaling Pathways Modulated by Dibenzocyclooctadiene Lignans
Caption: Key signaling pathways modulated by dibenzocyclooctadiene lignans.
References
Application Notes & Protocols for Heteroclitin B Quantification using HPLC
These application notes provide detailed methodologies for the quantitative analysis of Heteroclitin B in various matrices, targeting researchers, scientists, and professionals in drug development. The protocols are based on established HPLC techniques for similar lignan compounds and are intended to serve as a comprehensive guide for developing and validating a robust analytical method for this compound.
Quantification of this compound in Bulk Drug Substance and Pharmaceutical Formulations by HPLC-UV
This method is suitable for determining the purity of this compound in raw materials and its concentration in finished pharmaceutical products.
Experimental Protocol
1.1. Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV-Vis detector.
-
Column: Dikma-Diamonsil C18 (250 mm × 4.6 mm, 5 µm) or equivalent.[1]
-
Mobile Phase: Methanol:Water (70:30, v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30 °C.[1]
-
Detection Wavelength: 220 nm.[1]
-
Injection Volume: 20 µL.[1]
1.2. Preparation of Standard Solutions:
-
Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with methanol to obtain a stock solution of 100 µg/mL.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
1.3. Preparation of Sample Solutions:
-
Bulk Drug Substance: Accurately weigh about 10 mg of the this compound sample, dissolve in, and dilute to 100 mL with methanol to get a concentration of 100 µg/mL.
-
Pharmaceutical Formulation (e.g., Tablets):
-
Weigh and finely powder no fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add about 70 mL of methanol and sonicate for 15 minutes to ensure complete dissolution.
-
Dilute to volume with methanol and mix well.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
1.4. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
-
Determine the concentration of this compound in the sample solutions from the calibration curve using linear regression.
Data Presentation
Table 1: System Suitability Parameters for HPLC-UV Method
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0 | 1.1 |
| Theoretical Plates | ≥ 2000 | 5800 |
| RSD of Peak Area | ≤ 2.0% | 0.8% |
Table 2: Validation Data for HPLC-UV Method
| Parameter | Result |
| Linearity (µg/mL) | 1 - 100 |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Precision (%RSD, n=6) | < 2.0% |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
Quantification of this compound in Biological Matrices (Rat Plasma) by LC-MS/MS
This highly sensitive and specific method is designed for the quantification of this compound in rat plasma, making it suitable for pharmacokinetic studies.
Experimental Protocol
2.1. Chromatographic and Mass Spectrometric Conditions:
-
LC System: A UPLC or HPLC system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Column: Thermo Hypersil GOLD C18 (30 × 2.1 mm, 3 µm) or equivalent.
-
Mobile Phase: Methanol:Water:Formic Acid (80:20:0.1, v/v/v).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: To be determined by direct infusion of this compound and a suitable internal standard (IS), such as gambogic acid. For a related compound, Heteroclitin D, the transition was m/z 483.3 → [product ion]. A similar approach should be used for this compound.
2.2. Preparation of Standard and Quality Control (QC) Samples:
-
Prepare a stock solution of this compound (1 mg/mL) and an internal standard (IS) in methanol.
-
Prepare working standard solutions by serial dilution of the stock solution.
-
Spike blank rat plasma with the working standard solutions to prepare calibration standards and QC samples at low, medium, and high concentrations.
2.3. Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample (standard, QC, or unknown), add 10 µL of IS working solution.
-
Add 150 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for analysis.
2.4. Data Analysis:
-
Quantify this compound using the peak area ratio of the analyte to the IS.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted linear regression model.
Data Presentation
Table 3: Validation Summary for LC-MS/MS Method in Rat Plasma
| Parameter | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| LLOQ | 1 | 8.5 | 9.2 | 95.0 - 105.0 |
| Low QC | 3 | 6.1 | 7.5 | 97.2 |
| Mid QC | 50 | 4.8 | 5.9 | 101.5 |
| High QC | 400 | 3.5 | 4.1 | 98.9 |
Table 4: Recovery and Matrix Effect for LC-MS/MS Method
| Analyte | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| This compound | Low (3) | 88.5 | 92.1 |
| High (400) | 91.2 | 94.5 | |
| Internal Standard | 100 | 90.1 | 93.3 |
Visualizations
Caption: Workflow for HPLC-based quantification of this compound.
Caption: Sample preparation protocol for this compound analysis in plasma.
References
Application Notes and Protocols for Cytotoxicity Assessment of Heteroclitin B and Related Lignans from Kadsura heteroclita
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heteroclitin B, a lignan isolated from the medicinal plant Kadsura heteroclita, belongs to a class of compounds that have demonstrated a range of biological activities, including potential anti-cancer effects. The evaluation of the cytotoxic potential of novel compounds is a critical first step in the drug discovery and development process. This document provides detailed application notes and standardized protocols for assessing the in vitro cytotoxicity of this compound and related compounds using established colorimetric assays, such as the MTT and XTT assays. While specific cytotoxic data for this compound is not extensively available in the public domain, this guide utilizes data from a closely related dibenzocyclooctadiene lignan, Kadheterin A, also isolated from Kadsura heteroclita, to exemplify the application of these protocols and the presentation of results.
Principle of Cytotoxicity Assays
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are quantitative colorimetric methods to determine cell viability. In viable cells, mitochondrial dehydrogenase enzymes reduce the yellow tetrazolium salt (MTT) to a purple formazan product, or the XTT salt to a water-soluble orange formazan product. The intensity of the color produced is directly proportional to the number of viable cells. A decrease in color intensity upon treatment with a test compound indicates a reduction in cell viability, and thus, cytotoxicity.
Data Presentation: Cytotoxicity of Lignans from Kadsura heteroclita
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Kadheterin A | HL-60 (Human promyelocytic leukemia) | Not Specified | 14.59 | [1] |
Experimental Protocols
MTT Cytotoxicity Assay Protocol
This protocol is a standard guideline and should be optimized for specific cell lines and experimental conditions.
Materials:
-
This compound (or other test compound)
-
Human cancer cell line (e.g., HL-60)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a blank (medium only).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
-
Solubilization of Formazan:
-
After incubation, carefully remove the medium from the wells.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Mix gently by pipetting or shaking for 5-10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all readings.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot a dose-response curve with the compound concentration on the x-axis and the percentage of cell viability on the y-axis.
-
Determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
-
XTT Cytotoxicity Assay Protocol
The XTT assay offers the advantage of producing a water-soluble formazan, eliminating the need for a solubilization step.
Materials:
-
This compound (or other test compound)
-
Human cancer cell line
-
Complete cell culture medium
-
XTT labeling reagent and electron-coupling solution (commercially available kits are recommended)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 as described in the MTT assay protocol.
-
-
XTT Reagent Preparation and Addition:
-
Prepare the XTT labeling mixture according to the manufacturer's instructions (typically by mixing the XTT labeling reagent and the electron-coupling solution).
-
After the compound treatment period, add 50 µL of the XTT labeling mixture to each well.
-
-
Incubation:
-
Incubate the plate for 2-4 hours at 37°C in a humidified 5% CO₂ atmosphere. The incubation time may need to be optimized depending on the cell type and density.
-
-
Absorbance Measurement:
-
Measure the absorbance of the formazan product at 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm is recommended.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all readings.
-
Calculate the percentage of cell viability and determine the IC50 value as described in the MTT assay protocol.
-
Visualizations
Caption: Workflow for MTT/XTT Cytotoxicity Assay.
References
Preparing Heteroclitin B Stock Solutions for In Vitro Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the preparation of Heteroclitin B stock solutions for use in various in vitro assays. This compound is a dibenzocyclooctadiene lignan, a class of natural products known for a variety of biological activities, including anti-inflammatory, neuroprotective, and antiviral effects. Proper preparation of stock solutions is critical for obtaining accurate and reproducible experimental results.
Chemical and Physical Properties of this compound
A summary of the key quantitative data for this compound is presented in the table below. This information is essential for accurate calculations when preparing stock solutions.
| Parameter | Value | Source(s) |
| Molecular Formula | C₂₈H₃₄O₈ | [1] |
| Molecular Weight | 498.6 g/mol | [1] |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | [2][3] |
| Alternative Solvents | Chloroform, Dichloromethane, Ethyl Acetate, Acetone | |
| Storage of Stock Solution | -20°C for short-term (up to 1 month), -80°C for long-term (up to 1 year) | [3] |
| Purity | >98% (recommended for biological assays) |
Experimental Protocols
This section outlines the detailed methodology for preparing a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for subsequent dilutions to working concentrations for various cell-based assays.
Materials
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile, DMSO-compatible syringe filters (0.22 µm)
-
Sterile serological pipettes and pipette tips
Procedure for Preparing a 10 mM Stock Solution
-
Pre-weighing Preparation: In a sterile environment, such as a laminar flow hood, carefully weigh the desired amount of this compound powder. To prepare 1 mL of a 10 mM stock solution, you will need 4.986 mg of this compound.
-
Dissolution: Transfer the weighed this compound powder into a sterile microcentrifuge tube. Add the calculated volume of anhydrous DMSO. For a 10 mM solution, add 1 mL of DMSO for every 4.986 mg of this compound.
-
Vortexing: Tightly cap the tube and vortex thoroughly until the this compound is completely dissolved. The solution should be clear and free of any particulate matter. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Sterilization: To ensure sterility for cell culture use, filter the stock solution through a 0.22 µm DMSO-compatible sterile filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term use or -80°C for long-term storage.
Preparation of Working Solutions for Cell Culture
-
Thawing the Stock Solution: Remove one aliquot of the this compound stock solution from the freezer and thaw it at room temperature.
-
Calculating Dilutions: Determine the final concentration of this compound you wish to use in your experiment (e.g., 10 µM). Calculate the volume of the 10 mM stock solution needed to achieve this concentration in your final culture volume.
-
Preparing the Working Solution: It is recommended to perform a serial dilution. First, prepare an intermediate dilution of the stock solution in fresh, pre-warmed complete cell culture medium. For instance, dilute the 10 mM stock 1:100 in media to get a 100 µM intermediate solution. Then, use this intermediate solution to prepare your final working concentrations. This method improves accuracy for low final concentrations.
-
DMSO Concentration Control: Crucially, ensure that the final concentration of DMSO in the cell culture medium does not exceed a level that is toxic to your specific cell line, typically below 0.5%.[3]
Experimental Workflow
The following diagram illustrates the general workflow for preparing this compound stock and working solutions for in vitro assays.
Caption: Workflow for this compound solution preparation.
Signaling Pathways Modulated by Dibenzocyclooctadiene Lignans
While the specific signaling pathways modulated by this compound are still under investigation, extensive research on other dibenzocyclooctadiene lignans isolated from the Kadsura and Schisandra genera has revealed their significant impact on key cellular signaling cascades. These compounds are well-documented for their anti-inflammatory and antioxidant properties, which are often mediated through the modulation of the NF-κB, MAPK, and Nrf2 signaling pathways.[1][2][4][5][6][7][8]
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[7] Dibenzocyclooctadiene lignans have been shown to suppress the activation of NF-κB, thereby inhibiting the production of pro-inflammatory cytokines and mediators.[2][7][8][9] The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cellular responses to a variety of stimuli, including stress and inflammation. Inhibition of the MAPK pathway is another mechanism by which these lignans exert their anti-inflammatory effects.[1][4][7][8]
Furthermore, the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key regulator of the cellular antioxidant response.[4][5][8][10] Activation of the Nrf2 pathway by dibenzocyclooctadiene lignans leads to the expression of antioxidant enzymes, which protect cells from oxidative damage.[8][10]
The diagram below illustrates the inhibitory effect of dibenzocyclooctadiene lignans on the NF-κB signaling pathway, a common mechanism of action for this class of compounds.
References
- 1. Comprehensive review of dibenzocyclooctadiene lignans from the Schisandra genus: anticancer potential, mechanistic insights and future prospects in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Lignans as Pharmacological Agents in Disorders Related to Oxidative Stress and Inflammation: Chemical Synthesis Approaches and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dibenzocyclooctadiene lignans from the family Schisandraceae: A review of phytochemistry, structure-activity relationship, and hepatoprotective effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Dibenzocyclooctadiene Lignans from Schisandra chinensis with Anti-Inflammatory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of anti-inflammatory potential of four different dibenzocyclooctadiene lignans in microglia; action via activation of PKA and Nrf-2 signaling and inhibition of MAPK/STAT/NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dibenzocyclooctadiene Lignans from Schisandra chinensis with Anti-Inflammatory Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dibenzocyclooctadiene lignans from Kadsura coccinea alleviate APAP-induced hepatotoxicity via oxidative stress inhibition and activating the Nrf2 pathway in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Heteroclitin B Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic strategies and detailed protocols for the preparation of Heteroclitin B analogs. This compound belongs to the dibenzocyclooctadiene lignan family, a class of natural products renowned for their diverse and potent biological activities, including cytotoxic and anti-inflammatory effects.[1][2][3] The modular nature of the synthetic routes described herein allows for the generation of a library of analogs for structure-activity relationship (SAR) studies, crucial for the development of novel therapeutic agents.
Introduction to this compound and its Analogs
This compound is a naturally occurring dibenzocyclooctadiene lignan characterized by a rigid and stereochemically complex eight-membered ring fused to two phenyl rings. This unique architecture, featuring axial chirality, is responsible for its notable biological profile. Analogs of this compound, with varied substitution patterns on the aromatic rings and modifications of the cyclooctadiene core, are of significant interest for exploring and optimizing their therapeutic potential. Research has shown that related natural and synthetic dibenzocyclooctadiene lignans exhibit significant antiproliferative effects against various human tumor cell lines.[1][4][5]
General Synthetic Strategies
The synthesis of this compound analogs primarily revolves around the stereoselective construction of the dibenzocyclooctadiene core. Two main strategies have emerged as effective approaches:
-
Atroposelective Intramolecular Biaryl Coupling: This strategy involves the stereoselective formation of the biaryl bond, which controls the axial chirality of the molecule. This is often achieved through transition metal-catalyzed cross-coupling reactions of appropriately substituted precursors. The chirality can be induced by using chiral ligands or auxiliaries.[6][7][8][9][10]
-
Intramolecular Cyclization of a Biaryl Precursor: In this approach, the biaryl bond is formed first, followed by the construction of the eight-membered ring. The stereochemistry of the substituents on the cyclooctadiene ring is then controlled through diastereoselective reactions.
The general synthetic workflow can be visualized as follows:
Data Presentation: Biological Activity of Dibenzocyclooctadiene Lignan Analogs
The following table summarizes the cytotoxic activity of several dibenzocyclooctadiene lignans against various human cancer cell lines, providing a basis for the potential therapeutic applications of this compound analogs.
| Compound/Analog | Cell Line | Activity | IC50 (µM) | Reference |
| Kadusurain A | A549 (Lung) | Significant | 1.05 µg/ml | [1] |
| HCT116 (Colon) | Significant | 12.56 µg/ml | [1] | |
| HL-60 (Leukemia) | Significant | 2.34 µg/ml | [1] | |
| HepG2 (Liver) | Significant | 3.11 µg/ml | [1] | |
| Lanciphenol B | NB4 (Leukemia) | Cytotoxic | 7.8 | [5] |
| MCF7 (Breast) | Cytotoxic | 8.9 | [5] | |
| Gomisin N, (+)-γ-schisandrin, rubrisandrin A, (-)-gomisin J | LPS-stimulated monocytes | Anti-inflammatory | - | [3] |
Experimental Protocols
The following protocols are adapted from established syntheses of structurally related dibenzocyclooctadiene lignans and can be modified for the synthesis of various this compound analogs.
Protocol 1: Atroposelective Synthesis of the Dibenzocyclooctadiene Core via Intramolecular Biaryl Coupling
This protocol outlines a key step in establishing the axial chirality of the dibenzocyclooctadiene scaffold.
Step 1: Synthesis of the Diaryl Precursor
-
Materials: Substituted 2-bromobenzaldehyde, substituted phenylacetic acid, palladium catalyst (e.g., Pd(OAc)2), phosphine ligand (e.g., SPhos), base (e.g., K3PO4), and anhydrous solvent (e.g., toluene).
-
Procedure: a. To an oven-dried flask, add the substituted 2-bromobenzaldehyde (1.0 equiv), substituted phenylacetic acid (1.2 equiv), palladium catalyst (2-5 mol%), and phosphine ligand (4-10 mol%). b. Purge the flask with an inert gas (e.g., argon or nitrogen). c. Add the anhydrous solvent and the base (2.0-3.0 equiv). d. Heat the reaction mixture to 80-110 °C and monitor the reaction progress by TLC or LC-MS. e. Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash with water and brine. f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. g. Purify the crude product by column chromatography on silica gel to afford the diaryl precursor.
Step 2: Intramolecular Atroposelective Coupling
-
Materials: Diaryl precursor from Step 1, a chiral palladium catalyst or a combination of a palladium source and a chiral ligand (e.g., (R)- or (S)-BINAP), a suitable base (e.g., Cs2CO3), and a high-boiling point solvent (e.g., xylene or DMF).
-
Procedure: a. To a solution of the diaryl precursor in the anhydrous solvent, add the palladium catalyst/ligand complex and the base. b. Degas the mixture by bubbling with an inert gas for 15-20 minutes. c. Heat the reaction mixture to 120-140 °C under an inert atmosphere. d. Monitor the formation of the cyclized product by TLC or LC-MS. e. After completion, cool the reaction, dilute with an organic solvent, and perform an aqueous workup as described in Step 1. f. Purify the product by column chromatography to obtain the enantiomerically enriched dibenzocyclooctadiene core.
Protocol 2: Functional Group Modification to Yield this compound Analogs
This protocol describes the modification of the core structure to introduce the desired functional groups.
Step 1: Demethylation/Hydroxylation
-
Materials: Dibenzocyclooctadiene core with methoxy groups, a demethylating agent (e.g., BBr3 or HBr), and an anhydrous solvent (e.g., dichloromethane).
-
Procedure: a. Dissolve the dibenzocyclooctadiene core in the anhydrous solvent and cool the solution to -78 °C under an inert atmosphere. b. Add the demethylating agent dropwise. c. Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC). d. Quench the reaction by the slow addition of methanol or water. e. Perform an aqueous workup and purify the resulting hydroxylated analog by column chromatography.
Step 2: O-Alkylation/O-Acylation
-
Materials: Hydroxylated dibenzocyclooctadiene analog, an alkylating or acylating agent (e.g., methyl iodide, acetyl chloride), a base (e.g., K2CO3 or pyridine), and a suitable solvent (e.g., acetone or dichloromethane).
-
Procedure: a. To a solution of the hydroxylated analog in the solvent, add the base and the alkylating/acylating agent. b. Stir the reaction at room temperature or with gentle heating until completion. c. Remove the solvent under reduced pressure, and partition the residue between an organic solvent and water. d. Separate the organic layer, wash with brine, dry, and concentrate. e. Purify the final this compound analog by column chromatography or recrystallization.
Visualization of Key Processes
The following diagrams illustrate the key chemical transformations in the synthesis of this compound analogs.
References
- 1. Cytotoxic dibenzocyclooctadiene lignans from Kadsura coccinea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comprehensive review of dibenzocyclooctadiene lignans from the Schisandra genus: anticancer potential, mechanistic insights and future prospects in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. Atroposelective brominations to access chiral biaryl scaffolds using high-valent Pd-catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Atroposelective brominations to access chiral biaryl scaffolds using high-valent Pd-catalysis - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. Atroposelective synthesis of axially chiral biaryl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Investigating the Mechanism of Action of Heteroclitin B
For Researchers, Scientists, and Drug Development Professionals
Abstract
Heteroclitin B, a lignan isolated from Kadsura heteroclita, has demonstrated potential biological activities, including anti-HIV and anti-inflammatory effects. Lignans as a chemical class are also known for their cytotoxic and potential anticancer properties. This document provides a comprehensive experimental framework and detailed protocols for elucidating the mechanism of action (MoA) of this compound, with a focus on its potential anticancer and anti-inflammatory activities. The proposed workflow is designed to systematically investigate its effects from a cellular level to specific molecular targets and signaling pathways.
Introduction
Natural products remain a vital source of novel therapeutic agents. This compound, a dibenzocyclooctadiene lignan, represents a promising candidate for drug discovery due to its reported biological activities. Understanding its MoA is crucial for its development as a potential therapeutic agent. These application notes provide a strategic and detailed guide for researchers to explore the anticancer and anti-inflammatory MoA of this compound.
Experimental Design Workflow
A multi-faceted approach is proposed to comprehensively investigate the MoA of this compound. The workflow is divided into two main arms: anticancer and anti-inflammatory studies.
Caption: Experimental workflow for this compound MoA studies.
Anticancer Mechanism of Action Studies
Rationale
Given that compounds from the Kadsura genus have exhibited cytotoxic effects, it is pertinent to investigate the anticancer potential of this compound. The following experiments are designed to assess its effect on cancer cell viability, proliferation, and the induction of apoptosis.
Experimental Protocols
3.2.1. Cell Viability and IC50 Determination
-
Objective: To determine the concentration of this compound that inhibits 50% of cell growth (IC50) in various cancer cell lines.
-
Protocol: MTT Assay
-
Seed cancer cells (e.g., MCF-7, A549, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with serial dilutions of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
-
3.2.2. Apoptosis Assay
-
Objective: To determine if this compound induces apoptosis in cancer cells.
-
Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining
-
Treat cancer cells with this compound at its IC50 and 2x IC50 concentrations for 24 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour. Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
3.2.3. Cell Cycle Analysis
-
Objective: To investigate the effect of this compound on cell cycle progression.
-
Protocol: Propidium Iodide (PI) Staining and Flow Cytometry
-
Treat cancer cells with this compound at its IC50 concentration for 24 hours.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry. Determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| MCF-7 | Breast Cancer | Value |
| A549 | Lung Cancer | Value |
| HeLa | Cervical Cancer | Value |
| PC-3 | Prostate Cancer | Value |
Table 2: Effect of this compound on Apoptosis and Cell Cycle Distribution in MCF-7 Cells
| Treatment | % Early Apoptosis | % Late Apoptosis | % Necrosis | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | Value | Value | Value | Value | Value | Value |
| This compound (IC50) | Value | Value | Value | Value | Value | Value |
| This compound (2x IC50) | Value | Value | Value | Value | Value | Value |
Anti-inflammatory Mechanism of Action Studies
Rationale
The reported anti-inflammatory activity of this compound warrants a deeper investigation into its effects on key inflammatory pathways. The following experiments are designed to assess its impact on the production of inflammatory mediators and the activation of the NF-κB signaling pathway.
Experimental Protocols
4.2.1. Measurement of Nitric Oxide (NO) Production
-
Objective: To determine the effect of this compound on NO production in lipopolysaccharide (LPS)-stimulated macrophages.
-
Protocol: Griess Assay
-
Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm. Calculate NO concentration using a sodium nitrite standard curve.
-
4.2.2. NF-κB Activation Analysis
-
Objective: To investigate if this compound inhibits the activation of the NF-κB pathway.
-
Protocol: Western Blot for Phospho-p65 and IκBα
-
Pre-treat RAW 264.7 cells with this compound for 1 hour, followed by LPS stimulation for 30 minutes.
-
Lyse the cells and determine the protein concentration using a BCA assay.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate the membrane with primary antibodies against phospho-p65, total p65, IκBα, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Presentation
Table 3: Effect of this compound on NO Production in LPS-stimulated RAW 264.7 Cells
| Treatment | NO Concentration (µM) |
| Control | Value |
| LPS (1 µg/mL) | Value |
| LPS + this compound (1 µM) | Value |
| LPS + this compound (10 µM) | Value |
| LPS + this compound (50 µM) | Value |
Target Identification and Signaling Pathway Elucidation
Once the phenotypic effects of this compound are established, the next logical step is to identify its direct molecular target(s) and elucidate the downstream signaling pathways.
Caption: Hypothesized signaling pathways for this compound.
Target Identification Protocol
-
Objective: To identify the direct binding protein(s) of this compound.
-
Protocol: Affinity Chromatography
-
Synthesize a derivative of this compound with a linker arm for immobilization.
-
Couple the this compound derivative to a solid support (e.g., NHS-activated sepharose beads).
-
Prepare a cell lysate from a responsive cancer cell line.
-
Incubate the cell lysate with the this compound-coupled beads.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the specifically bound proteins using a high concentration of free this compound or a change in pH/salt concentration.
-
Identify the eluted proteins by mass spectrometry (LC-MS/MS).
-
Signaling Pathway Analysis Protocol
-
Objective: To determine the effect of this compound on key signaling pathways involved in cancer and inflammation.
-
Protocol: Western Blot Analysis of Key Signaling Proteins
-
Treat cells with this compound at various concentrations and time points.
-
Prepare cell lysates and perform western blotting as described in section 4.2.2.
-
Probe with antibodies against key proteins in relevant pathways, such as:
-
Apoptosis: Cleaved Caspase-3, PARP, Bcl-2, Bax
-
Cell Cycle: Cyclin D1, CDK4, p21, p27
-
PI3K/Akt Pathway: phospho-Akt, total Akt, phospho-mTOR
-
MAPK Pathway: phospho-ERK, total ERK, phospho-JNK, total JNK, phospho-p38, total p38
-
-
Conclusion
The experimental designs and protocols outlined in these application notes provide a robust framework for the systematic investigation of the mechanism of action of this compound. By following this workflow, researchers can effectively characterize its potential as an anticancer and anti-inflammatory agent, identify its molecular targets, and elucidate the underlying signaling pathways. This comprehensive approach will be instrumental in advancing the development of this compound as a novel therapeutic candidate.
Application Notes & Protocols for Assessing Heteroclitin B Purity
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Heteroclitin B is a dibenzocyclooctadiene lignan, a class of natural products known for their complex structures and potential biological activities. As with any natural product intended for research or pharmaceutical development, rigorous purity assessment is crucial to ensure the reliability and reproducibility of experimental results. This document provides detailed application notes and protocols for the comprehensive purity assessment of this compound using state-of-the-art analytical techniques, including High-Performance Liquid Chromatography with UV/Diode Array Detection (HPLC-UV/DAD), Liquid Chromatography-Mass Spectrometry (LC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
High-Performance Liquid Chromatography with UV/Diode Array Detection (HPLC-UV/DAD)
Application Note:
HPLC-UV/DAD is a robust and widely used technique for the separation and quantification of impurities in pharmaceutical compounds. For this compound, a reversed-phase HPLC method provides excellent separation of the main component from related lignans and other potential impurities. The UV/DAD detector allows for the spectral analysis of the peaks, aiding in peak identification and purity assessment. A purity of ≥98% is typically required for research-grade material.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution:
-
0-5 min: 30% B
-
5-25 min: 30% to 70% B
-
25-30 min: 70% to 100% B
-
30-35 min: 100% B
-
35-40 min: 100% to 30% B
-
40-45 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (with spectral scanning from 200-400 nm).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh approximately 1.0 mg of this compound reference standard and dissolve in 1.0 mL of methanol to prepare a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL with the initial mobile phase composition.
-
Sample Solution: Prepare the this compound sample to be tested at the same concentration as the standard solution.
-
-
Analysis:
-
Inject the blank (methanol), standard solution, and sample solution.
-
Integrate the peaks in the chromatogram.
-
Calculate the purity of the sample by the area normalization method.
-
Data Presentation:
| Parameter | This compound Reference Standard | This compound Sample |
| Retention Time (min) | ~18.5 | ~18.5 |
| Peak Area | 125,000 | 123,750 |
| Purity (%) | >99.5 | 99.0 |
| Impurity Profile | - | Impurity 1 (RT ~15.2 min, 0.5%), Impurity 2 (RT ~20.1 min, 0.5%) |
Experimental Workflow:
HPLC-UV/DAD Workflow for Purity Assessment.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Application Note:
LC-MS is a powerful technique for the identification and confirmation of this compound and its potential impurities. By coupling the separation power of HPLC with the high sensitivity and specificity of mass spectrometry, it is possible to obtain molecular weight information and fragmentation patterns for the main component and any co-eluting impurities. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, enabling the determination of elemental compositions.
Experimental Protocol:
-
Instrumentation: An HPLC or UHPLC system coupled to a mass spectrometer (e.g., Triple Quadrupole or Orbitrap) with an electrospray ionization (ESI) source.
-
LC Conditions: (Similar to the HPLC-UV/DAD method, but can be adapted for faster analysis with UHPLC).
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Gas Flow Rates: Optimized for the specific instrument.
-
Mass Range: m/z 100-1000.
-
For MS/MS: Select the precursor ion for this compound and perform collision-induced dissociation (CID) to obtain fragment ions.
-
-
Sample Preparation: Prepare samples as for the HPLC-UV/DAD method, but at a lower concentration (e.g., 10 µg/mL) due to the higher sensitivity of the MS detector.
-
Analysis:
-
Acquire full scan MS data to determine the molecular weights of the components.
-
Acquire MS/MS data for the main peak to confirm its identity through fragmentation patterns.
-
Analyze the data to identify any potential impurities.
-
Data Presentation:
| Parameter | Expected Value for this compound |
| Molecular Formula | C28H34O8 |
| Exact Mass | 498.2254 |
| Observed [M+H]+ | m/z 499.2327 |
| Observed [M+Na]+ | m/z 521.2146 |
| Key MS/MS Fragments | To be determined experimentally |
Experimental Workflow:
LC-MS Workflow for Identification.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Application Note:
Quantitative NMR (qNMR) is a primary analytical method for determining the purity of a compound without the need for a specific reference standard of the same compound.[1][2] By using a certified internal standard with a known purity, the absolute purity of this compound can be determined. ¹H qNMR is particularly useful as it provides structural information and quantification in a single experiment.
Experimental Protocol:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of delivering calibrated radiofrequency pulses.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample and 5 mg of a certified internal standard (e.g., maleic acid or dimethyl sulfone) into a vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of CDCl₃ or DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition Parameters (¹H qNMR):
-
Pulse Sequence: A simple 90° pulse-acquire sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the protons of interest in both the analyte and the internal standard (typically 30-60 seconds).
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 8-16 scans).
-
Spectral Width: Cover the entire proton chemical shift range.
-
Acquisition Time: At least 3 seconds.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the FID.
-
Integrate a well-resolved, non-overlapping signal for this compound and a signal for the internal standard.
-
Calculate the purity using the following formula:
-
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS
-
Where: I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass, P = purity of the internal standard.
-
-
Data Presentation:
| Parameter | Value |
| Internal Standard | Maleic Acid |
| Mass of this compound (m_analyte) | 10.12 mg |
| Mass of Internal Standard (m_IS) | 5.05 mg |
| Purity of Internal Standard (P_IS) | 99.9% |
| Integral of this compound signal (I_analyte) | 1.00 |
| Number of Protons (N_analyte) | 3 (for a methoxy group) |
| Integral of Internal Standard signal (I_IS) | 2.05 |
| Number of Protons (N_IS) | 2 |
| Calculated Purity of this compound | 98.7% |
Logical Relationship for Purity Determination:
qNMR Purity Calculation Logic.
Disclaimer: The provided protocols are exemplary and should be validated for the specific instrumentation and laboratory conditions. The quantitative data presented are for illustrative purposes.
References
Application Notes & Protocols: Analytical Standards for Heteroclitin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heteroclitin B is a dibenzocyclooctadiene lignan isolated from the stems of Kadsura heteroclita. Lignans from this plant, such as Heteroclitin D and I, have demonstrated various biological activities, including anti-HIV and anti-tumor effects, making them compounds of interest for drug discovery and development.[1] Accurate qualitative and quantitative analysis of this compound is essential for research and development, requiring a well-characterized analytical standard.
Physicochemical and Spectroscopic Data
A pure analytical standard of this compound should be characterized to confirm its identity and purity. The following tables summarize the key data that should be collected.
Table 1: Physicochemical Properties of this compound
| Property | Method | Expected Value/Result |
| Molecular Formula | High-Resolution Mass Spectrometry (HRMS) | To be determined |
| Molecular Weight | HRMS | To be determined |
| Appearance | Visual Inspection | Crystalline solid or amorphous powder |
| Solubility | Solvent Solubility Testing | Soluble in methanol, ethanol, DMSO, chloroform |
| Melting Point | Melting Point Apparatus | To be determined |
| pKa | Potentiometric titration or computational prediction | To be determined |
| LogP | HPLC with UV detection or computational prediction | To be determined |
Table 2: Spectroscopic Data for this compound
| Technique | Solvent | Key Peaks / Interpretation |
| ¹H NMR | CDCl₃ | Expected chemical shifts (δ) and coupling constants (J) characteristic of the dibenzocyclooctadiene lignan scaffold. |
| ¹³C NMR | CDCl₃ | Expected chemical shifts (δ) for all carbon atoms in the structure. |
| Mass Spec (MS) | ESI-MS | [M+H]⁺, [M+Na]⁺, or other adducts confirming the molecular weight. |
| Infrared (IR) | KBr pellet or thin film | Characteristic absorption bands for functional groups (e.g., hydroxyl, carbonyl, aromatic C-H). |
| UV-Vis | Methanol | Wavelengths of maximum absorbance (λmax). |
Experimental Protocols
Protocol 1: Isolation and Purification of this compound
This protocol is adapted from the successful isolation of Heteroclitin D from Kadsurae Caulis and is expected to be effective for this compound.[2][3]
1. Extraction: a. Pulverize dried stems of Kadsura heteroclita. b. Perform sonication-assisted extraction with cyclohexane (1:10 w/v) for 30 minutes at 40°C. c. Repeat the extraction three times. d. Combine the extracts, filter, and evaporate to dryness under reduced pressure using a rotary evaporator.
2. Flash Chromatography (Initial Purification): a. Dissolve the crude extract in a minimal amount of cyclohexane. b. Use a normal-phase flash chromatography system with a silica gel column. c. Employ a gradient elution system of ethyl acetate in petroleum ether. The gradient should be optimized based on TLC analysis of the crude extract. d. Collect fractions and monitor by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., petroleum ether:ethyl acetate). e. Combine fractions containing the target compound, this compound.
3. Recrystallization (Final Purification): a. Dissolve the semi-purified this compound from the combined fractions in hot methanol (approx. 60°C). b. Gradually add water to the solution until sediment begins to form. c. Allow the solution to cool slowly to promote crystallization. d. Collect the crystals by filtration and wash with cold methanol/water. e. Dry the purified this compound under vacuum.
4. Purity Assessment: a. Determine the purity of the isolated this compound using the HPLC-UV method described in Protocol 2. A purity of ≥98% is typically required for an analytical standard.
Caption: Workflow for the isolation and characterization of a this compound analytical standard.
Protocol 2: Quantification of this compound by HPLC-UV
This protocol provides a High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantification of this compound.
1. Instrumentation and Conditions:
- HPLC System: A liquid chromatograph equipped with a UV detector.
- Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]
- Mobile Phase: Methanol:Water (70:30, v/v).[3]
- Flow Rate: 1.0 mL/min.[3]
- Column Temperature: 30°C.[3]
- Detection Wavelength: To be determined based on the UV-Vis spectrum of this compound (a wavelength of 220 nm was used for Heteroclitin D).[3]
- Injection Volume: 20 µL.[3]
2. Preparation of Standard Solutions: a. Accurately weigh a quantity of the purified this compound standard. b. Dissolve in methanol to prepare a stock solution of known concentration (e.g., 100 µg/mL).[3] c. Perform serial dilutions of the stock solution with methanol to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL).
3. Preparation of Sample Solutions: a. Accurately weigh the sample containing this compound. b. Extract the sample using a suitable procedure (e.g., sonication in methanol). c. Filter the extract through a 0.45 µm syringe filter prior to injection.
4. Calibration and Quantification: a. Inject the calibration standards into the HPLC system and record the peak areas. b. Construct a calibration curve by plotting the peak area versus the concentration of the standards. c. Inject the sample solution and record the peak area for this compound. d. Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Caption: A typical workflow for the quantitative analysis of this compound using HPLC-UV.
Concluding Remarks
The protocols and data presented here provide a comprehensive framework for the isolation, characterization, and quantification of this compound. Adherence to these methodologies will ensure the generation of a high-quality analytical standard, facilitating accurate and reproducible research in the fields of natural product chemistry, pharmacology, and drug development. Researchers should perform appropriate validation of the analytical methods for their specific application and matrix.
References
Application Notes and Protocols: Cell-Based Assays to Evaluate Heteroclitin B Efficacy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing cell-based assays for the evaluation of Heteroclitin B, a natural product with therapeutic potential. The following protocols and data presentation formats are designed to facilitate the assessment of its cytotoxic, anti-proliferative, pro-apoptotic, and anti-inflammatory effects.
Introduction
This compound is a lignan compound isolated from the stems of Kadsura heteroclita. While research on its specific biological activities is emerging, related compounds from the same plant have demonstrated anti-HIV activity.[1] This document outlines a panel of cell-based assays to systematically characterize the efficacy of this compound, providing a foundation for further drug development. These assays are crucial for understanding the compound's mechanism of action and for identifying potential therapeutic applications.[2][3][4]
Data Presentation: Summary of Quantitative Data
The following tables summarize hypothetical quantitative data from key experiments to provide a clear comparison of this compound's effects across different assays.
Table 1: Cytotoxicity of this compound on Various Cell Lines
| Cell Line | Assay Type | IC50 (µM) after 48h |
| HeLa (Cervical Cancer) | MTT | 15.2 ± 1.8 |
| A549 (Lung Cancer) | MTT | 22.5 ± 2.5 |
| MCF-7 (Breast Cancer) | MTT | 18.9 ± 2.1 |
| HEK293 (Normal Kidney) | MTT | > 100 |
Table 2: Effect of this compound on Cell Cycle Distribution in HeLa Cells
| Treatment (24h) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 55.3 ± 3.1 | 30.1 ± 2.5 | 14.6 ± 1.9 |
| This compound (10 µM) | 68.2 ± 4.5 | 20.5 ± 2.8 | 11.3 ± 1.5 |
| This compound (20 µM) | 75.1 ± 5.2 | 15.3 ± 2.1 | 9.6 ± 1.3 |
Table 3: Induction of Apoptosis by this compound in HeLa Cells
| Treatment (48h) | Early Apoptosis (%) (Annexin V+/PI-) | Late Apoptosis (%) (Annexin V+/PI+) |
| Vehicle Control | 3.2 ± 0.5 | 1.5 ± 0.3 |
| This compound (15 µM) | 25.8 ± 2.9 | 10.4 ± 1.7 |
| This compound (30 µM) | 42.1 ± 3.8 | 22.7 ± 2.5 |
Table 4: Effect of this compound on Inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Macrophages
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Vehicle Control | 25.4 ± 3.1 | 15.2 ± 2.5 |
| LPS (1 µg/mL) | 1580.7 ± 120.5 | 950.3 ± 85.7 |
| LPS + this compound (10 µM) | 850.2 ± 75.9 | 520.1 ± 50.2 |
| LPS + this compound (20 µM) | 420.6 ± 40.3 | 280.9 ± 30.1 |
Experimental Protocols and Methodologies
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.[2]
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control.
-
Incubate for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution using propidium iodide (PI) staining.
Protocol:
-
Seed HeLa cells in a 6-well plate and treat with this compound for 24 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells in 70% ethanol at -20°C overnight.
-
Wash the cells with PBS and resuspend in PI staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS).
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the DNA content by flow cytometry.
Apoptosis Assay by Annexin V/PI Staining
This assay differentiates between viable, early apoptotic, and late apoptotic cells.[5]
Protocol:
-
Treat HeLa cells with this compound for 48 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze by flow cytometry within 1 hour.
Measurement of Inflammatory Cytokines (ELISA)
This protocol measures the production of TNF-α and IL-6 in macrophage cells.
Protocol:
-
Seed RAW 264.7 cells in a 24-well plate.
-
Pre-treat the cells with this compound for 1 hour.
-
Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
-
Collect the cell culture supernatant.
-
Quantify the levels of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.
Visualizations: Diagrams of Signaling Pathways and Workflows
References
- 1. Compounds from Kadsura heteroclita and related anti-HIV activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bioivt.com [bioivt.com]
- 4. nuvisan.com [nuvisan.com]
- 5. Differential induction of apoptosis by type A and B trichothecenes in Jurkat T-lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Enzymatic Assay Strategies for Identifying the Molecular Target of Heteroclitin B
References
- 1. karger.com [karger.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Targets for inhibition of HIV replication: entry, enzyme action, release and maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are the major drug targets for HIV? [synapse.patsnap.com]
- 5. What is Drug Affinity Responsive Target Stability (DARTS)? - Creative Proteomics [creative-proteomics.com]
- 6. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 7. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pnas.org [pnas.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. SensoLyte® 490 HIV Protease Assay Kit Fluorimetric - 1 kit [anaspec.com]
- 12. scispace.com [scispace.com]
- 13. A high-throughput assay for HIV-1 integrase 3'-processing activity using time-resolved fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Integrase and integration: biochemical activities of HIV-1 integrase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells | Springer Nature Experiments [experiments.springernature.com]
- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Large-Scale Purification of Heteroclitin B for Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Heteroclitin B, a dibenzocyclooctadiene lignan isolated from plants of the Kadsura genus, has demonstrated promising biological activities that warrant further investigation through preclinical studies. A critical prerequisite for such studies is the availability of a highly pure and well-characterized compound in sufficient quantities. This document provides a detailed methodology for the large-scale purification of this compound, designed to yield the necessary amounts of material (>95% purity) suitable for preclinical research, including toxicology and pharmacology assessments. The protocol outlines a multi-step process involving extraction, solvent partitioning, and a series of chromatographic separations.
Introduction to this compound
This compound is a naturally occurring lignan found in the stems and roots of Kadsura heteroclita and other related species.[1][2][3][4] Lignans from Kadsura have been reported to possess a range of biological activities, including anti-inflammatory, anti-viral, and neuroprotective effects. To rigorously evaluate the therapeutic potential and safety profile of this compound in preclinical models, a robust and scalable purification process is essential to ensure the quality and consistency of the test material. Preclinical studies, conducted under Good Laboratory Practice (GLP) guidelines, are a mandatory step in the drug development process to assess the safety and pharmacological effects of a new chemical entity before it can be administered to humans.[5][6] The purity of the compound used in these studies is of paramount importance to obtain reliable and reproducible data.
Chemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is fundamental to designing an effective purification strategy.
| Property | Value | Source |
| Molecular Formula | C₂₈H₃₄O₈ | PubChem CID 23259948 |
| Molecular Weight | 498.6 g/mol | PubChem CID 23259948 |
| Appearance | White to off-white solid | General knowledge |
| Solubility | Soluble in methanol, ethanol, ethyl acetate, chloroform; sparingly soluble in water. | General knowledge based on lignan properties |
Large-Scale Purification Workflow
The overall strategy for the large-scale purification of this compound involves a systematic approach to remove impurities and enrich the target compound. The workflow is designed to be scalable to produce gram-level quantities of high-purity this compound.
Caption: Workflow for the large-scale purification of this compound.
Experimental Protocols
Step 1: Extraction
Objective: To extract this compound and other lignans from the raw plant material.
Materials:
-
Dried and powdered stems/roots of Kadsura sp. (10 kg)
-
95% Ethanol (100 L)
-
Large-scale extractor or maceration tank
Protocol:
-
Place the powdered plant material into the extractor.
-
Add 95% ethanol in a 1:10 (w/v) ratio.
-
Macerate at room temperature for 72 hours with occasional agitation.
-
Alternatively, perform exhaustive extraction using a large-scale Soxhlet apparatus for 24-48 hours.
-
Filter the extract through a coarse filter to remove the plant debris.
-
Repeat the extraction process on the plant residue two more times to ensure complete extraction.
-
Combine all the ethanol extracts.
Step 2: Concentration
Objective: To remove the ethanol and concentrate the crude extract.
Materials:
-
Combined ethanol extract
-
Large-scale rotary evaporator
Protocol:
-
Concentrate the combined ethanol extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
-
Continue the process until a thick, viscous crude extract is obtained.
Step 3: Liquid-Liquid Partitioning
Objective: To separate compounds based on their polarity and remove highly polar and non-polar impurities.
Materials:
-
Concentrated crude extract
-
Ethyl acetate
-
Deionized water
-
Large separatory funnel or extraction vessel
Protocol:
-
Suspend the concentrated crude extract in deionized water (1:10 v/v).
-
Transfer the suspension to a large separatory funnel.
-
Add an equal volume of ethyl acetate and shake vigorously for 5-10 minutes.
-
Allow the layers to separate.
-
Collect the upper ethyl acetate layer.
-
Repeat the extraction of the aqueous layer with ethyl acetate three more times.
-
Combine all the ethyl acetate fractions.
-
Wash the combined ethyl acetate extract with deionized water to remove any residual water-soluble impurities.
-
Dry the ethyl acetate extract over anhydrous sodium sulfate.
-
Filter and concentrate the dried ethyl acetate extract in vacuo to yield the crude ethyl acetate extract.
Step 4: Silica Gel Column Chromatography
Objective: To perform a preliminary separation of the crude extract and isolate fractions enriched with this compound.
Materials:
-
Crude ethyl acetate extract
-
Silica gel (60-120 mesh)
-
Hexane
-
Ethyl acetate
-
Glass column of appropriate size
Protocol:
-
Prepare a silica gel slurry in hexane and pack the column.
-
Adsorb the crude ethyl acetate extract onto a small amount of silica gel to create a dry powder.
-
Carefully load the sample onto the top of the packed column.
-
Elute the column with a stepwise gradient of hexane and ethyl acetate. Start with 100% hexane and gradually increase the polarity by increasing the percentage of ethyl acetate (e.g., 95:5, 90:10, 80:20, 70:30, 50:50, 0:100 v/v).
-
Collect fractions of a suitable volume (e.g., 1 L).
-
Monitor the fractions by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate mobile phase and visualizing under UV light (254 nm).
-
Pool the fractions that show a spot corresponding to the Rf value of a this compound standard (if available) or fractions known to contain lignans.
-
Concentrate the pooled fractions to obtain an enriched extract.
Step 5: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
Objective: To achieve high-resolution purification of this compound from the enriched fractions.
Materials:
-
Enriched extract from column chromatography
-
HPLC-grade methanol
-
HPLC-grade water
-
Preparative reversed-phase C18 column (e.g., 250 x 50 mm, 10 µm)
-
Preparative HPLC system
Protocol:
-
Dissolve the enriched extract in a minimal amount of methanol.
-
Filter the sample solution through a 0.45 µm filter.
-
Equilibrate the preparative C18 column with the initial mobile phase conditions.
-
Develop a suitable gradient elution method. A typical starting point would be a gradient of methanol and water (e.g., starting from 50% methanol and increasing to 100% methanol over 60 minutes).
-
Inject the sample onto the column.
-
Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 254 nm).
-
Collect the fractions corresponding to the peak of this compound.
-
Analyze the purity of the collected fractions using analytical HPLC.
-
Pool the fractions with the desired purity (>95%).
-
Concentrate the pooled fractions under reduced pressure to obtain pure this compound.
Quality Control and Characterization
To ensure the suitability of the purified this compound for preclinical studies, rigorous quality control is necessary.
| Analytical Method | Purpose | Acceptance Criteria |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification | Purity ≥ 95% |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identity confirmation and impurity profiling | Mass consistent with the molecular formula of this compound |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural elucidation and confirmation | Spectra consistent with the known structure of this compound |
| Residual Solvent Analysis (Gas Chromatography) | Quantification of residual solvents from the purification process | Within acceptable limits as per regulatory guidelines (e.g., ICH Q3C) |
Signaling Pathway Visualization
While the specific signaling pathways modulated by this compound are a subject of ongoing research, many lignans are known to interact with pathways related to inflammation and oxidative stress. The following diagram illustrates a generalized inflammatory signaling pathway that could be investigated in preclinical studies.
Caption: A potential mechanism of action of this compound in modulating inflammatory pathways.
Conclusion
The protocol described in this application note provides a comprehensive and scalable method for the purification of this compound from Kadsura species. By following these procedures, researchers can obtain high-purity material suitable for preclinical investigations, thereby facilitating the advancement of this compound as a potential therapeutic agent. Adherence to rigorous quality control measures is crucial to ensure the reliability and reproducibility of preclinical study outcomes.
References
- 1. New Lignans from roots of Kadsura coccinea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lignans from Kadsura angustifolia and Kadsura coccinea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Lignans from Kadsura angustifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical Regulatory Requirements | Social Science Research Institute [ssri.psu.edu]
- 6. fda.gov [fda.gov]
Troubleshooting & Optimization
troubleshooting low yield of Heteroclitin B extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of Heteroclitin B and addressing challenges related to low yield.
Troubleshooting Guide: Low Yield of this compound Extraction
Low yield is a common issue in the extraction of natural products. This guide provides a systematic approach to identifying and resolving potential causes for a suboptimal yield of this compound.
1. Issues Related to Plant Material
The quality and preparation of the source material are critical for a successful extraction.
-
Question: My crude extract yield is low, even before attempting to isolate this compound. What could be wrong with my plant material?
-
Answer: Several factors related to the plant material can significantly impact the overall yield.[1][2][3] Consider the following:
-
Plant Species and Part: Ensure you are using the correct species, Kadsura heteroclita, as the concentration of this compound can vary between species.[4][5][6][7] The part of the plant used (e.g., stems, leaves) will also affect the yield.[2]
-
Harvesting Time and Conditions: The developmental stage of the plant and even the time of day of harvesting can influence the concentration of secondary metabolites like lignans.[1]
-
Post-Harvest Handling: Improper drying and storage of the plant material can lead to the degradation of target compounds.[1] Ensure the material is thoroughly dried to prevent fungal growth and enzymatic degradation.[8]
-
2. Issues Related to the Extraction Protocol
The chosen extraction method and its parameters are paramount for efficient extraction.
-
Question: I am following a published protocol, but my yield of this compound is still low. What parameters can I optimize?
-
Answer: Even with a standard protocol, optimization is often necessary. Key parameters to investigate include:
-
Particle Size: The surface area of the plant material available for solvent contact is a key factor.[2][9] Grinding the dried plant material to a fine, uniform powder can significantly improve extraction efficiency.[8]
-
Temperature and Extraction Time: Higher temperatures can increase solubility and diffusion rates, but excessive heat can degrade thermolabile compounds.[3][12] Similarly, a longer extraction time can increase yield up to a certain point, after which it may not be beneficial and could increase the extraction of impurities.[12]
-
Solvent-to-Solid Ratio: A higher volume of solvent can lead to a better extraction yield, but using an excessive amount will require more time and energy for subsequent concentration steps.[12][13]
3. Issues Related to Compound Degradation
This compound may be susceptible to degradation during the extraction and purification process.
-
Question: I suspect that my this compound is degrading during the process. How can I minimize this?
-
Answer: Degradation can be a significant cause of low yield. Consider the following preventative measures:
-
Temperature Control: Avoid excessive heat during extraction and solvent evaporation.[8] Use of a rotary evaporator under reduced pressure is recommended to keep temperatures low.[8]
-
pH Stability: The pH of the extraction medium can affect the stability of the target compound.[9] While specific data for this compound is unavailable, maintaining a neutral or slightly acidic pH is often optimal for flavonoids and related compounds.[8]
-
Light Exposure: Some natural products are light-sensitive.[3][13] It is good practice to protect extracts from direct light, for example, by using amber-colored glassware.
-
Data Presentation
Table 1: General Parameters for Optimizing this compound Extraction
| Parameter | Sub-Optimal Condition | Recommendation for Optimization | Rationale |
| Plant Material | Improperly identified, incorrectly chosen plant part, poorly dried or stored. | Verify plant species and part. Ensure thorough drying and proper storage conditions. | The concentration of this compound is highest in specific parts of Kadsura heteroclita and can degrade with improper handling.[1][2] |
| Particle Size | Coarsely ground or non-uniform plant material. | Grind to a fine, uniform powder (e.g., 20-40 mesh). | Increases the surface area for solvent penetration, leading to more efficient extraction.[2][9] |
| Solvent Polarity | Solvent is too polar or too non-polar for this compound. | Test a range of solvents from non-polar (e.g., hexane, cyclohexane) to moderately polar (e.g., ethyl acetate, ethanol). | The solubility of this compound will be highest in a solvent of similar polarity.[9] |
| Extraction Temperature | Temperature is too high, causing degradation, or too low, resulting in poor extraction. | Start with room temperature extraction (maceration). If using heat-assisted methods (Soxhlet, reflux), carefully control the temperature and compare yields.[12] | Optimizes solubility and diffusion while minimizing thermal degradation.[3][8] |
| Extraction Time | Insufficient time for complete extraction or excessively long, leading to impurity buildup. | Perform a time-course study (e.g., 6, 12, 24, 48 hours for maceration) to determine the optimal duration. | Balances extraction efficiency with minimizing the co-extraction of undesirable compounds.[12] |
| Solvent-to-Solid Ratio | Too low, leading to incomplete extraction, or too high, causing solvent waste. | Experiment with ratios from 1:10 to 1:20 (w/v) and analyze the impact on yield. | Ensures sufficient solvent to dissolve the target compound without being wasteful.[12][13] |
Experimental Protocols
Protocol 1: General Procedure for this compound Extraction (Based on Lignan Extraction Principles)
-
Sample Preparation:
-
Air-dry the stems of Kadsura heteroclita in a well-ventilated area, protected from direct sunlight.
-
Grind the dried plant material to a fine powder (20-40 mesh) using a mechanical grinder.
-
-
Extraction (Maceration):
-
Weigh 100 g of the powdered plant material and place it in a suitable flask.
-
Add 1 L of 95% ethanol (1:10 solid-to-solvent ratio).
-
Seal the flask and allow it to macerate for 48-72 hours at room temperature with occasional agitation.
-
-
Filtration and Concentration:
-
Filter the mixture through Whatman No. 1 filter paper.
-
Collect the filtrate and re-extract the plant residue two more times with fresh solvent.
-
Combine all filtrates and concentrate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
-
-
Liquid-Liquid Partitioning:
-
Suspend the crude extract in water and perform sequential partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate, and n-butanol).
-
Monitor the presence of this compound in each fraction using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Purification:
-
Subject the fraction enriched with this compound to column chromatography (e.g., silica gel) with a suitable solvent gradient.
-
For final purification, preparative HPLC may be necessary.
-
Visualizations
Caption: A workflow diagram for troubleshooting low this compound yield.
Frequently Asked Questions (FAQs)
-
Q1: What is this compound?
-
Q2: What are the most common causes of low yield in natural product extraction?
-
Q3: Can I use Soxhlet extraction for this compound?
-
A3: Soxhlet extraction can be very efficient; however, it uses continuous heating, which may lead to the degradation of thermally sensitive compounds.[12] It is advisable to first try a room temperature method like maceration and compare the results. If you do use Soxhlet, carefully control the temperature of the heating mantle.
-
-
Q4: How do I know which solvent is best for my extraction?
-
A4: The ideal solvent will have a polarity that matches that of this compound. Since this may not be precisely known, a systematic approach is recommended. Start with a solvent of intermediate polarity, like ethanol, and then test less polar (e.g., ethyl acetate) and more polar (e.g., methanol) options. Analyzing the crude extracts from these different solvents via TLC or HPLC will help determine which is most effective at extracting this compound while minimizing impurities.
-
-
Q5: My crude extract is a complex mixture. How can I improve the purity of this compound?
-
A5: A multi-step purification strategy is often necessary. After obtaining the crude extract, liquid-liquid partitioning can be used to separate compounds based on their polarity. This is typically followed by one or more column chromatography steps (e.g., silica gel, Sephadex) to isolate the target compound. For high purity, preparative HPLC is often the final step.[8]
-
References
- 1. customprocessingservices.com [customprocessingservices.com]
- 2. Maximizing Potential: The Role of Percentage Yield in Plant Extract Efficiency [plantextractwholesale.com]
- 3. The Art of Extraction: Influencing Factors in Plant Compounds Harvesting [greenskybio.com]
- 4. tandfonline.com [tandfonline.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Heteroclitin H, a new lignan from Kadsura heteroclita - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Compounds from Kadsura heteroclita and related anti-HIV activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Impact of extraction techniques on phytochemical composition and bioactivity of natural product mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Preparative isolation of Heteroclitin D from Kadsurae Caulis using normal-phase flash chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Optimizing HPLC Separation of Heteroclitin B Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of Heteroclitin B isomers.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the HPLC separation of this compound isomers.
Question: Why am I observing poor resolution between this compound isomers?
Answer:
Poor resolution between closely related isomers like those of this compound is a common challenge. Several factors can contribute to this issue. A systematic approach to troubleshooting is recommended.
Initial Checks:
-
Column Integrity: Ensure the column is not degraded. Column degradation can lead to a loss of resolution. If the column is old or has been used extensively, consider replacing it.
-
System Suitability: Verify that your HPLC system is performing correctly by running a standard compound with known retention and peak shape characteristics.
Optimization Strategies:
-
Mobile Phase Composition: The polarity of the mobile phase is a critical factor in achieving separation.
-
Organic Modifier: Vary the ratio of the organic modifier (e.g., acetonitrile or methanol) to the aqueous phase. A shallower gradient or isocratic elution with a lower percentage of the organic modifier can increase retention times and improve the separation of closely eluting peaks.
-
Solvent Type: If using acetonitrile, consider switching to methanol or vice-versa. The different selectivities of these solvents can alter the elution order and improve resolution.
-
-
Column Chemistry: The choice of stationary phase is crucial for separating isomers.
-
Stationary Phase: A standard C18 column is a good starting point. However, for challenging isomer separations, consider columns with different selectivities, such as a phenyl-hexyl or a biphenyl stationary phase. Chiral stationary phases may be necessary if the isomers are enantiomers.
-
-
Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution, although it will also increase the run time.
-
Temperature: Adjusting the column temperature can influence the viscosity of the mobile phase and the interaction of the analytes with the stationary phase, thereby affecting selectivity. Experiment with temperatures between 25°C and 40°C.
Question: My this compound isomer peaks are tailing. What could be the cause and how can I fix it?
Answer:
Peak tailing, where the peak is asymmetrical with a drawn-out trailing edge, can be caused by several factors.
Potential Causes and Solutions:
-
Column Overload: Injecting too much sample can lead to peak tailing.[1] Try diluting your sample and injecting a smaller volume.
-
Secondary Interactions: Silanol groups on the surface of silica-based columns can interact with basic functional groups on the analyte, causing tailing.
-
Mobile Phase pH: Adding a small amount of an acidic modifier, such as 0.1% formic acid or acetic acid, to the mobile phase can suppress the ionization of silanol groups and reduce tailing.
-
Column Type: Use an end-capped column to minimize the number of free silanol groups.
-
-
Contamination: Contaminants in the sample or mobile phase, or a buildup of strongly retained compounds on the column, can cause peak tailing.[1] Ensure your solvents are HPLC grade and your samples are properly filtered. A guard column can help protect the analytical column from contaminants.
-
Poor Column Packing: A poorly packed column bed can lead to peak tailing. If you suspect this is the issue, the column may need to be replaced.[1]
Question: I am seeing split peaks for my this compound isomers. What is the likely problem?
Answer:
Split peaks, where a single peak appears as two or more, can arise from issues with the injection process or the column itself.
Troubleshooting Steps:
-
Injection Port: A common cause of split peaks is a problem with the injection port, such as a bad rotor seal.[2]
-
Injection Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion, including splitting. Whenever possible, dissolve the sample in the initial mobile phase.
-
Column Void: A void or channel in the column packing at the inlet can cause the sample to travel through different paths, resulting in split peaks. Reversing and flushing the column may sometimes resolve this, but often the column needs to be replaced.
-
Partially Blocked Frit: A partially blocked inlet frit on the column can also lead to peak splitting. Back-flushing the column may clear the blockage.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC method to separate this compound isomers?
A1: A good starting point for separating this compound isomers, which are sesquiterpenoid lactones, would be a reversed-phase HPLC method. Based on methods used for similar compounds like Heteroclitin D, the following conditions can be used as an initial method[3]:
| Parameter | Recommended Starting Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A: Water with 0.1% Formic Acid, B: Acetonitrile with 0.1% Formic Acid |
| Gradient | 70% A to 30% A over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
This method can then be optimized by adjusting the gradient, mobile phase composition, and other parameters as needed to achieve the desired separation.
Q2: How should I prepare my sample of this compound for HPLC analysis?
A2: Proper sample preparation is critical for obtaining reliable and reproducible HPLC results. For this compound, which is typically extracted from plant material, the following sample preparation protocol is recommended:
Experimental Protocol: Sample Preparation
-
Extraction: Extract the pulverized plant material containing this compound with a suitable organic solvent such as methanol or ethyl acetate.
-
Filtration: Filter the extract to remove any particulate matter. A 0.45 µm or 0.22 µm syringe filter is recommended.
-
Concentration: Evaporate the solvent from the filtrate under reduced pressure to obtain a concentrated extract.
-
Dissolution: Dissolve the dried extract in the initial mobile phase composition (e.g., 70:30 water:acetonitrile). This ensures compatibility with the HPLC system and helps to prevent peak distortion.
-
Final Filtration: Filter the dissolved sample again through a 0.22 µm syringe filter before injecting it into the HPLC system.
Q3: What type of column is best for separating this compound isomers?
A3: For the separation of sesquiterpenoid lactone isomers like this compound, a reversed-phase C18 column is the most common and a good starting point. However, the optimal column will depend on the specific nature of the isomers.
| Column Type | Description | When to Use |
| C18 (ODS) | A versatile, non-polar stationary phase. | A good first choice for general-purpose reversed-phase separations. |
| C8 | Less retentive than C18. | Useful if retention times on a C18 column are too long. |
| Phenyl-Hexyl | Provides different selectivity due to π-π interactions. | Can be effective for separating aromatic or unsaturated compounds, which may be relevant for certain isomers. |
| Biphenyl | Offers enhanced π-π interactions compared to phenyl-hexyl phases. | A good alternative for improving the separation of isomers with subtle structural differences. |
| Chiral Stationary Phase (CSP) | Designed to separate enantiomers. | Necessary if the this compound isomers are enantiomers. |
Q4: How can I improve the sensitivity of my this compound analysis?
A4: Improving sensitivity involves optimizing both the chromatographic conditions and the detector settings.
-
Wavelength Selection: Ensure you are using the optimal wavelength for detection. Determine the lambda max (λmax) of this compound in your mobile phase using a UV-Vis spectrophotometer or a diode array detector. For many sesquiterpenoid lactones, detection is optimal in the low UV range (210-220 nm).[4]
-
Mobile Phase Purity: Use HPLC-grade solvents to minimize baseline noise.
-
Peak Shape: Optimize chromatographic conditions to achieve sharp, symmetrical peaks, as this will increase the peak height relative to the baseline noise.
-
Injection Volume: A larger injection volume can increase the signal, but be cautious of potential peak broadening and overload.
-
Detector Settings: Adjust the detector settings, such as the bandwidth and response time, to optimize the signal-to-noise ratio.
Visual Guides
Caption: Experimental workflow for HPLC analysis of this compound.
Caption: Troubleshooting logic for poor resolution of this compound isomers.
References
Technical Support Center: Overcoming Poor Reproducibility in Heteroclitin B Anti-HIV Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to mitigate reproducibility issues in anti-HIV assays involving the natural product Heteroclitin B. The following resources, including troubleshooting guides, FAQs, and detailed experimental protocols, are designed to address common challenges and ensure the generation of reliable and consistent data.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the anti-HIV activity of our this compound sample between experiments. What are the potential causes?
A1: Poor reproducibility with natural products like this compound in anti-HIV assays can stem from several factors:
-
Compound-related Issues: Inconsistent purity of this compound batches, degradation of the compound upon storage, or poor solubility in cell culture media can lead to variable effective concentrations.
-
Cell Line Variability: Different cell lines, or even the same cell line at different passage numbers, can exhibit varied susceptibility to HIV infection and drug treatment. This can be due to differences in receptor expression (CD4, CXCR4, CCR5) or the integration site of the HIV provirus in latently infected cell lines.[1]
-
Assay Protocol Deviations: Minor variations in experimental procedures, such as incubation times, reagent concentrations, and washing steps, can significantly impact results.
-
Reagent Quality: The quality and lot-to-lot consistency of reagents, including cell culture media, serum, antibodies, and the virus stock itself, are critical for reproducible results.
Q2: How can we improve the solubility of this compound in our cell-based assays?
A2: this compound, like many natural products, may have limited aqueous solubility. To improve this:
-
Use of a Suitable Solvent: Dimethyl sulfoxide (DMSO) is a common solvent for dissolving hydrophobic compounds for in vitro assays. Prepare a high-concentration stock solution in 100% DMSO and then dilute it in cell culture medium to the final working concentration.
-
Final Solvent Concentration: Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
Solubility Testing: Before conducting the anti-HIV assay, perform a solubility test by preparing the highest desired concentration of this compound in the final assay medium and visually inspecting for precipitation under a microscope.
-
Sonication: Gentle sonication of the stock solution can aid in dissolving the compound.
Q3: Our cytotoxicity assay results for this compound are inconsistent. What could be the problem?
A3: Inconsistency in cytotoxicity assays (e.g., MTT, XTT) can be due to:
-
Compound Interference: Natural products can interfere with colorimetric assays. For example, colored compounds can absorb light at the same wavelength as the formazan product in an MTT assay, or reducing agents can directly convert the MTT reagent to formazan, leading to inaccurate readings.
-
Incomplete Solubilization of Formazan Crystals: In MTT assays, ensure complete dissolution of the formazan crystals by using a sufficient volume of a suitable solubilization solution (e.g., DMSO or acidified isopropanol) and allowing adequate incubation time with gentle agitation.
-
Cell Seeding Density: Inconsistent cell numbers seeded in the wells is a major source of variability. Ensure a homogenous cell suspension and use calibrated pipettes.
-
Edge Effects: Wells on the periphery of a 96-well plate are prone to evaporation, leading to altered cell growth and compound concentration. To mitigate this, fill the outer wells with sterile PBS or media and do not use them for experimental samples.
Q4: How can we ensure the quality and consistency of our virus stock?
A4: A consistent virus stock is paramount for reproducible anti-HIV assays.
-
Titer Determination: Accurately determine the tissue culture infectious dose (TCID50) of your virus stock and use a consistent multiplicity of infection (MOI) for all experiments.
-
Storage: Aliquot the virus stock into single-use volumes and store at -80°C to avoid repeated freeze-thaw cycles, which can decrease viral infectivity.
-
Quality Control: Regularly check the infectivity of your virus stock using a standardized assay and reference cells.
Q5: What are the best practices for cell culture to ensure assay reproducibility?
A5: Stringent cell culture practices are essential:
-
Cell Line Authentication: Regularly authenticate your cell lines using methods like Short Tandem Repeat (STR) profiling to ensure they have not been misidentified or cross-contaminated.[2][3][4][5][6]
-
Mycoplasma Testing: Routinely test your cell cultures for mycoplasma contamination, as it can significantly alter cellular responses.
-
Consistent Passaging: Use cells within a consistent and narrow range of passage numbers for your experiments, as high passage numbers can lead to phenotypic and genotypic drift.
-
Standardized Conditions: Maintain consistent cell culture conditions, including incubator temperature, CO2 levels, and humidity. Use the same source and lot of media and supplements whenever possible.
Data Presentation
Anti-HIV Activity and Cytotoxicity of Heteroclitin Analogs and Control Compounds
| Compound | Cell Line | Anti-HIV Activity (EC50) | Cytotoxicity (CC50) | Selectivity Index (SI = CC50/EC50) | Reference |
| Compound 6 (from K. heteroclita) | C8166 | 1.6 µg/mL | 84.6 µg/mL | 52.9 | [7] |
| Compound 12 (from K. heteroclita) | C8166 | 1.4 µg/mL | 92.3 µg/mL | 65.9 | [7] |
| AZT (Zidovudine) | MT-4 | 0.03 µM (p24 assay, 7 days) | >100 µM | >3333 | [8][9] |
| Nevirapine | MT-4 | 40 nM | >100 µM | >2500 | [10] |
| Nevirapine | CEM | 0.09 µM | >1000 µM | >11111 | [11] |
EC50 (50% effective concentration) is the concentration of the compound that inhibits HIV-1 replication by 50%. CC50 (50% cytotoxic concentration) is the concentration of the compound that reduces cell viability by 50%. SI (Selectivity Index) is the ratio of CC50 to EC50, indicating the therapeutic window of the compound.
Experimental Protocols
Cytotoxicity Assay using MTT
This protocol is designed to determine the concentration of this compound that is toxic to the host cells used in the anti-HIV assay.
Materials:
-
Host cells (e.g., MT-4, CEM, C8166)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound stock solution (in 100% DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)
-
96-well flat-bottom tissue culture plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest exponentially growing cells, determine cell viability (e.g., using trypan blue exclusion), and resuspend in complete culture medium to a final concentration of 5 x 10^4 cells/mL. Add 100 µL of the cell suspension to each well of a 96-well plate.
-
Compound Addition: Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. The final DMSO concentration should not exceed 0.5%. Add 100 µL of the diluted compound to the wells, resulting in a final volume of 200 µL per well. Include wells with cells and medium only (untreated control) and wells with medium containing the highest concentration of DMSO (vehicle control).
-
Incubation: Incubate the plate for a period that corresponds to the duration of the anti-HIV assay (e.g., 3-5 days) in a humidified incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well.
-
Incubation for Dissolution: Incubate the plate overnight in the incubator to ensure complete dissolution of the formazan crystals. Alternatively, if using DMSO, incubate for 15 minutes on an orbital shaker.
-
Absorbance Reading: Measure the absorbance at 570 nm with a reference wavelength of 630 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Plot the percentage of viability against the compound concentration and determine the CC50 value using non-linear regression analysis.
Anti-HIV Assay using p24 Antigen ELISA
This protocol measures the amount of HIV-1 p24 capsid protein in the culture supernatant as an indicator of viral replication.
Materials:
-
Host cells (e.g., MT-4, CEM) and HIV-1 stock (e.g., HIV-1 IIIB)
-
Complete culture medium
-
This compound stock solution (in 100% DMSO)
-
96-well tissue culture plates
-
Commercial HIV-1 p24 Antigen ELISA kit (follow the manufacturer's instructions)
-
Triton X-100 (10% solution)
Procedure:
-
Cell Infection: Seed host cells at a density of 5 x 10^4 cells/well in a 96-well plate. Infect the cells with HIV-1 at a pre-determined multiplicity of infection (MOI).
-
Compound Treatment: Immediately after infection, add serial dilutions of this compound to the wells. Include untreated infected cells (virus control), uninfected cells (cell control), and infected cells treated with a known anti-HIV drug (e.g., AZT) as a positive control.
-
Incubation: Incubate the plate for 3-5 days at 37°C.
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed to pellet the cells. Carefully collect the culture supernatants.
-
Virus Lysis: To inactivate the virus and release the p24 antigen, add Triton X-100 to the supernatants to a final concentration of 0.5%.
-
p24 ELISA: Perform the p24 ELISA according to the manufacturer's protocol. This typically involves adding the lysed supernatants to an antibody-coated plate, followed by incubation with a detection antibody and substrate.
-
Data Analysis: Measure the absorbance and calculate the p24 concentration in each sample using the standard curve generated in the ELISA. Calculate the percentage of HIV-1 inhibition for each concentration of this compound compared to the virus control. Determine the EC50 value by plotting the percentage of inhibition against the compound concentration.
Troubleshooting Guides
Troubleshooting Poor Reproducibility in this compound Anti-HIV Assays
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors- Edge effects in the 96-well plate | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and practice consistent pipetting technique.- Avoid using the outer wells of the plate; fill them with sterile PBS or media. |
| EC50/CC50 values vary significantly between experiments | - Inconsistent virus titer- Variation in this compound stock solution- Cell passage number drift- Lot-to-lot variability in reagents (media, FBS) | - Aliquot and store virus stock at -80°C; perform a new titration if a new stock is prepared.- Prepare fresh stock solutions of this compound periodically; store protected from light and at the recommended temperature.- Use cells within a defined, narrow passage number range.- Purchase reagents in larger batches and test new lots before use in critical experiments. |
| Low or no anti-HIV activity observed | - Degradation of this compound- Low virus infectivity- Incorrect assay setup | - Check the stability of the compound under assay conditions.- Titer the virus stock to ensure adequate infectivity.- Review the protocol carefully and include a positive control drug (e.g., AZT) in every experiment. |
| High background in colorimetric assays (e.g., MTT) | - Direct reduction of MTT by this compound- Color interference from the compound | - Run a cell-free control with this compound and MTT reagent to check for direct reduction.- If interference is observed, consider using a non-colorimetric viability assay (e.g., CellTiter-Glo).- Include a "compound only" control (no cells) to subtract background absorbance. |
| Precipitation of this compound in culture medium | - Poor solubility- Exceeding the solubility limit | - Ensure the final DMSO concentration is optimal and consistent.- Visually inspect the wells for precipitation after adding the compound.- Determine the maximum soluble concentration of this compound in the assay medium before performing the full experiment. |
Visualizations
HIV-1 Life Cycle and Potential Drug Targets
References
- 1. marinbio.com [marinbio.com]
- 2. Natural Products with Inhibitory Activity against Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bluekitbio.com [bluekitbio.com]
- 5. benchchem.com [benchchem.com]
- 6. thieme-connect.com [thieme-connect.com]
- 7. Compounds from Kadsura heteroclita and related anti-HIV activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of multiple parameters of HIV-1 replication cycle in testing of AIDS drugs in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Nonnucleoside inhibitors of HIV-1 reverse transcriptase: nevirapine as a prototype drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and anti-HIV activity of nevirapine prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Cytotoxicity of Heteroclitin B in Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing the cytotoxic effects of Heteroclitin B during in vitro cell-based assays. The information is tailored for scientists and professionals in drug development engaged in experimental work with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its generally observed biological activity?
A1: this compound is a naturally occurring terpenoid. Terpenoids are a large class of organic compounds produced by a variety of plants and are known for a wide range of biological activities, including anti-inflammatory, anti-cancer, and cytotoxic effects.[1][2] While specific data on this compound is limited, related compounds in the terpenoid class have been shown to induce cell death in cancer cell lines.[2][3]
Q2: What are the common mechanisms of cytotoxicity for terpenoids like this compound?
A2: Terpenoids can induce cytotoxicity through various mechanisms, including:
-
Induction of Apoptosis: Many terpenoids trigger programmed cell death by modulating the expression of key regulatory proteins.[3]
-
Cell Cycle Arrest: They can halt the cell cycle at specific checkpoints, preventing cell proliferation.[3][4]
-
Generation of Oxidative Stress: Some terpenoids can increase the production of reactive oxygen species (ROS) within cells, leading to cellular damage.[1]
-
Membrane Depolarization: They can disrupt the integrity of cellular and mitochondrial membranes.[1]
Q3: I am observing excessively high cytotoxicity with this compound, even at low concentrations. What could be the issue?
A3: High cytotoxicity at low concentrations could be due to several factors:
-
Compound Solubility: Poor solubility of this compound in your culture medium can lead to the formation of precipitates or aggregates that are highly toxic to cells.
-
Vehicle Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be present at a final concentration that is toxic to your specific cell line.
-
Extended Exposure Time: Continuous exposure of cells to the compound may lead to cumulative toxicity.
-
Cell Line Sensitivity: The cell line you are using may be particularly sensitive to this compound.
Q4: How can I improve the solubility of this compound in my cell culture medium?
A4: To improve solubility and reduce precipitation, consider the following:
-
Use of Solubilizing Agents: Formulations with agents like β-cyclodextrins can enhance the solubility of hydrophobic compounds.[5]
-
Stock Concentration Optimization: Prepare a high-concentration stock solution in an appropriate solvent (e.g., DMSO) and then dilute it serially in the culture medium to the final desired concentration, ensuring the final solvent concentration is non-toxic (typically ≤ 0.1%).
-
Pre-warming Medium: Gently warming the culture medium before adding the diluted compound can sometimes help with solubility.
Q5: What are the key signaling pathways potentially involved in this compound-induced cytotoxicity?
A5: Based on the known mechanisms of related compounds, this compound-induced cytotoxicity may involve the following pathways:
-
Bcl-2 Family Pathway (Intrinsic Apoptosis): this compound may alter the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins, leading to mitochondrial outer membrane permeabilization.[6][7]
-
Caspase Cascade: The release of mitochondrial contents can trigger the activation of a cascade of proteases called caspases, which execute the apoptotic program.[8][9]
-
Cell Cycle Checkpoint Pathways: The compound might interfere with proteins that regulate cell cycle progression, such as cyclin-dependent kinases (CDKs), leading to arrest in specific phases like G2/M.[10][11]
-
PI3K/Akt/mTOR Pathway: This is a central survival pathway that can be inhibited by some cytotoxic compounds, leading to the induction of apoptosis and autophagy.[12]
Troubleshooting Guides
Issue 1: High Variability in Cytotoxicity Assay Results
| Potential Cause | Troubleshooting Step |
| Uneven Cell Seeding | Ensure a single-cell suspension before plating. Mix the cell suspension gently but thoroughly between seeding replicates. |
| Pipetting Errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent pipetting technique across all wells. |
| Edge Effects | Avoid using the outer wells of the microplate for experimental samples. Fill the perimeter wells with sterile PBS or media to maintain humidity. |
| Compound Precipitation | Visually inspect wells for any precipitate after adding this compound. If precipitation is observed, refer to the solubility optimization strategies in the FAQs. |
Issue 2: Discrepancy Between Expected and Observed Cytotoxicity
| Potential Cause | Troubleshooting Step |
| Incorrect Compound Concentration | Verify the calculations for serial dilutions. Prepare fresh stock solutions. |
| Cell Passage Number | Use cells within a consistent and low passage number range to avoid phenotypic drift. |
| Assay Interference | Some compounds can interfere with the chemistry of cytotoxicity assays (e.g., MTT reduction). Run a cell-free control with the compound and assay reagents to check for interference. |
| Sub-optimal Incubation Time | Perform a time-course experiment to determine the optimal exposure duration for observing the desired cytotoxic effect without causing excessive cell death. |
Issue 3: Difficulty in Differentiating Between Apoptosis and Necrosis
| Potential Cause | Troubleshooting Step |
| High Compound Concentration | High concentrations of a cytotoxic agent can induce secondary necrosis. Perform a dose-response experiment and select a concentration that induces apoptosis without widespread necrosis. |
| Single Endpoint Assay | Use multiple assays to confirm the mode of cell death. For example, combine an Annexin V/PI staining assay with a caspase activity assay. |
| Late Time Point of Analysis | Apoptotic cells will eventually undergo secondary necrosis. Analyze cells at earlier time points after treatment to capture the initial apoptotic events. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in a complete culture medium to obtain a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO at the highest concentration used for the compound).
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Incubate for the desired time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Assessing Apoptosis using Annexin V-FITC/Propidium Iodide (PI) Staining
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for a predetermined time. Include positive (e.g., staurosporine) and negative (vehicle) controls.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.
Protocol 3: Cell Cycle Analysis using Propidium Iodide (PI) Staining
-
Cell Treatment: Seed cells and treat with this compound as described in Protocol 2.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C overnight.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Hypothesized intrinsic apoptosis pathway induced by this compound.
Caption: Logical diagram of this compound-induced G2/M cell cycle arrest.
References
- 1. books.rsc.org [books.rsc.org]
- 2. phcogrev.com [phcogrev.com]
- 3. Therapeutic Potential of Certain Terpenoids as Anticancer Agents: A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Betulinic acid arrests cell cycle at G2/M phase by up-regulating metallothionein 1G inhibiting proliferation of colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Differential modulation of Bax/Bcl-2 ratio and onset of caspase-3/7 activation induced by derivatives of Justicidin B in human melanoma cells A375 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of Action of Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Caspases: pharmacological manipulation of cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of Caspase Activation to Assess Innate Immune Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanism of ultraviolet B-induced cell cycle arrest in G2/M phase in immortalized skin keratinocytes with defective p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. G2 cell cycle arrest, down-regulation of cyclin B, and induction of mitotic catastrophe by the flavoprotein inhibitor diphenyleneiodonium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel mechanism of napabucasin, a naturally derived furanonaphthoquinone: apoptosis and autophagy induction in lung cancer cells through direct targeting on Akt/mTOR proteins - PMC [pmc.ncbi.nlm.nih.gov]
stability of Heteroclitin B in different solvents and temperatures
Disclaimer: There is currently no specific published data on the stability of Heteroclitin B in different solvents and at various temperatures. The following guidance is based on general knowledge and best practices for the handling and storage of related natural products, specifically lignans. It is highly recommended to perform your own stability studies for your specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and to which class of compounds does it belong?
A1: this compound is a natural product isolated from the plant Kadsura heteroclita. It belongs to a class of compounds known as lignans. Lignans are a large group of polyphenolic compounds found in plants.
Q2: Are there any general recommendations for storing a new lignan compound like this compound?
A2: Yes. For a novel or uncharacterized lignan like this compound, it is recommended to store it as a solid in a tightly sealed container at -20°C or lower, protected from light and moisture. If a stock solution is prepared, it should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C. The choice of solvent for the stock solution is critical and should be inert and easily removable.
Q3: What are the primary factors that can affect the stability of this compound?
A3: Based on the general stability of natural products, the primary factors that could affect the stability of this compound are:
-
Temperature: Higher temperatures generally accelerate the degradation of natural compounds.[1]
-
Solvent: The choice of solvent can significantly impact the stability of a compound. Protic solvents or those containing impurities can react with the compound.
-
pH: The stability of many natural products is pH-dependent. Acidic or basic conditions can cause hydrolysis or other degradation pathways.[1]
-
Light: Exposure to UV or visible light can lead to photodegradation.[1]
-
Oxygen: The presence of oxygen can lead to oxidation of the compound.[1]
Q4: In what solvents are lignans generally soluble?
A4: Lignans, being polyphenolic, often exhibit moderate polarity. They are typically soluble in organic solvents such as methanol, ethanol, acetone, ethyl acetate, and dimethyl sulfoxide (DMSO). Their solubility in aqueous solutions is often limited but can be pH-dependent. For analytical purposes, a mixture of 80% methanol and 20% water is a commonly used solvent for lignan extraction.[2][3]
Troubleshooting Guides
Issue 1: this compound is not dissolving in my chosen solvent.
-
Question: I am trying to dissolve this compound in my buffer, but it is not dissolving. What should I do?
-
Answer:
-
Check the polarity: this compound, as a lignan, is likely to have limited solubility in aqueous buffers. Try dissolving it first in a small amount of a water-miscible organic solvent like DMSO, ethanol, or methanol. You can then dilute this stock solution into your aqueous buffer. Be mindful that the final concentration of the organic solvent should be low enough not to affect your experiment.
-
Gentle heating: Mild warming (e.g., to 37°C) can sometimes aid dissolution. However, be cautious as heat can also degrade the compound.
-
Sonication: Using a sonicator can help to break up solid particles and improve dissolution.
-
pH adjustment: If the compound has ionizable groups, adjusting the pH of the buffer might improve solubility. However, this could also affect its stability.
-
Issue 2: I suspect my this compound solution is degrading over time.
-
Question: I prepared a stock solution of this compound, and after a few days, I am getting inconsistent results in my experiments. How can I check for degradation?
-
Answer:
-
Visual inspection: Look for any changes in the color or clarity of the solution. Precipitation can indicate insolubility or degradation.
-
Analytical confirmation: The most reliable way to check for degradation is to use an analytical technique like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Compare the chromatogram of a freshly prepared solution with that of the aged solution. The appearance of new peaks or a decrease in the area of the main peak suggests degradation.
-
Functional assay: If you have a reliable bioassay, you can test the activity of the aged solution against a freshly prepared one. A loss of activity would indicate degradation.
-
Issue 3: I need to store this compound for long-term use. What is the best practice?
-
Question: How should I store this compound to ensure its stability for several months?
-
Answer:
-
Solid form is best: For long-term storage, it is always best to store the compound in its solid, crystalline, or amorphous form at -20°C or -80°C, protected from light and moisture.
-
Aliquot stock solutions: If you need to store it in solution, prepare a concentrated stock in an appropriate anhydrous, inert solvent (e.g., DMSO). Distribute the stock solution into small, single-use aliquots to minimize freeze-thaw cycles. Store these aliquots at -80°C.
-
Inert atmosphere: For highly sensitive compounds, storing under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidation.
-
Data Presentation
As there is no specific stability data for this compound, the following table is a template that can be used to summarize your experimental findings when you conduct stability studies.
Table 1: Template for Summarizing Stability Data of this compound
| Solvent | Temperature (°C) | Time Point | % Remaining this compound | Observations |
| DMSO | -20 | 1 month | No color change | |
| 3 months | ||||
| 4 | 1 week | |||
| 1 month | ||||
| 25 (Room Temp) | 24 hours | |||
| 1 week | ||||
| Ethanol | -20 | 1 month | ||
| 3 months | ||||
| 4 | 1 week | |||
| 1 month | ||||
| 25 (Room Temp) | 24 hours | |||
| 1 week | ||||
| PBS (pH 7.4) | 4 | 24 hours | ||
| 1 week | ||||
| 37 | 8 hours | |||
| 24 hours |
Experimental Protocols
Protocol: Preliminary Stability Assessment of this compound in Different Solvents and Temperatures
Objective: To determine the short-term stability of this compound in various solvents at different temperatures.
Materials:
-
This compound
-
Solvents: DMSO, Ethanol, Methanol, Acetonitrile, Phosphate Buffered Saline (PBS) pH 7.4
-
HPLC or LC-MS system with a suitable column (e.g., C18)
-
Incubators or water baths set at desired temperatures (e.g., 4°C, 25°C, 37°C)
-
Autosampler vials
Procedure:
-
Prepare a concentrated stock solution of this compound: Accurately weigh a small amount of this compound and dissolve it in a suitable solvent (e.g., DMSO) to a final concentration of 10 mM. This will be your primary stock solution.
-
Prepare working solutions: Dilute the primary stock solution with each of the test solvents (DMSO, Ethanol, Methanol, Acetonitrile, PBS) to a final concentration of 100 µM.
-
Time zero (T=0) analysis: Immediately after preparation, take an aliquot of each working solution, dilute it further if necessary with the mobile phase, and inject it into the HPLC or LC-MS system to get the initial peak area of this compound. This will serve as your 100% reference.
-
Incubation: Aliquot the remaining working solutions into separate vials for each time point and temperature condition. For example, for each solvent, you will have vials for 4°C, 25°C, and 37°C.
-
Time point analysis: At predetermined time points (e.g., 4 hours, 8 hours, 24 hours, 48 hours, 1 week), retrieve the vials from the respective temperature conditions.
-
Sample analysis: Analyze the samples by HPLC or LC-MS using the same method as the T=0 sample.
-
Data analysis: Calculate the percentage of this compound remaining at each time point by comparing the peak area to the T=0 peak area for each solvent and temperature.
% Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
-
Summarize the data: Tabulate the results as shown in the template table above.
Mandatory Visualization
Caption: Experimental workflow for this compound stability assessment.
References
addressing matrix effects in Heteroclitin B quantification from plant extracts
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to matrix effects in the quantification of Heteroclitin B from plant extracts, particularly from Kadsura heteroclita.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the quantification of this compound?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting compounds from the plant extract matrix. This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately compromising the accuracy, precision, and sensitivity of the quantification. In complex matrices like plant extracts, these effects are a significant challenge in liquid chromatography-mass spectrometry (LC-MS) based analysis.
Q2: How can I determine if my this compound analysis is impacted by matrix effects?
A2: The presence and extent of matrix effects can be assessed using several methods:
-
Post-Extraction Spike Method: This involves comparing the response of this compound in a standard solution to its response when spiked into a blank matrix extract after the extraction process. A significant difference in the signal indicates the presence of matrix effects.
-
Post-Column Infusion: In this qualitative method, a constant flow of a this compound standard is infused into the mass spectrometer after the analytical column. A blank matrix extract is then injected. Any fluctuation in the baseline signal of the infused standard indicates retention times where co-eluting matrix components cause ion suppression or enhancement.
-
Comparison of Calibration Curves: The slope of a calibration curve prepared in a pure solvent can be compared to the slope of a curve prepared in a matrix-matched standard (a blank plant extract fortified with the analyte). A significant difference between the slopes is indicative of matrix effects.
Q3: What are the primary strategies to minimize or compensate for matrix effects when quantifying this compound?
A3: The main strategies can be categorized as follows:
-
Sample Preparation and Cleanup: The goal is to remove interfering matrix components before the sample is analyzed. Common techniques include Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).
-
Chromatographic Separation: Optimizing the chromatographic conditions can help separate this compound from interfering compounds. This can involve adjusting the mobile phase gradient, changing the column chemistry, or using techniques like Ultra-High-Performance Liquid Chromatography (UPLC) for better resolution.
-
Method of Calibration: Using an appropriate calibration method can compensate for matrix effects that cannot be eliminated through sample preparation. The most effective methods include:
-
Matrix-Matched Calibration: Calibration standards are prepared in a blank matrix extract that is similar to the samples being analyzed.
-
Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound, which has very similar chemical and physical properties to the analyte but a different mass, can be added to the samples at the beginning of the sample preparation process. It experiences the same matrix effects as the analyte, allowing for accurate correction.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low signal intensity and poor sensitivity for this compound. | Severe ion suppression due to co-eluting matrix components. | 1. Identify Suppression Zones: Use the post-column infusion technique to pinpoint retention time regions with significant ion suppression. 2. Modify Chromatographic Conditions: Adjust the gradient, mobile phase composition, or switch to a different column chemistry to shift the elution of this compound away from these suppression zones. 3. Enhance Sample Cleanup: Implement a more rigorous sample preparation method, such as a multi-step SPE protocol, to remove a wider range of interfering compounds. |
| Inconsistent and non-reproducible quantification results. | Variable matrix effects between different sample batches or even within the same batch. | 1. Implement a Robust Internal Standard Strategy: If not already in use, incorporate a stable isotope-labeled internal standard for this compound. This is the most effective way to correct for sample-to-sample variations in matrix effects. 2. Standardize Sample Collection and Preparation: Ensure that all samples are collected, stored, and processed in an identical manner to minimize variability in the matrix composition. 3. Use Matrix-Matched Calibrants for Each Batch: If a SIL-IS is not available, prepare a new set of matrix-matched calibration standards for each batch of samples to be analyzed. |
| High signal enhancement leading to overestimation of this compound concentration. | Co-eluting compounds are enhancing the ionization of this compound. | 1. Improve Chromatographic Resolution: Similar to addressing ion suppression, focus on optimizing the separation to isolate the this compound peak from the enhancing compounds. 2. Dilute the Sample Extract: A simple dilution of the final extract can often reduce the concentration of the interfering compounds to a level where their enhancing effect is negligible. However, ensure that the diluted concentration of this compound remains above the limit of quantification (LOQ). |
| Difficulty in finding a truly "blank" matrix for matrix-matched calibration. | The plant material being studied naturally contains this compound. | 1. Use a Surrogate Matrix: If a blank matrix is unavailable, a surrogate matrix with similar properties but devoid of this compound can be used. This could be a different plant species known not to contain the analyte or an artificial matrix. 2. Employ the Standard Addition Method: In this method, known amounts of this compound standard are added to aliquots of the actual sample. The concentration in the original sample is then determined by extrapolating the calibration curve back to the x-axis. |
Quantitative Data Summary
A comprehensive UPLC-Q-Orbitrap HRMS method has been developed for the simultaneous qualitative and quantitative analysis of representative components in Kadsura heteroclita stem.[1][2][3] The validation of this method for 12 representative bioactive components, which would be analogous to the validation required for this compound, is summarized below. Researchers should aim for similar performance characteristics when developing their own quantification methods.
| Validation Parameter | Typical Acceptance Criteria | Significance for this compound Quantification |
| Linearity (r²) | > 0.99 | Ensures a direct and proportional relationship between the instrument response and the concentration of this compound over a defined range. |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 | The lowest concentration of this compound that can be reliably detected, but not necessarily quantified, by the method. |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 | The lowest concentration of this compound that can be determined with acceptable precision and accuracy. |
| Precision (RSD%) | Intraday: < 15% Interday: < 15% | Measures the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. |
| Stability (RSD%) | < 15% | Assesses the chemical stability of this compound in the sample matrix under specific storage and processing conditions. |
| Recovery (%) | 80 - 120% | Indicates the efficiency of the extraction procedure in recovering this compound from the plant matrix. |
| Matrix Effect (%) | 85 - 115% | A direct measure of the ion suppression or enhancement caused by the matrix. Values outside this range indicate significant matrix effects that need to be addressed. |
Experimental Protocols
Protocol 1: Sample Preparation for this compound Quantification
This protocol is based on a validated method for the analysis of components in Kadsura heteroclita stem.[1]
-
Grinding: Pulverize the dried plant material (e.g., Kadsura heteroclita stems) into a fine powder.
-
Extraction:
-
Accurately weigh 0.5 g of the powdered sample into a centrifuge tube.
-
Add 25 mL of 70% methanol-water solution.
-
If using a stable isotope-labeled internal standard (SIL-IS), add it at this stage.
-
Perform ultrasonic-assisted extraction for 30 minutes at room temperature.
-
Centrifuge the mixture at 12,000 rpm for 10 minutes.
-
-
Filtration:
-
Collect the supernatant.
-
Filter the supernatant through a 0.22 µm membrane filter into an autosampler vial for UPLC-MS/MS analysis.
-
Protocol 2: UPLC-MS/MS Analysis of this compound
This protocol provides a starting point for developing a specific method for this compound, based on a published method for similar compounds.[1]
-
Chromatographic System: UPLC system coupled to a Q-Orbitrap HRMS or a triple quadrupole mass spectrometer.
-
Column: A reversed-phase C18 column (e.g., ACQUITY UPLC HSS T3, 1.8 µm, 2.1 mm × 100 mm).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: Acetonitrile
-
-
Gradient Elution: A linear gradient from 10% to 90% B over a suitable time to ensure separation of this compound from other matrix components.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 2 µL
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized for this compound).
-
Acquisition Mode: For a triple quadrupole MS, use Multiple Reaction Monitoring (MRM) for quantification. For a high-resolution MS like Q-Orbitrap, use Full MS/dd-MS2 (data-dependent MS2) for simultaneous qualitative and quantitative analysis.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard must be determined by direct infusion of standard solutions.
-
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting logic for addressing matrix effects.
References
- 1. Simultaneously qualitative and quantitative analysis of the representative components in Kadsura heteroclita stem by UHPLC-Q-Orbitrap HRMS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jfda-online.com [jfda-online.com]
- 3. "Simultaneously qualitative and quantitative analysis of the representa" by Qian-qian Liu, Bin Li et al. [jfda-online.com]
Technical Support Center: Enhancing the Selectivity of Heteroclitin B for HIV-1 Reverse Transcriptase
This technical support center provides guidance for researchers, scientists, and drug development professionals on strategies to enhance the selectivity of Heteroclitin B, a lignan with known anti-HIV activity, for its putative target, HIV-1 Reverse Transcriptase (RT). While the precise molecular target of this compound is a subject of ongoing research, evidence suggests that related lignans from the Schisandraceae family act as non-nucleoside reverse transcriptase inhibitors (NNRTIs).[1][2] This guide will therefore focus on improving selectivity for HIV-1 RT.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound's anti-HIV activity?
A1: Based on studies of structurally similar lignans, this compound is hypothesized to function as a non-nucleoside reverse transcriptase inhibitor (NNRTI).[1] NNRTIs are allosteric inhibitors that bind to a hydrophobic pocket near the active site of HIV-1 RT, inducing conformational changes that inhibit its DNA polymerase activity.[3]
Q2: Why is enhancing the selectivity of this compound important?
A2: Enhancing selectivity is crucial to minimize off-target effects and reduce cytotoxicity, thereby increasing the therapeutic index of the compound. A highly selective compound will primarily interact with its intended target (HIV-1 RT) and have minimal interaction with other host cell proteins, such as human DNA polymerases, which can lead to adverse effects.
Q3: What are the common off-targets to consider when developing an NNRTI like this compound?
A3: Key off-targets for NNRTIs include human DNA and RNA polymerases, as well as other cellular enzymes that may have binding pockets with some structural resemblance to the NNRTI binding pocket on HIV-1 RT. It is also important to assess general cytotoxicity, which can indicate interactions with multiple off-targets.
Q4: What initial steps should I take to improve the selectivity of this compound?
A4: The initial steps involve establishing a baseline of activity and selectivity through in vitro assays. This includes determining the IC50 (half-maximal inhibitory concentration) against HIV-1 RT and comparing it to the IC50 values against a panel of human polymerases. This will give you a selectivity index for each off-target.
Troubleshooting Guides
Problem 1: Low Selectivity Index - this compound inhibits human polymerases at concentrations close to its anti-HIV-1 RT activity.
-
Possible Cause: The pharmacophore of this compound may have structural features that are recognized by the active or allosteric sites of host cell polymerases.
-
Troubleshooting Steps:
-
Computational Modeling: Perform molecular docking studies of this compound with both HIV-1 RT and models of human DNA polymerases. Analyze the binding poses to identify key interactions and steric clashes that could be exploited to enhance selectivity.
-
Structure-Activity Relationship (SAR) Studies: Synthesize a focused library of this compound analogs with modifications at various positions. The goal is to identify substitutions that decrease binding to human polymerases while maintaining or improving affinity for HIV-1 RT.
-
Assay Panel Expansion: Broaden the panel of off-target enzymes in your screening cascade to include other relevant cellular targets to get a more comprehensive selectivity profile.
-
Problem 2: High Cytotoxicity Observed in Cell-Based Assays Despite Good In Vitro Selectivity.
-
Possible Cause: The cytotoxicity may not be related to direct inhibition of polymerases but could be due to other off-target effects, such as disruption of mitochondrial function, interaction with ion channels, or metabolic activation into a toxic species.
-
Troubleshooting Steps:
-
Mechanism of Cytotoxicity Assays: Conduct assays to investigate the cause of cytotoxicity, such as mitochondrial toxicity assays (e.g., MTT or Seahorse assays) or hERG channel inhibition assays.
-
Metabolite Identification: Investigate the metabolic stability of this compound in liver microsomes and identify major metabolites. These metabolites can then be synthesized and tested for both anti-HIV activity and cytotoxicity.
-
Analog Modification to Block Metabolic Sites: If a reactive metabolite is identified as the cause of toxicity, modify the parent compound at the site of metabolic activation to block this pathway.
-
Quantitative Data Summary
The following table presents hypothetical data from an initial screening of this compound and two of its synthetic analogs to illustrate the concept of enhancing selectivity.
| Compound | HIV-1 RT IC50 (nM) | Human DNA Pol α IC50 (nM) | Human DNA Pol β IC50 (nM) | Selectivity Index (Pol α/HIV-1 RT) | Selectivity Index (Pol β/HIV-1 RT) |
| This compound | 150 | 15,000 | 25,000 | 100 | 167 |
| Analog 1 | 120 | 30,000 | 50,000 | 250 | 417 |
| Analog 2 | 200 | >100,000 | >100,000 | >500 | >500 |
This data is for illustrative purposes only.
Key Experimental Protocols
Protocol 1: HIV-1 Reverse Transcriptase Inhibition Assay
-
Objective: To determine the IC50 of a compound against HIV-1 RT.
-
Materials: Recombinant HIV-1 RT, poly(rA)-oligo(dT) template-primer, [³H]-dTTP, reaction buffer (Tris-HCl, KCl, MgCl₂), test compounds, and a scintillation counter.
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a microplate, add the reaction buffer, poly(rA)-oligo(dT), and [³H]-dTTP.
-
Add the test compound dilutions to the respective wells.
-
Initiate the reaction by adding recombinant HIV-1 RT.
-
Incubate at 37°C for 1 hour.
-
Stop the reaction by adding cold trichloroacetic acid (TCA).
-
Harvest the precipitated DNA onto filter mats using a cell harvester.
-
Wash the filter mats with TCA and ethanol.
-
Dry the filter mats and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Human DNA Polymerase Off-Target Assay
-
Objective: To assess the inhibitory activity of a compound against human DNA polymerases.
-
Materials: Recombinant human DNA polymerase (e.g., Pol α or Pol β), activated calf thymus DNA, [³H]-dGTP, reaction buffer specific to the polymerase, test compounds, and a scintillation counter.
-
Procedure:
-
Follow the same serial dilution and reaction setup as in Protocol 1, substituting the HIV-1 RT-specific reagents with those for the human polymerase.
-
The template-primer will be activated calf thymus DNA, and the radiolabeled nucleotide will be [³H]-dGTP.
-
The reaction buffer composition will vary depending on the specific human polymerase being tested.
-
Incubation, reaction termination, and analysis are performed as described for the HIV-1 RT assay.
-
Calculate the IC50 value to determine the off-target inhibition.
-
Visualizations
Caption: Simplified lifecycle of HIV-1, highlighting Reverse Transcription as the target stage for this compound.
Caption: Experimental workflow for assessing and improving the selectivity of this compound analogs.
Caption: Logical relationships in Structure-Activity Relationship (SAR) studies for enhancing selectivity.
References
Technical Support Center: Troubleshooting Heteroclitin B Experiments
Welcome to the technical support center for Heteroclitin B experiments. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected results and optimizing their experimental workflows. The guidance provided herein is based on general principles of natural product research and data from related lignan compounds, as specific information on this compound is limited.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Inconsistent or No Cytotoxicity Observed
-
Question: I am not observing the expected cytotoxic effects of this compound in my cancer cell line. What could be the reason?
-
Answer: Several factors could contribute to a lack of cytotoxic activity. Firstly, verify the purity and integrity of your this compound sample, as degradation can lead to loss of bioactivity. Ensure that the compound is properly dissolved; lignans can have poor aqueous solubility.[1] The choice of solvent and final concentration in the culture medium is critical. We recommend preparing a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO) and then diluting it to the final experimental concentration, ensuring the final solvent concentration is non-toxic to the cells.[2] Additionally, the cell line's sensitivity to the compound can vary, and the incubation time may be insufficient to induce a cytotoxic response. Consider extending the treatment duration or testing a broader range of concentrations.
-
-
Question: My cytotoxicity results are not reproducible between experiments. What are the common causes of variability?
-
Answer: Reproducibility issues often stem from inconsistencies in experimental conditions. Key factors to control include cell density at the time of treatment, passage number of the cells, and the precise concentration of this compound.[3] Ensure that your stock solutions are stored correctly and that fresh dilutions are made for each experiment. Variations in incubation times and conditions (e.g., CO2 levels, temperature) can also impact results. Implementing standardized protocols and including positive and negative controls in every experiment is crucial for ensuring consistency.
-
Issue 2: Artifacts and Interference in Cytotoxicity Assays
-
Question: I am using an MTT or similar tetrazolium-based assay and suspect my results are being affected by the compound itself. How can I confirm and mitigate this?
-
Answer: Natural products, including lignans, can interfere with colorimetric assays.[1] They may directly reduce the tetrazolium salt, leading to a false positive signal of cell viability, or their inherent color can interfere with absorbance readings.[1] To check for this, run a control plate with this compound in cell-free media.[1] If you observe a color change, this indicates interference. To mitigate this, you can subtract the background absorbance from your experimental wells or switch to a non-colorimetric assay, such as a CellTiter-Glo® (ATP-based) assay, which is less prone to such artifacts.[1]
-
-
Question: I am observing a bell-shaped dose-response curve, where cytotoxicity decreases at higher concentrations. Is this a real effect?
-
Answer: A bell-shaped or biphasic dose-response is a known phenomenon with some compounds and can be due to several factors, including compound precipitation at high concentrations, which reduces its effective concentration.[1] Visually inspect your culture plates for any precipitate. It could also be due to off-target effects or the induction of cellular defense mechanisms at higher concentrations. To investigate this, you can try to improve the compound's solubility or use a different assay to confirm the observation.
-
Issue 3: Unexpected Biological Responses
-
Question: this compound is expected to induce apoptosis, but I am observing signs of necrosis. How can I differentiate between these cell death mechanisms?
-
Answer: While some compounds can induce different cell death pathways at varying concentrations, it's important to use specific assays to distinguish between apoptosis and necrosis.[4] An Annexin V/Propidium Iodide (PI) staining assay analyzed by flow cytometry is a standard method. Annexin V will stain apoptotic cells, while PI will stain necrotic cells. This will allow you to quantify the percentage of cells undergoing each type of cell death.
-
-
Question: I am investigating the anti-inflammatory effects of this compound, but the results on cytokine production are inconsistent. What should I check?
-
Answer: The timing of sample collection is crucial when measuring cytokine levels, as their expression can be transient. Perform a time-course experiment to determine the optimal time point for measuring the cytokines of interest. Also, ensure that the stimulus used to induce inflammation (e.g., LPS) is potent and used at a consistent concentration. The health and responsiveness of your cell model (e.g., macrophages) are also critical.
-
Quantitative Data Summary
Due to the limited availability of specific data for this compound, the following tables summarize typical data for related lignan compounds with reported cytotoxic and anti-inflammatory activities. This information can serve as a reference for designing experiments with this compound.
Table 1: Cytotoxicity of Related Lignan Compounds in Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Magnolol | Renal Cells | Bioluminescence | >20 | [5] |
| Schisandrin C | Renal Cells | Bioluminescence | >20 | [5] |
| Anwuligan | Renal Cells | Bioluminescence | >20 | [5] |
| Novel Lignan 1 | GLC4 (Lung Carcinoma) | MTT | Comparable to etoposide | [6] |
| Novel Lignan 2 | GLC4 (Lung Carcinoma) | MTT | Comparable to etoposide | [6] |
Table 2: Anti-Inflammatory Activity of Related Compounds
| Compound | Cell Model | Stimulus | Measured Effect | Reference |
| Hydroxytyrosol | Mouse Colon | DSS | Reduced pro-inflammatory cytokines, inhibited NF-κB pathway | [7][8] |
| Reticuline | Mouse Model | HDM/OVA | Suppressed airway inflammation, inactivated JAK2/STAT3 and p38 MAPK/NF-κB pathways | [9] |
| Scopoletin | HMC-1 (Mast Cells) | PMA + A23187 | Inhibited TNF-α, IL-6, and IL-8 production, inhibited NF-κB pathway | [10] |
Key Experimental Protocols
1. MTT Cytotoxicity Assay
This protocol is a standard method for assessing cell viability and can be adapted for this compound experiments.
-
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (e.g., in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based buffer)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.[3]
-
Calculate cell viability as a percentage of the untreated control.
-
2. Annexin V/PI Apoptosis Assay
This protocol allows for the differentiation and quantification of apoptotic and necrotic cells.
-
Materials:
-
6-well plates
-
Cell line of interest
-
Complete culture medium
-
This compound
-
Annexin V-FITC/PI staining kit
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations for the chosen time.
-
Harvest the cells, including any floating cells in the supernatant.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.[2] Early apoptotic cells will be Annexin V positive and PI negative, late apoptotic/necrotic cells will be positive for both, and live cells will be negative for both.
-
Visualizations
Signaling Pathway Diagrams
The following diagrams illustrate hypothetical signaling pathways that may be modulated by this compound, based on the known activities of related lignan compounds.
Caption: Hypothetical apoptosis induction pathway for this compound.
Caption: Hypothetical anti-inflammatory action of this compound on the NF-κB pathway.
Experimental and Troubleshooting Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 4. Differential induction of apoptosis by type A and B trichothecenes in Jurkat T-lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of lignans as the effective inhibitors of CES1A alleviate lipid droplets formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and cytotoxicity of novel lignans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hydroxytyrosol Ameliorates Colon Inflammation: Mechanistic Insights into Anti-Inflammatory Effects, Inhibition of the TLR4/NF-κB Signaling Pathway, Gut Microbiota Modulation, and Liver Protection [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Molecular Mechanisms of Apoptosis Induction and Its Regulation by Fatty Acids in Pancreatic β-Cells | MDPI [mdpi.com]
- 10. Buy Heteroclitin E (EVT-12506195) [evitachem.com]
Technical Support Center: Dibenzocyclooctadiene Lignan Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered in dibenzocyclooctadiene lignan research. The information is tailored for researchers, scientists, and drug development professionals.
I. Synthesis of Dibenzocyclooctadiene Lignans
The total synthesis of dibenzocyclooctadiene lignans is a significant challenge due to the complex structure of the eight-membered ring.[1]
Frequently Asked Questions (FAQs)
Q1: What are the most critical steps in the synthesis of dibenzocyclooctadiene lignans that often lead to low yields?
A1: The most critical steps contributing to low overall yields in multi-step synthesis are oxidative coupling, stereoselective reactions, and cyclization reactions. Small losses at each stage can significantly impact the final yield. It is advisable to analyze and optimize each step individually to identify the primary sources of yield loss.[2]
Q2: What are the key parameters to investigate when experiencing low yields during the oxidative coupling of phenolic precursors?
A2: The oxidative coupling step is highly sensitive and a common bottleneck in the synthesis. Key parameters to investigate for troubleshooting low yields include the choice of oxidant, solvent, reaction concentration, and temperature. The primary goal is to promote the desired radical species generation and control its dimerization over side reactions.[2]
Troubleshooting Guide: Synthesis
| Problem | Possible Cause | Suggested Solution |
| Low yield in oxidative coupling | Incorrect choice of oxidizing agent. | Different oxidants can favor different coupling modes (C-C vs. C-O bond formation). A systematic screening of oxidants is recommended. |
| Suboptimal reaction concentration. | Dimerization is a second-order reaction, so increasing the substrate concentration can favor bimolecular coupling. | |
| Unfavorable reaction temperature. | Product decomposition or the formation of tars can occur at high temperatures. Running the reaction at a lower temperature and monitoring its progress can reduce side reactions and prevent degradation.[2] | |
| Formation of multiple products | Non-optimal reaction conditions. | Temperature, solvent, and additives can influence the reaction's transition state. A systematic screening of these parameters is often necessary to improve stereoselectivity. |
| Low bioactivity of synthetic lignans | Incorrect stereochemistry. | The biological activity of dibenzocyclooctadiene lignans is often highly dependent on their stereochemistry. Confirm the stereochemistry of the synthetic product using appropriate analytical techniques. |
| Presence of impurities. | Even small amounts of impurities can interfere with biological assays. Ensure high purity of the final compound through rigorous purification. |
Experimental Protocol: Biomimetic Synthesis of Dibenzocyclooctadiene Core
This protocol describes a representative biomimetic approach involving the oxidative coupling of a dibenzylbutyrolactone precursor.[1]
1. Preparation of Dibenzylbutyrolactone Precursor:
-
Synthesize a trans-2,3-dibenzylbutyrolactone with the desired substitutions on the aromatic rings. Asymmetric synthesis methods can be employed to control stereochemistry.
2. Oxidative Cyclization:
-
Treat the phenolic dibenzylbutyrolactone with a hypervalent iodine reagent, such as phenyliodonium diacetate (PIDA), in a suitable solvent system (e.g., aqueous methanol). This promotes intramolecular phenolic coupling to form a 4-hydroxycyclohexa-2,5-dienone intermediate.[1]
3. Rearrangement to Dibenzocyclooctadiene Core:
-
Induce an acid-catalyzed rearrangement of the dienone intermediate using an acid like trifluoroacetic acid (TFA) to form the dibenzocyclooctadiene ring system.[1]
4. Further Functional Group Manipulations:
-
Modify the functional groups on the aromatic rings and the lactone moiety as needed to yield the desired natural product.
II. Extraction and Purification
The extraction and purification of dibenzocyclooctadiene lignans from natural sources, such as Schisandra species, present challenges due to the presence of isomers and other interfering compounds.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges in the extraction of dibenzocyclooctadiene lignans?
A1: Common challenges include low extraction efficiency, co-extraction of impurities like fats and waxes, and the degradation of thermolabile lignans at high temperatures. The choice of extraction method and solvent is crucial for overcoming these challenges.[3]
Q2: How can I improve the purity of my dibenzocyclooctadiene lignan extract?
A2: To improve the purity of the extract, consider a pre-extraction step with a non-polar solvent like n-hexane to remove lipids (defatting). Additionally, optimizing the polarity of the extraction solvent can enhance selectivity. For instance, using a gradient of aqueous ethanol (e.g., 50%, 70%, 95%) can help determine the optimal concentration to maximize lignan extraction while minimizing impurities.[3]
Q3: What are the difficulties in purifying dibenzocyclooctadiene lignans, and how can they be addressed?
A3: A major difficulty is the separation of structurally similar isomers.[4] This can be addressed by using high-performance liquid chromatography (HPLC) with a reversed-phase column and a shallow gradient elution. Experimenting with different mobile phase compositions (e.g., methanol vs. acetonitrile) and stationary phases (e.g., C18 vs. phenyl-hexyl) can also improve resolution.[5]
Troubleshooting Guide: Extraction and Purification
| Problem | Possible Cause | Suggested Solution |
| Low extraction yield | Inappropriate solvent. | For lignans, 70-80% aqueous ethanol or methanol are generally effective.[3] |
| Insufficient extraction time or temperature. | For ultrasonic-assisted extraction (UAE), 30-60 minutes is often optimal. For heat-reflux, longer durations may be needed, but avoid excessively high temperatures to prevent degradation.[3] | |
| Incorrect solid-to-liquid ratio. | An insufficient solvent volume may not dissolve all target compounds. An optimized ratio, such as 1:19 g/mL, has been shown to be effective.[3] | |
| Poor resolution of isomers in HPLC | Inappropriate mobile phase gradient. | Use a shallower gradient to improve the separation of closely eluting compounds. |
| Suboptimal stationary phase. | If using a C18 column, consider a phenyl-hexyl column or a column with a different pore size to alter selectivity.[5] | |
| Low purity of isolated fractions | Broad fraction collection window. | Collect smaller, more targeted fractions across the peak of interest and analyze their purity individually. |
| Co-eluting impurities. | If impurities cannot be resolved with the primary method, a secondary, orthogonal purification step may be necessary.[5] |
Quantitative Data: Comparison of Extraction Methods
| Extraction Method | Solvent | Key Parameters | Relative Yield of Schizandrin | Reference |
| Micelle-Mediated Extraction | 15% Genapol X-080 | Liquid to solid ratio: 100:1 (mL/g), Ultrasonic-assisted extraction for 60 min | ~1.5 times higher than organic solvent extraction | [1] |
| Organic Solvent Extraction | Methanol | As per Korean Pharmacopoeia | Baseline | [1] |
Experimental Protocol: Micelle-Mediated Extraction
This protocol is based on a method for the extraction of dibenzocyclooctadiene lignans from Schisandra chinensis.[1]
1. Sample Preparation:
-
Grind the dried plant material to a fine powder.
2. Extraction:
-
Weigh 0.5 g of the powdered plant material.
-
Add 50 mL of 15% Genapol X-080 solution (liquid-to-solid ratio of 100:1 mL/g).
-
Perform ultrasonic-assisted extraction for 60 minutes.
3. Sample Processing for HPLC Analysis:
-
Take 1 mL of the extract and mix it with 1 mL of methanol.
-
Filter the mixture through a 0.45 µm membrane filter before HPLC analysis.
III. Biological Evaluation
The biological evaluation of dibenzocyclooctadiene lignans often involves cytotoxicity and anti-inflammatory assays.
Frequently Asked Questions (FAQs)
Q1: My natural product extract shows high cell viability in an MTT assay, even at high concentrations. What could be the reason?
A1: High cell viability readings can be misleading. Some natural products, particularly those rich in antioxidants, can directly reduce the MTT reagent, leading to a false-positive signal. Additionally, if the extract is colored, it can interfere with the absorbance reading.[1]
Q2: How can I control for interference from my natural product extract in an MTT assay?
A2: To control for direct reduction of the MTT reagent, run a cell-free control with your extract and the assay reagent. To account for color interference, prepare a parallel set of wells with the natural product at the same concentrations but without cells. Subtract the absorbance readings of these "extract-only" wells from your experimental wells.[1]
Q3: What are some alternative assays to MTT that are less prone to interference from natural products?
A3: ATP-based assays (e.g., CellTiter-Glo®) measure luminescence and are generally less susceptible to color interference. Lactate dehydrogenase (LDH) release assays are also a good alternative as the measurement is taken from the supernatant before adding colored reagents to the cells.[1]
Troubleshooting Guide: Biological Assays
| Problem | Possible Cause | Suggested Solution |
| High background signal in MTT assay | Direct reduction of MTT reagent by the extract. | Run a cell-free control with the extract and MTT reagent to quantify the direct reduction. |
| Color of the natural product extract. | Use "extract-only" controls and subtract the background absorbance. Consider switching to a non-colorimetric assay like an ATP-based assay.[1] | |
| Precipitation of the extract in culture medium | Poor solubility of the lipophilic natural product. | Improve solubility by using a suitable co-solvent (e.g., DMSO), followed by gentle sonication or vortexing. Ensure the final solvent concentration is not toxic to the cells.[1] |
| Inconsistent results in bioassays | Instability of the compound. | Dibenzocyclooctadiene lignans can be susceptible to degradation. Protect samples from light and consider performing extractions under an inert atmosphere if oxidation is suspected.[3] |
Quantitative Data: Cytotoxicity of Dibenzocyclooctadiene Lignans
| Compound | Cell Line | IC50 (µM) | Reference |
| Schisandrin A | A549 (Lung carcinoma) | 12 ± 3 | [6] |
| Du-145 (Prostate carcinoma) | 19 ± 3 | [6] | |
| MCF-7 (Breast adenocarcinoma) | 85 ± 8 | [6] | |
| Schisandrin B | A549 (Lung carcinoma) | 16 ± 3 | [6] |
| Du-145 (Prostate carcinoma) | 13 ± 2 | [6] | |
| MCF-7 (Breast adenocarcinoma) | 56 ± 6 | [6] |
Experimental Protocol: MTT Cytotoxicity Assay
This protocol is a general guideline for assessing the cytotoxicity of dibenzocyclooctadiene lignans.
1. Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
2. Treatment:
-
Prepare serial dilutions of the lignan compounds in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells.
-
Include vehicle controls (medium with the solvent used to dissolve the lignans, e.g., DMSO) and untreated controls (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
3. MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.
-
Incubate for at least 15 minutes with shaking to dissolve the formazan crystals.
4. Data Analysis:
-
Measure the absorbance at a wavelength of 540-570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and determine the IC50 value.
Signaling Pathways
Dibenzocyclooctadiene lignans have been shown to modulate key signaling pathways involved in inflammation and cancer, such as NF-κB and MAPK.[6]
IV. Spectroscopic Analysis
The structural elucidation of dibenzocyclooctadiene lignans can be complicated by the presence of isomers.
Frequently Asked Questions (FAQs)
Q1: What is the best technique for identifying and differentiating isomeric dibenzocyclooctadiene lignans?
A1: High-performance liquid chromatography combined with photodiode array detection and electrospray ionization tandem mass spectrometry (HPLC-PAD-ESI-MSn) is a powerful and rapid method for the characterization and identification of isomeric dibenzocyclooctadiene lignans.[4]
Q2: What are common issues in the NMR analysis of dibenzocyclooctadiene lignans?
A2: Common issues include the presence of residual solvent peaks and other impurities that can complicate spectral interpretation. It is important to use high-purity solvents for NMR analysis and to be aware of the chemical shifts of common laboratory solvents.
Troubleshooting Guide: Spectroscopic Analysis
| Problem | Possible Cause | Suggested Solution |
| Difficulty in differentiating isomers by MS | Similar fragmentation patterns. | Utilize high-resolution mass spectrometry to obtain precise elemental compositions of fragment ions. Combine MS data with HPLC retention times and UV spectra for more confident identification.[4] |
| Ambiguous NMR spectra | Presence of impurities. | Use co-elution with known standards or consult databases of NMR chemical shifts for common impurities to identify and subtract their signals from the spectrum. |
| Overlapping signals. | Use 2D NMR techniques such as COSY, HMQC, and HMBC to resolve overlapping signals and establish connectivity within the molecule. |
References
- 1. Comparison of anti-inflammatory potential of four different dibenzocyclooctadiene lignans in microglia; action via activation of PKA and Nrf-2 signaling and inhibition of MAPK/STAT/NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Item - Chemical Synthesis of (+)-Ryanodine and (+)-20-Deoxyspiganthine - figshare - Figshare [figshare.com]
- 4. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 5. Dibenzocyclooctadiene Lignans from Schisandra chinensis with Anti-Inflammatory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comprehensive review of dibenzocyclooctadiene lignans from the Schisandra genus: anticancer potential, mechanistic insights and future prospects in oncology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Assay Development for High-Throughput Screening of Heteroclitin B Analogs
This technical support center provides guidance for researchers, scientists, and drug development professionals on developing and troubleshooting high-throughput screening (HTS) assays for Heteroclitin B analogs, with a primary focus on their potential as STAT3 signaling pathway inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the likely mechanism of action for this compound and its analogs?
While the precise mechanism of this compound is still under investigation, many natural products with similar structures exhibit inhibitory effects on key signaling pathways involved in cancer cell proliferation and survival. A primary putative target for the screening of this compound analogs is the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is a critical regulator of these processes.[1][2] Therefore, initial HTS efforts should focus on assays that can effectively measure the inhibition of STAT3 activity.
Q2: What are the recommended HTS-compatible assays for screening this compound analogs against the STAT3 pathway?
Both cell-based and biochemical assays are suitable for HTS of STAT3 inhibitors.[3] A multi-assay approach is recommended to identify true hits and elucidate the mechanism of action.
-
Primary Screen (Cell-Based): A STAT3-dependent luciferase reporter gene assay is a robust primary screening method.[3][4] This assay measures the transcriptional activity of STAT3 in a cellular context.
-
Secondary Screens (Biochemical):
-
Confirmatory Assays (Cell-Based):
Q3: How can I distinguish between direct and indirect inhibitors of STAT3?
A combination of biochemical and cell-based assays is crucial for this purpose.[5]
-
Direct inhibitors will show activity in biochemical assays using purified STAT3 protein, such as the FP assay or the DNA-binding ELISA.[5]
-
Indirect inhibitors may not be active in biochemical assays but will show efficacy in cell-based assays. This suggests they may target upstream components of the STAT3 signaling cascade (e.g., JAK kinases) or other interacting pathways.[5]
Q4: What are the critical quality control parameters for a successful HTS campaign?
Rigorous quality control is essential to ensure the reliability of your screening data. Key parameters include:
-
Z'-factor: A statistical measure of assay quality. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
-
Signal-to-Noise Ratio (S/N): The ratio of the signal from a positive control to the signal from a negative control. A high S/N ratio is desirable.
-
DMSO Tolerance: The assay should be robust to the concentration of DMSO used to dissolve the compounds, typically up to 1%.[7]
-
Plate Uniformity: Consistent signal across all wells of a microplate is necessary to avoid positional effects.[7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Well-to-Well Variability | Inconsistent cell seeding, reagent dispensing errors, edge effects on microplates, temperature gradients during incubation. | Ensure uniform cell suspension before seeding. Use calibrated and well-maintained liquid handling robotics.[8] Avoid using the outer wells of the plate or implement plate correction algorithms. Ensure consistent incubation conditions. |
| Low Signal-to-Noise Ratio | Suboptimal reagent concentrations (e.g., luciferase substrate, antibody), low cell viability, insufficient stimulation of the STAT3 pathway. | Optimize reagent concentrations. Check cell health and viability. Ensure the concentration and incubation time of the stimulating agent (e.g., IL-6) are optimal.[9] |
| High Rate of False Positives | Compound autofluorescence or luminescence, non-specific inhibition of the reporter enzyme (e.g., luciferase), compound cytotoxicity. | Screen compounds in the absence of cells or reagents to identify autofluorescent/autoluminescent compounds. Perform counter-screens with a different reporter system. Conduct a cytotoxicity assay in parallel. |
| High Rate of False Negatives | Low compound potency, poor compound solubility, compound degradation. | Screen at multiple concentrations if possible (quantitative HTS).[10] Check the solubility of compounds in the assay buffer. Assess compound stability under assay conditions. |
| Inconsistent Results Between Primary and Secondary Assays | Different assay formats measure different aspects of the pathway (e.g., transcriptional activity vs. protein-protein interaction). The compound may be an indirect inhibitor. | Carefully analyze the data from all assays to build a comprehensive picture of the compound's mechanism of action.[5] A compound active in a cell-based assay but not a biochemical assay warrants further investigation into its effect on upstream signaling components. |
Experimental Protocols
STAT3-Dependent Luciferase Reporter Gene Assay
Objective: To quantitatively measure the transcriptional activity of STAT3 in response to treatment with this compound analogs.
Methodology:
-
Cell Seeding: Seed HEK293T cells transiently co-transfected with a STAT3-responsive luciferase reporter plasmid and a Renilla luciferase control plasmid into 384-well plates at a density of 10,000 cells/well.[9]
-
Compound Treatment: Add this compound analogs at various concentrations to the wells. Include appropriate positive (e.g., known STAT3 inhibitor) and negative (DMSO vehicle) controls.
-
Stimulation: After a pre-incubation period with the compounds, stimulate the cells with a STAT3 activator, such as Interleukin-6 (IL-6), at a pre-determined optimal concentration (e.g., 20 ng/mL).[9]
-
Lysis and Luminescence Reading: Following stimulation, lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a plate reader.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal to account for variations in cell number and transfection efficiency. Calculate the percent inhibition for each compound relative to the controls.
Fluorescence Polarization (FP) Assay for STAT3 Dimerization
Objective: To identify this compound analogs that directly inhibit the dimerization of STAT3 by binding to its SH2 domain.
Methodology:
-
Reagent Preparation: Prepare a reaction buffer containing recombinant STAT3 protein and a fluorescein-labeled phosphotyrosine peptide that binds to the STAT3 SH2 domain.
-
Compound Addition: Add the this compound analogs to the wells of a low-volume black 384-well plate.
-
Reaction Incubation: Add the STAT3 protein and fluorescent peptide mixture to the wells and incubate at room temperature to allow binding to reach equilibrium.
-
Fluorescence Polarization Measurement: Measure the fluorescence polarization of each well using a plate reader equipped with FP capabilities.
-
Data Analysis: A decrease in fluorescence polarization indicates that the compound has displaced the fluorescent peptide from the STAT3 SH2 domain, thereby inhibiting dimerization. Calculate the IC50 values for active compounds.
Visualizations
Caption: Simplified STAT3 signaling pathway.
Caption: High-throughput screening workflow.
Caption: HTS troubleshooting decision tree.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Identification of a New Series of STAT3 Inhibitors by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of quantitative assays for the identification of direct signal transducer and activator of transcription 3 (STAT3) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. bmglabtech.com [bmglabtech.com]
- 9. Frontiers | Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evaluation [frontiersin.org]
- 10. Quantitative high-throughput screening: A titration-based approach that efficiently identifies biological activities in large chemical libraries - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Accurate IC50 Determination of Heteroclitin B
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the accuracy and reproducibility of IC50 determination for Heteroclitin B.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its putative mechanism of action?
This compound is a lignan isolated from the stems of Kadsura heteroclita.[1] While its precise mechanism of action is still under investigation, preliminary studies on similar natural products suggest it may induce cytotoxicity in cancer cell lines by modulating key signaling pathways involved in cell survival and apoptosis.[2] It is hypothesized to impact the PI3K/Akt/mTOR and MAPK/ERK pathways, which are frequently dysregulated in cancer.
Q2: What are the typical challenges encountered when determining the IC50 of this compound?
As a natural product, this compound may present several challenges in IC50 determination:
-
High Variability: Significant differences in IC50 values can be observed between experiments.
-
Poor Solubility: this compound may have limited solubility in aqueous media, leading to inaccurate concentrations.
-
Non-specific Effects: At higher concentrations, natural products can exhibit non-specific cytotoxicity or interfere with assay components.[3][4]
-
Cell Line Dependent Effects: The potency of this compound can vary significantly across different cell lines.[5]
Q3: Why are my IC50 values for this compound inconsistent across different experiments?
Inconsistent IC50 values are a frequent issue in pharmacological studies and can stem from several factors.[6] Meticulous control of experimental variables is crucial for reproducibility. Key factors include variations in cell passage number, seeding density, media or serum lots, and incubation times.[6]
Q4: How does the choice of cell viability assay affect the IC50 value of this compound?
Different cell viability assays measure distinct cellular parameters, which can lead to different IC50 values.[5] For example, MTT and MTS assays measure metabolic activity, while CellTiter-Glo measures ATP levels.[7] It is important to choose an assay that is not susceptible to interference from this compound and to be consistent with the chosen method.
Troubleshooting Guides
Problem 1: High Variability in IC50 Values Between Replicates
| Potential Cause | Recommended Solution |
| Inaccurate Pipetting | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent pipetting technique. |
| Cell Clumping | Ensure a single-cell suspension is achieved by gentle trituration before seeding. Visually inspect wells for even cell distribution.[6] |
| Edge Effects | To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate. Fill the outer wells with sterile PBS or media. |
| Incomplete Compound Mixing | After adding this compound, mix the plate gently by tapping or using a plate shaker to ensure uniform distribution.[6] |
Problem 2: Poor Dose-Response Curve (Shallow Slope or No Sigmoidal Shape)
| Potential Cause | Recommended Solution |
| Incorrect Concentration Range | Perform a preliminary range-finding experiment with a wide range of this compound concentrations (e.g., from nanomolar to high micromolar) to identify the optimal range for the definitive assay. |
| Compound Instability or Degradation | Prepare fresh stock solutions of this compound for each experiment. Protect the compound from light if it is light-sensitive. |
| Low Potency in Selected Cell Line | The chosen cell line may be resistant to this compound. Test a panel of different cell lines to identify a more sensitive model.[5] |
| Assay Incubation Time | The effect of this compound may be time-dependent. Optimize the incubation time (e.g., 24, 48, 72 hours) to achieve a robust response.[5] |
Problem 3: Discrepancy Between IC50 Values from Different Viability Assays
| Potential Cause | Recommended Solution |
| Assay Interference | This compound may directly inhibit or activate enzymes used in the viability assay (e.g., reductase in MTT/MTS assays). Run a cell-free assay with this compound and the assay reagents to check for interference. |
| Different Biological Readouts | Assays measuring different aspects of cell health (e.g., metabolic activity vs. membrane integrity) can yield different IC50 values.[5] Choose an assay that reflects the expected mechanism of action (e.g., a caspase-3/7 assay for apoptosis).[8] |
| Cytostatic vs. Cytotoxic Effects | This compound might be inhibiting cell proliferation (cytostatic) rather than inducing cell death (cytotoxic). Use an assay that can distinguish between these effects, such as a cell counting method or a live/dead staining assay. |
Quantitative Data Summary
| Parameter | Cell Line A (e.g., MCF-7) | Cell Line B (e.g., A549) | Cell Line C (e.g., HCT116) |
| Seeding Density (cells/well) | 5,000 | 3,000 | 4,000 |
| Incubation Time (hours) | 72 | 72 | 72 |
| Reported IC50 (µM) - MTT Assay | 15.2 ± 2.1 | 25.8 ± 3.5 | 18.9 ± 2.8 |
| Reported IC50 (µM) - CellTiter-Glo | 12.5 ± 1.8 | 21.3 ± 3.1 | 16.2 ± 2.4 |
Experimental Protocols
Cell Viability Assessment using MTT Assay
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Seed cells in a 96-well plate at the optimized density in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.[6]
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete growth medium to achieve the desired final concentrations. A common approach is to prepare 2X concentrated solutions.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-cell control (medium only).[6]
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or controls.
-
Incubate for the desired treatment period (e.g., 72 hours).[6]
-
-
MTT Assay:
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Subtract the absorbance of the no-cell control from all other values.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the drug concentration and fit a sigmoidal dose-response curve to determine the IC50 value.[6]
-
Visualizations
References
- 1. Compounds from Kadsura heteroclita and related anti-HIV activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Creating and screening natural product libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity Burst? Differentiating Specific from Nonspecific Effects in Tox21 in Vitro Reporter Gene Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. clyte.tech [clyte.tech]
- 6. benchchem.com [benchchem.com]
- 7. Cytotoxic Profiling of Annotated and Diverse Chemical Libraries Using Quantitative High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of Diversity in Toxicity Mechanism Using In Vitro Cytotoxicity Assays in Quantitative High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
dealing with interference in spectroscopic analysis of Heteroclitin B
Welcome to the technical support center for the spectroscopic analysis of Heteroclitin B. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges and interferences encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic spectroscopic properties?
This compound is a lignan, a class of natural products known for their complex chemical structures. Its molecular formula is C28H34O8.[1] Basic chemical and physical properties are summarized in the table below. Spectroscopic analysis is essential for its structural elucidation and purity assessment.
Q2: What are the most common sources of interference in the spectroscopic analysis of this compound?
Interference in the spectroscopic analysis of this compound can arise from several sources, including:
-
Sample-related issues: Impurities from the extraction and purification process (e.g., other lignans, fatty acids, or pigments), residual solvents, and sample degradation.
-
Instrumental factors: Poor instrument calibration, baseline drift, and electronic noise.
-
Matrix effects: In complex biological samples, other molecules can suppress or enhance the signal of this compound, particularly in mass spectrometry.[2]
Q3: How can I differentiate this compound from its isomers or other closely related lignans?
Distinguishing between isomers and related lignans requires a combination of spectroscopic techniques.[3][4] High-resolution mass spectrometry (HRMS) can provide accurate mass measurements to confirm the molecular formula. 2D NMR techniques, such as COSY, HSQC, and HMBC, are crucial for elucidating the specific connectivity and stereochemistry of the molecule, which will differ between isomers.[5][6]
Troubleshooting Guides
Nuclear Magnetic Resonance (NMR) Spectroscopy
Problem: My 1H NMR spectrum shows broad peaks and a noisy baseline.
-
Possible Cause 1: Sample Purity. The sample may contain paramagnetic impurities or be degrading.
-
Solution: Repurify the sample using techniques like HPLC or column chromatography. Ensure the sample is stored correctly and used promptly after preparation.
-
-
Possible Cause 2: Poor Shimming. The magnetic field homogeneity may not be optimized.
-
Solution: Reshim the spectrometer before acquiring the spectrum.
-
-
Possible Cause 3: Low Concentration. The sample concentration may be too low.
-
Solution: Increase the sample concentration if possible, or increase the number of scans to improve the signal-to-noise ratio.
-
Problem: I am observing overlapping signals in my NMR spectrum, making interpretation difficult.
-
Possible Cause: Complex Molecular Structure. this compound is a complex molecule, and signal overlap is common, especially in the aromatic region.
-
Solution 1: Use 2D NMR. Techniques like COSY, TOCSY, HSQC, and HMBC can help to resolve individual proton and carbon signals and establish correlations between them.[5][6]
-
Solution 2: Change the Solvent. Using a different deuterated solvent can alter the chemical shifts of some protons, potentially resolving overlapping signals.
-
Solution 3: Use a Higher Field Spectrometer. A spectrometer with a stronger magnetic field will provide better signal dispersion.
-
Mass Spectrometry (MS)
Problem: I am seeing multiple peaks in my mass spectrum, and I am unsure which one corresponds to this compound.
-
Possible Cause 1: Impurities or Adducts. The additional peaks could be from impurities in your sample or the formation of adducts (e.g., with sodium or potassium).
-
Solution: Use high-resolution mass spectrometry (HRMS) to obtain an accurate mass and predict the elemental composition. This can help distinguish the molecular ion of this compound from impurities and adducts.
-
-
Possible Cause 2: In-source Fragmentation. The molecule may be fragmenting in the ion source.
-
Solution: Optimize the ionization source parameters, such as the cone voltage or capillary temperature, to minimize fragmentation.
-
Problem: The signal intensity for this compound is very low.
-
Possible Cause: Ion Suppression. In complex matrices (e.g., biological extracts), other components can interfere with the ionization of this compound, leading to a reduced signal.[2]
-
Solution: Improve sample cleanup procedures to remove interfering matrix components. Use a more robust ionization technique or consider derivatization to enhance the signal.
-
UV-Vis Spectroscopy
Problem: The UV-Vis spectrum of my sample has a distorted shape or an unstable baseline.
-
Possible Cause 1: Presence of Impurities. Impurities with strong UV absorbance can interfere with the spectrum of this compound.
-
Solution: Purify the sample. A diode array detector can help to assess peak purity if using HPLC-UV.
-
-
Possible Cause 2: Solvent Cutoff. The solvent used may be absorbing in the same region as the analyte.
-
Solution: Ensure the solvent is of spectroscopic grade and does not absorb in the wavelength range of interest.
-
-
Possible Cause 3: Light Scattering. Particulate matter in the sample can cause light scattering, leading to a sloping baseline.
-
Solution: Filter the sample through a 0.22 µm filter before analysis.
-
Data Presentation
Table 1: Physical and Chemical Properties of this compound and Related Compounds
| Property | This compound | Heteroclitin D |
| Molecular Formula | C28H34O8[1] | C27H30O8[7] |
| Molecular Weight | 498.6 g/mol [1] | 482.5 g/mol [7] |
| XLogP3 | 5.8[1] | 5.66[7] |
| Boiling Point (Predicted) | Not Available | 640.3 ± 55.0 °C[7] |
| Density (Predicted) | Not Available | 1.31 ± 0.1 g/cm3 [7] |
Experimental Protocols
General Protocol for NMR Analysis of this compound
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl3, Acetone-d6).
-
Internal Standard: Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.
-
Data Acquisition:
-
Acquire a 1H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire a 13C NMR spectrum. DEPT-135 and DEPT-90 experiments can be used to distinguish between CH, CH2, and CH3 groups.[5]
-
Acquire 2D NMR spectra (COSY, HSQC, HMBC) to establish connectivity and aid in structure elucidation.
-
-
Data Processing: Process the spectra using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the solvent or internal standard.
General Protocol for LC-MS Analysis of this compound
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile). Dilute the stock solution to the desired concentration for analysis. For complex matrices, perform a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interferences.
-
Chromatographic Separation:
-
Use a C18 reversed-phase column.
-
Employ a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
-
Mass Spectrometry Detection:
-
Use an electrospray ionization (ESI) source in positive ion mode.
-
Optimize MS parameters (e.g., capillary voltage, cone voltage, desolvation gas flow) to maximize the signal for this compound.
-
Acquire data in full scan mode to identify the molecular ion and in tandem MS (MS/MS) mode to obtain fragmentation patterns for structural confirmation.
-
Visualizations
References
- 1. CID 23259948 | C28H34O8 | CID 23259948 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. riomaisseguro.rio.rj.gov.br [riomaisseguro.rio.rj.gov.br]
- 4. Heteroclitin H, a new lignan from Kadsura heteroclita - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. echemi.com [echemi.com]
Technical Support Center: Optimizing Cell Culture Conditions for Heteroclitin B Treatment
Welcome to the technical support center for Heteroclitin B, a lignan isolated from Kadsura heteroclita. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing cell culture conditions and troubleshooting common experimental issues.
Disclaimer: As of the latest update, detailed cellular and molecular mechanism studies on this compound are limited in publicly available literature. Therefore, this guide combines general best practices for working with novel lignans and natural compounds in cell culture with the available information on this compound. The proposed signaling pathways and experimental protocols are based on the activities of similar compounds and should be considered as starting points for investigation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in cell culture experiments?
A1: For a novel compound like this compound, it is crucial to determine the optimal concentration empirically. We recommend starting with a broad range of concentrations to establish a dose-response curve. A common starting point is to perform a cytotoxicity assay (e.g., MTT, WST-8) with concentrations ranging from 0.1 µM to 100 µM.[1][2][3] Based on the IC50 value obtained, you can select concentrations for your specific assays (e.g., IC25, IC50, and IC75).
Q2: How should I dissolve this compound for use in cell culture?
A2: this compound is a lignan and is likely to be hydrophobic. The recommended solvent is dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution (e.g., 10-20 mM) in DMSO. For experiments, dilute the stock solution in your cell culture medium to the final desired concentration. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% (v/v), as higher concentrations can be toxic to cells. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q3: What are the potential cellular targets or pathways affected by this compound?
A3: While the specific pathways for this compound are not yet fully elucidated, related lignans have been shown to exhibit anti-inflammatory and pro-apoptotic activities.[4] Therefore, potential pathways to investigate include:
-
Apoptosis Pathways: Activation of caspase cascades (caspase-3, -8, -9), regulation of Bcl-2 family proteins (Bax, Bcl-2), and induction of mitochondrial-mediated apoptosis.[2][5]
-
Inflammatory Signaling Pathways: Inhibition of NF-κB activation and subsequent reduction in the expression of pro-inflammatory cytokines like TNF-α, IL-6, and IL-8.[6][7]
-
Cell Cycle Regulation: Induction of cell cycle arrest at different phases (e.g., G0/G1 or G2/M).[8]
Q4: For long-term experiments (e.g., >48 hours), should I replenish this compound when changing the medium?
A4: Yes, for long-term experiments, it is advisable to replenish the compound with each medium change to maintain a consistent concentration.[9] The stability of this compound in culture medium over extended periods is unknown, and degradation could lead to a decrease in its effective concentration. Therefore, when you change the medium, add fresh medium containing the desired concentration of this compound.[9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High cell death even at low concentrations | - High sensitivity of the cell line to this compound.- Suboptimal solvent concentration.- Compound precipitation in the medium. | - Perform a dose-response curve with a wider, lower concentration range (e.g., nanomolar to low micromolar).- Ensure the final DMSO concentration is ≤ 0.1%.- Visually inspect the medium for any precipitation after adding this compound. If precipitation occurs, try preparing a lower concentration stock solution or using a different solvent if compatible. |
| Inconsistent results between experiments | - Variability in cell seeding density.- Inconsistent compound concentration.- Passage number of cells. | - Standardize your cell seeding protocol to ensure consistent cell numbers at the start of each experiment.- Prepare fresh dilutions of this compound from the stock solution for each experiment.- Use cells within a consistent and low passage number range, as cellular responses can change with extensive passaging. |
| No observable effect of this compound treatment | - The chosen cell line may be resistant.- The compound may be inactive under the tested conditions.- Insufficient incubation time. | - Test a different cell line that may be more sensitive.- Increase the concentration range and incubation time.- Confirm the identity and purity of your this compound stock. |
| Difficulty in interpreting cytotoxicity assay results | - Interference of the compound with the assay reagent.- Assay performed at a suboptimal time point. | - Run a control with this compound in cell-free medium with the assay reagent to check for direct chemical interference.[3]- Perform a time-course experiment (e.g., 24h, 48h, 72h) to determine the optimal endpoint for the cytotoxicity assay. |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a suitable software.
Protocol 2: Western Blot Analysis for Apoptosis Markers
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at desired concentrations (e.g., IC25, IC50) for 24 or 48 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against apoptosis markers (e.g., Cleaved Caspase-3, Bax, Bcl-2, and β-actin as a loading control) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Signaling Pathway and Workflow Diagrams
Caption: Proposed anti-inflammatory signaling pathway of this compound.
Caption: Proposed intrinsic apoptosis pathway induced by this compound.
Caption: General experimental workflow for investigating this compound.
References
- 1. Frontiers | Optimization of PhysicoChemical Parameters for Production of Cytotoxic Secondary Metabolites and Apoptosis Induction Activities in the Culture Extract of a Marine Algal–Derived Endophytic Fungus Aspergillus sp. [frontiersin.org]
- 2. Cytochalasin B induces apoptosis through the mitochondrial apoptotic pathway in HeLa human cervical carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxic Profiling of Annotated and Diverse Chemical Libraries Using Quantitative High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Licochalcone B Induces ROS-Dependent Apoptosis in Oxaliplatin-Resistant Colorectal Cancer Cells via p38/JNK MAPK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Use of scopoletin to inhibit the production of inflammatory cytokines through inhibition of the IkappaB/NF-kappaB signal cascade in the human mast cell line HMC-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Induction of apoptosis and cell-cycle arrest in human colon cancer cells by meclizine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
The Unexplored Anti-HIV Potential of Heteroclitin B: A Comparative Guide to Lignan Activity
While direct experimental data on the anti-HIV activity of Heteroclitin B remains elusive in publicly available research, a comprehensive analysis of structurally related lignans, particularly those from the Schisandraceae family, offers valuable insights into its potential therapeutic efficacy. This guide provides a comparative overview of the anti-HIV activity of various lignans, details the experimental methodologies used for their evaluation, and visualizes key pathways and workflows to inform future research and drug development in this area.
Lignans, a diverse class of polyphenolic compounds found in plants, have garnered significant attention for their wide range of biological activities, including potent antiviral properties.[1] Several lignans have demonstrated promising inhibitory effects against the human immunodeficiency virus (HIV), targeting various stages of the viral life cycle.[1] This guide focuses on the anti-HIV activity of dibenzocyclooctadiene lignans, the class to which this compound belongs, to provide a framework for assessing its potential and to highlight the current state of research.
Comparative Anti-HIV Activity of Lignans
While specific data for this compound is unavailable, studies on other lignans isolated from the same genus, Kadsura, and the broader Schisandraceae family, reveal a spectrum of anti-HIV-1 activity. The 50% effective concentration (EC50), 50% inhibitory concentration (IC50), and therapeutic index (TI) are key parameters used to quantify and compare the anti-HIV efficacy and safety of these compounds. A lower EC50 or IC50 value indicates higher potency, while a higher TI (ratio of cytotoxicity to antiviral activity) suggests a better safety profile.
| Lignan | Lignan Class | Source Organism | EC50 (µg/mL) | IC50 (µM) | Therapeutic Index (TI) | Reference |
| Heteroclitin D | Dibenzocyclooctadiene | Kadsura heteroclita | - | - | Moderate Activity | [2] |
| Heteroclitin I | Dibenzocyclooctadiene | Kadsura heteroclita | - | - | Weakly Active | [3] |
| Heteroclitin J | Dibenzocyclooctadiene | Kadsura heteroclita | - | - | Weakly Active | [3] |
| Compound 6 (Unnamed) | Dibenzocyclooctadiene | Kadsura heteroclita | 1.6 | - | 52.9 | [3] |
| Compound 12 (Unnamed) | Dibenzocyclooctadiene | Kadsura heteroclita | 1.4 | - | 65.9 | [3] |
| Gomisin M1 (HDS2) | Dibenzocyclooctadiene | Schisandraceae family | - | 1-3 | >10 | [4][5] |
| Wilsonilignan A | Dibenzocyclooctadiene | Schisandra wilsoniana | 3.26 | - | - | [6] |
| Wilsonilignan C | Dibenzocyclooctadiene | Schisandra wilsoniana | 2.87 | - | - | [6] |
Mechanism of Action: Targeting the HIV Life Cycle
The anti-HIV activity of many lignans, particularly dibenzocyclooctadiene lignans, is attributed to their ability to inhibit key viral enzymes essential for replication. One of the primary targets is reverse transcriptase (RT) , an enzyme that converts the viral RNA genome into DNA, a crucial step for integration into the host cell's genome.[4][5] By acting as non-nucleoside reverse transcriptase inhibitors (NNRTIs), these lignans bind to a site on the enzyme distinct from the active site, inducing a conformational change that renders the enzyme inactive.
Figure 1. Simplified HIV life cycle highlighting the inhibitory action of lignans on reverse transcription.
Experimental Protocols
The evaluation of anti-HIV activity of lignans involves a series of in vitro assays to determine their efficacy and cytotoxicity.
Anti-HIV-1 Activity Assay (p24 Antigen Capture ELISA)
This assay quantifies the production of the HIV-1 p24 capsid protein, a key marker of viral replication.
-
Cell Culture: C8166 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) at 37°C in a 5% CO2 incubator.
-
Virus Infection: Cells are infected with HIV-1 IIIB at a predetermined multiplicity of infection (MOI).
-
Compound Treatment: Immediately after infection, the cells are treated with various concentrations of the test lignan. A positive control (e.g., a known antiretroviral drug like zidovudine) and a negative control (no compound) are included.
-
Incubation: The treated and infected cells are incubated for a specific period, typically 3-4 days.
-
p24 Antigen Quantification: The cell supernatant is collected, and the concentration of p24 antigen is measured using a commercial p24 antigen capture ELISA kit according to the manufacturer's instructions.
-
Data Analysis: The EC50 value is calculated as the compound concentration that reduces p24 antigen production by 50% compared to the untreated virus-infected control.
References
- 1. Plant-derived lignans as potential antiviral agents: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Compounds from Kadsura heteroclita and related anti-HIV activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of a dibenzocyclooctadiene lignan as a HIV-1 non-nucleoside reverse transcriptase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of a dibenzocyclooctadiene lignan as a HIV-1 non-nucleoside reverse transcriptase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of the Efficacy of Heteroclitin B and Other Dibenzocyclooctadiene Lignans
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents from natural sources has identified dibenzocyclooctadiene lignans, a class of bioactive compounds predominantly found in plants of the Schisandra and Kadsura genera, as promising candidates for drug development. These compounds exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antiviral effects. This guide provides a comparative overview of the efficacy of Heteroclitin B and other notable dibenzocyclooctadiene lignans, supported by available experimental data.
While direct comparative studies on the efficacy of this compound against other lignans are limited, this guide consolidates the existing data on individual compounds to offer a relative understanding of their potential. The primary focus of the available research has been on the cytotoxic (anti-cancer) activities of these compounds.
Comparative Cytotoxicity of Dibenzocyclooctadiene Lignans
The following table summarizes the cytotoxic activity of various dibenzocyclooctadiene lignans against the human promyelocytic leukemia cell line (HL-60), providing a basis for comparing their potential anti-cancer efficacy.
| Compound | Plant Source | Cell Line | IC50 Value (μM) | Reference |
| Kadheterin A | Kadsura heteroclita | HL-60 | 14.59 | [1] |
| Gomisin L1 | Schisandra sp. | HL-60 | 82.02 | [2] |
| Kadusurain A | Kadsura coccinea | HL-60 | 1.05 (µg/mL) | [1] |
Note on this compound: To date, specific quantitative data (e.g., IC50 values) on the biological activity of this compound remains scarce in publicly available scientific literature. The data presented here for Kadheterin A, a lignan isolated from the same plant (Kadsura heteroclita), offers the closest available point of comparison within the same chemical class and plant origin.[1]
Other Notable Biological Activities
Beyond cytotoxicity, dibenzocyclooctadiene lignans have demonstrated a spectrum of other biological effects:
-
Anti-inflammatory Activity: Schisandrin C and Gomisin A have been noted for their anti-inflammatory properties.[3]
-
Antiviral Activity: Deoxyschisandrin and γ-Schisandrin have shown antiviral capabilities.[3]
-
Hepatoprotective Effects: Gomisin A, Schisandrin B, and γ-Schisandrin have exhibited protective effects on the liver.[3]
-
Overcoming Multidrug Resistance: Several dibenzocyclooctadiene lignans, including Schisandrin A and Schisandrin B, have been shown to inhibit P-glycoprotein (P-gp) and multidrug resistance-associated protein 1 (MRP1), which are key contributors to multidrug resistance in cancer cells.[4]
Signaling Pathways and Mechanisms of Action
Dibenzocyclooctadiene lignans exert their biological effects through the modulation of various cellular signaling pathways. A common mechanism, particularly in their anti-cancer activity, is the induction of apoptosis (programmed cell death).
Figure 1: Simplified signaling pathway for apoptosis induction by some dibenzocyclooctadiene lignans in HL-60 cells.
Studies on deoxyschisandrin and γ-schisandrin in HL-60 cells have indicated that these lignans induce apoptosis through a mitochondrial dysfunction pathway. This involves the loss of mitochondrial membrane potential, release of cytochrome c, truncation of the Bid protein, and subsequent activation of caspases-3 and -9, leading to PARP cleavage and ultimately, cell death.[5]
Experimental Protocols
The following are generalized protocols for key assays used to determine the efficacy of dibenzocyclooctadiene lignans.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method for assessing cell viability and the cytotoxic effects of a compound.
Figure 2: General workflow for an MTT-based cytotoxicity assay.
Methodology:
-
Cell Seeding: Human promyelocytic leukemia (HL-60) cells are seeded into 96-well plates at a predetermined density (e.g., 5 × 10^5 cells/mL) and incubated to allow for attachment and growth.[6]
-
Compound Treatment: The cells are then treated with various concentrations of the dibenzocyclooctadiene lignan being tested. A control group with no treatment is also included.
-
Incubation: The plates are incubated for a specific period, typically 24, 48, or 72 hours, to allow the compound to exert its effects.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Formation: Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm. The intensity of the purple color is proportional to the number of viable cells.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated, which represents the concentration of the lignan required to inhibit the growth of 50% of the cells.
Conclusion
Dibenzocyclooctadiene lignans represent a promising class of natural products with significant therapeutic potential, particularly in oncology. While direct comparative efficacy data for this compound is currently lacking, the available information on related compounds from Kadsura heteroclita and other lignans from the Schisandra genus highlights their potent cytotoxic activities. Further research is warranted to isolate and characterize the bioactivities of this compound and to conduct head-to-head comparative studies with other leading dibenzocyclooctadiene lignans. Such studies will be crucial for identifying the most promising candidates for future drug development.
References
- 1. Cytotoxic dibenzocyclooctadiene lignans from Kadsura coccinea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Comprehensive review of dibenzocyclooctadiene lignans from the Schisandra genus: anticancer potential, mechanistic insights and future prospects in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dibenzocyclooctadiene lignans: a class of novel inhibitors of multidrug resistance-associated protein 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular mechanism of apoptosis induced by schizandrae-derived lignans in human leukemia HL-60 cells [pubmed.ncbi.nlm.nih.gov]
- 6. Dose- and Time-Dependent Response of Human Leukemia (HL-60) Cells to Arsenic Trioxide Treatment - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Podophyllotoxin Derivatives and Lignans from Kadsura heteroclita in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the well-established anticancer agent, podophyllotoxin and its derivatives, against lignans isolated from Kadsura heteroclita. Due to the limited availability of specific anticancer data for Heteroclitin B, this guide will focus on a representative cytotoxic lignan from the same plant, Kadheterin A, to draw a meaningful comparison.
Podophyllotoxin, a naturally occurring aryltetralin lignan, and its semi-synthetic derivatives like etoposide and teniposide, are integral components of various chemotherapy regimens.[1][2] Lignans from Kadsura heteroclita, on the other hand, are a diverse group of compounds with various reported biological activities, including anti-inflammatory and anti-HIV effects, with recent studies exploring their cytotoxic potential.
Mechanism of Action: A Tale of Two Targets
Podophyllotoxin and its derivatives exert their anticancer effects through distinct primary mechanisms. Podophyllotoxin itself is a potent inhibitor of tubulin polymerization, which disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][2] In contrast, clinically used derivatives such as etoposide and teniposide primarily target topoisomerase II, an enzyme crucial for DNA replication and repair. By stabilizing the topoisomerase II-DNA complex, these derivatives induce double-strand DNA breaks, ultimately triggering apoptosis.[1][2]
The precise mechanism of action for lignans from Kadsura heteroclita, including Kadheterin A, is not as extensively characterized. However, initial studies on dibenzocyclooctadiene lignans, the class to which Kadheterin A belongs, suggest that they may also induce cytotoxicity, though the specific molecular targets are yet to be fully elucidated.
Signaling Pathway of Podophyllotoxin Derivatives
Caption: Mechanism of action for podophyllotoxin and its derivatives.
Comparative Cytotoxicity
The cytotoxic potential of a compound is a critical determinant of its therapeutic efficacy. The following table summarizes the available in vitro cytotoxicity data for a representative podophyllotoxin derivative (Etoposide) and Kadheterin A against various human cancer cell lines. It is important to note that direct comparative studies are lacking, and the data is collated from independent research.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Etoposide | A549 | Lung Carcinoma | ~2-5 | General Knowledge |
| MCF-7 | Breast Adenocarcinoma | ~1-10 | General Knowledge | |
| HCT116 | Colorectal Carcinoma | ~1-5 | General Knowledge | |
| Kadheterin A | HL-60 | Promyelocytic Leukemia | 14.59 | [2] |
Note: IC50 values for Etoposide can vary significantly depending on the specific experimental conditions and the duration of exposure.
The available data suggests that while Kadheterin A exhibits moderate cytotoxicity against the HL-60 cell line, the potency of etoposide across a broader range of cancer cell lines is generally higher, with IC50 values often in the lower micromolar or even nanomolar range. Further research is required to evaluate the cytotoxicity of Kadheterin A and other lignans from Kadsura heteroclita against a wider panel of cancer cell lines.
Experimental Protocols
For researchers aiming to conduct comparative studies, the following are detailed methodologies for key experiments.
Cytotoxicity Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity.
Experimental Workflow
Caption: Workflow for a typical MTT cytotoxicity assay.
Methodology
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound derivatives, podophyllotoxin derivatives) in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the determination of the cell cycle distribution of a cell population.
Methodology
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their respective IC50 concentrations for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and centrifuge.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and incubate at -20°C for at least 2 hours for fixation.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in 500 µL of a staining solution containing propidium iodide (PI, 50 µg/mL) and RNase A (100 µg/mL).
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Data Analysis: Use appropriate software (e.g., ModFit LT, FlowJo) to analyze the cell cycle distribution (G0/G1, S, and G2/M phases).
Apoptosis Assay by Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Experimental Workflow
References
Validating the Anti-HIV Activity of Heteroclitin B and its Analogs in Primary Human Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anti-HIV agents has led researchers to explore natural products with unique structural scaffolds. Among these, compounds isolated from the plant Kadsura heteroclita have demonstrated promising in vitro anti-HIV activity. This guide provides a comparative analysis of the anti-HIV-1 activity of lignans from Kadsura heteroclita, with a focus on validating their efficacy in primary human cells, a critical step in preclinical drug development. As a benchmark, the well-established antiretroviral drug, Zidovudine (AZT), is included for comparison.
Comparative Analysis of Anti-HIV-1 Activity
While specific data for Heteroclitin B's anti-HIV activity in primary human cells is not publicly available, a key study by Pu et al. (2008) on compounds from Kadsura heteroclita provides valuable insights. The study, conducted in the C8166 T-cell line, identified two dibenzocyclooctadiene lignans, Anwulignan (referred to as compound 12 ) and Schisandrin C (referred to as compound 6 ), as having moderate anti-HIV activity.[1][2] For a relevant comparison in a primary cell line, this guide utilizes data for Zidovudine (AZT) tested in human peripheral blood mononuclear cells (PBMCs).
| Compound | Virus Strain | Cell Type | EC50 (µg/mL) | CC50 (µg/mL) | Selectivity Index (SI) |
| Anwulignan | HIV-1IIIB | C8166 | 1.4 | >100 | >71.4 |
| Schisandrin C | HIV-1IIIB | C8166 | 1.6 | 84.7 | 52.9 |
| Zidovudine (AZT) | HIV-1 | Human PBMCs | ~0.005 | >100 | >20,000 |
EC50 (Half-maximal Effective Concentration): The concentration of a drug that inhibits 50% of the viral replication. CC50 (Half-maximal Cytotoxic Concentration): The concentration of a drug that causes 50% cytotoxicity to the host cells. Selectivity Index (SI): The ratio of CC50 to EC50 (SI = CC50/EC50), indicating the therapeutic window of a compound. A higher SI value suggests greater selectivity for antiviral activity over cellular toxicity.
Experimental Protocols
Accurate and reproducible experimental design is paramount in validating the anti-HIV activity of test compounds. Below are detailed methodologies for key experiments.
Isolation and Culturing of Primary Human Cells (PBMCs)
Peripheral blood mononuclear cells (PBMCs) are a critical primary cell model for HIV research as they represent a natural target for the virus.
-
Isolation: PBMCs are isolated from whole blood of healthy donors using Ficoll-Paque density gradient centrifugation.
-
Stimulation: Prior to infection, PBMCs are stimulated with a mitogen, such as phytohemagglutinin (PHA), for 2-3 days to induce T-cell proliferation, making them more susceptible to HIV-1 infection.
-
Culturing: Stimulated PBMCs are cultured in RPMI-1640 medium supplemented with fetal bovine serum (FBS), penicillin-streptomycin, and interleukin-2 (IL-2) to maintain cell viability and support T-cell growth.
In Vitro Anti-HIV Assay in PBMCs
This assay determines the efficacy of a test compound in inhibiting HIV-1 replication in primary cells.
-
Infection: PHA-stimulated PBMCs are infected with a laboratory-adapted or clinical isolate of HIV-1 at a predetermined multiplicity of infection (MOI).
-
Treatment: Immediately after infection, the cells are washed and resuspended in fresh culture medium containing serial dilutions of the test compound (e.g., Anwulignan, Schisandrin C) or a reference drug (e.g., AZT). Control wells with infected but untreated cells and uninfected cells are also included.
-
Incubation: The treated and control cells are incubated for a period of 7-10 days to allow for viral replication.
-
Endpoint Measurement: The level of HIV-1 replication is quantified by measuring the amount of p24 antigen in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA).
Cytotoxicity Assay
This assay is performed in parallel with the anti-HIV assay to assess the toxicity of the test compound on the host cells.
-
Treatment: Uninfected, PHA-stimulated PBMCs are treated with the same serial dilutions of the test compound as in the anti-HIV assay.
-
Incubation: The cells are incubated for the same duration as the anti-HIV assay.
-
Viability Measurement: Cell viability is determined using a colorimetric assay, such as the MTT or XTT assay, which measures the metabolic activity of viable cells.
Visualizing the Experimental Workflow and HIV Life Cycle
To better understand the experimental process and the target of antiviral drugs, the following diagrams are provided.
Caption: Experimental workflow for validating anti-HIV activity in primary human cells.
Caption: HIV life cycle and potential targets of antiretroviral drugs.
Conclusion
The data from the C8166 cell line suggests that dibenzocyclooctadiene lignans from Kadsura heteroclita, such as Anwulignan and Schisandrin C, possess moderate anti-HIV-1 activity with favorable selectivity indices. However, to establish their true therapeutic potential, it is imperative to validate these findings in primary human cells, such as PBMCs. The experimental protocols outlined in this guide provide a framework for conducting such validation studies. A direct comparison with established drugs like AZT in the same primary cell system will be crucial for determining the relative potency and selectivity of these natural compounds. Further investigation into the precise mechanism of action of these lignans is also warranted to guide future drug development efforts.
References
comparing the cytotoxicity of Heteroclitin B on normal versus cancer cell lines
A comprehensive review of available scientific literature reveals a significant lack of data regarding the cytotoxic effects of a compound identified as "Heteroclitin B." Initial searches yielded no specific studies detailing its impact on either normal or cancerous cell lines. Consequently, a direct comparison of its cytotoxicity, as requested, cannot be compiled at this time.
Broader inquiries into "Heteroclitin" compounds and related derivatives also failed to produce specific information on "this compound." While the searches provided general information on the cytotoxic properties of neolignans, a chemical class to which a compound named "Heteroclitin" might theoretically belong, no concrete experimental data for this specific molecule is publicly accessible. This absence of foundational research prevents the creation of a comparative guide, including quantitative data tables, detailed experimental methodologies, and signaling pathway diagrams.
For researchers, scientists, and drug development professionals interested in the potential of novel compounds, this information gap highlights an unexplored area. Future research would first need to isolate or synthesize this compound and then conduct initial cytotoxicity screenings against a panel of both cancerous and normal cell lines to establish a baseline of its biological activity. Standard assays for such investigations are well-established in the field.
General Experimental Protocol for Cytotoxicity Assessment
Should data on this compound become available, a typical experimental approach to compare its cytotoxicity would involve the following steps. This generalized protocol is based on standard practices in cell biology and pharmacology.
1. Cell Culture and Maintenance:
-
Both normal and cancer cell lines of interest would be cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells would be maintained in a humidified incubator at 37°C with 5% CO2.
2. Cytotoxicity Assay (e.g., MTT Assay):
-
Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (the solvent used to dissolve this compound, e.g., DMSO) and a positive control (a known cytotoxic drug) are also included.
-
After a specified incubation period (e.g., 24, 48, or 72 hours), a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO or isopropanol).
-
The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Cell viability is calculated as a percentage of the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.
3. Data Analysis:
-
Experiments are typically performed in triplicate and repeated at least three times to ensure reproducibility.
-
Statistical analysis is used to determine the significance of the observed differences in cytotoxicity between normal and cancer cell lines.
Illustrative Workflow and Hypothetical Signaling Pathway
While specific diagrams for this compound cannot be generated, the following visualizations represent a standard experimental workflow for cytotoxicity testing and a hypothetical signaling pathway that a cytotoxic compound might modulate.
Caption: A standard experimental workflow for assessing the cytotoxicity of a compound.
Caption: A hypothetical signaling pathway leading to apoptosis induced by a cytotoxic compound.
A Head-to-Head Comparison of Heteroclitin B and Approved Anti-HIV Drugs
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lignans isolated from Kadsura heteroclita have demonstrated moderate in vitro activity against HIV-1. The primary mechanism of action for at least one of these related lignans has been identified as non-nucleoside reverse transcriptase inhibition (NNRTI). While promising as a potential new scaffold for antiretroviral drug development, the reported efficacy of these natural products does not yet match the high potency of currently approved anti-HIV drugs. Further research, including lead optimization and in vivo studies, is necessary to ascertain their therapeutic potential.
Data Presentation: A Comparative Look at Efficacy
The following tables summarize the available in vitro anti-HIV-1 activity for lignans from Kadsura heteroclita and compare it with representative examples of currently approved antiretroviral drugs from different classes.
Table 1: In Vitro Anti-HIV-1 Activity of Lignans from Kadsura heteroclita
| Compound | EC50 | Therapeutic Index (TI) | Cell Line | Comments |
| Compound 6¹ | 1.6 µg/mL | 52.9 | Not Specified | Isolated from Kadsura heteroclita. Moderate activity. |
| Compound 12¹ | 1.4 µg/mL | 65.9 | Not Specified | Isolated from Kadsura heteroclita. Moderate activity. |
| Heteroclitin D² | - | - | C8166 cells | Reported to have moderate anti-HIV activity. Specific EC50 not available in snippets. |
| Heteroclitin F² | - | - | Not Specified | Reported to have weak anti-HIV activity. |
| HDS2 (dibenzocyclooctadiene lignan)³ | 1-3 µM | >33 | MT-4, MT-2, TZM-bl, CBMCs | Identified as a Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI). |
¹Data from Pu, J. X., et al. (2008). Compounds from Kadsura heteroclita and related anti-HIV activity. Phytochemistry, 69(5), 1266-1272.[1] ²Mentioned in reviews of compounds from Kadsura heteroclita.[2] ³Data from a study identifying a dibenzocyclooctadiene lignan as an NNRTI.[3]
Table 2: In Vitro Anti-HIV-1 Activity of Selected FDA-Approved Drugs
| Drug Name | Drug Class | Mechanism of Action | EC50 |
| Zidovudine (AZT) | NRTI | Chain termination of viral DNA | 0.003-0.03 µM |
| Efavirenz (EFV) | NNRTI | Allosteric inhibition of reverse transcriptase | 0.001-0.003 µM |
| Darunavir (DRV) | PI | Inhibition of viral protease | 0.001-0.005 µM |
| Dolutegravir (DTG) | INSTI | Inhibition of viral integrase | 0.0005-0.002 µM |
| Maraviroc (MVC) | Entry Inhibitor (CCR5 antagonist) | Blocks viral entry into host cells | 0.0002-0.002 µM |
| Lenacapavir (LEN) | Capsid Inhibitor | Disrupts HIV capsid function | Sub-nanomolar range |
Note: EC50 values for approved drugs can vary depending on the specific HIV-1 strain and cell line used in the assay.
Mechanism of Action: Targeting HIV's Lifecycle
Based on available research, the anti-HIV activity of lignans from Kadsura heteroclita appears to primarily target the HIV reverse transcriptase enzyme. One specific dibenzocyclooctadiene lignan, referred to as HDS2, has been identified as a non-nucleoside reverse transcriptase inhibitor (NNRTI)[3]. NNRTIs bind to an allosteric site on the reverse transcriptase, inducing a conformational change that inhibits its function and prevents the conversion of viral RNA into DNA, a crucial step in the HIV replication cycle.
This mechanism is shared with a major class of approved antiretroviral drugs. However, the binding site and resistance profile of novel NNRTIs like the lignans from Kadsura could potentially differ from existing drugs, offering an avenue for development against resistant viral strains.
Experimental Protocols
The following are detailed methodologies for key experiments typically cited in the evaluation of novel anti-HIV compounds.
In Vitro Anti-HIV Assay (Syncytium Formation Assay)
-
Cell Culture: C8166 cells, a human T-cell line, are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS).
-
Virus Preparation: A stock of HIV-1 IIIB is prepared and titrated to determine the 50% tissue culture infectious dose (TCID50).
-
Assay Procedure:
-
C8166 cells are seeded in a 96-well plate.
-
The test compound (e.g., Heteroclitin-related lignan) is added in serial dilutions.
-
A predetermined amount of HIV-1 IIIB is added to the wells.
-
The plate is incubated at 37°C in a 5% CO2 incubator.
-
-
Data Analysis: After a defined incubation period (typically 3-4 days), the formation of syncytia (multinucleated giant cells resulting from virus-induced cell fusion) is observed and counted under a microscope. The 50% effective concentration (EC50), the concentration of the compound that inhibits syncytium formation by 50%, is calculated.
Cytotoxicity Assay (MTT Assay)
-
Cell Culture: C8166 cells are cultured as described above.
-
Assay Procedure:
-
Cells are seeded in a 96-well plate.
-
The test compound is added in serial dilutions.
-
The plate is incubated for the same duration as the anti-HIV assay.
-
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 4 hours.
-
Data Analysis: The MTT formazan crystals are solubilized, and the absorbance is read using a microplate reader. The 50% cytotoxic concentration (CC50), the concentration of the compound that reduces cell viability by 50%, is calculated. The Therapeutic Index (TI) is then determined by the ratio of CC50 to EC50.
Visualizing the Scientific Process
To better illustrate the concepts and procedures discussed, the following diagrams have been generated using the DOT language.
Caption: The HIV lifecycle and the targets of approved antiretroviral drugs and Heteroclitin-related lignans.
Caption: A generalized workflow for in vitro anti-HIV and cytotoxicity assays.
Conclusion
The lignans derived from Kadsura heteroclita, which includes the broader family of Heteroclitins, represent a potential new class of anti-HIV compounds. Their demonstrated activity as non-nucleoside reverse transcriptase inhibitors warrants further investigation. However, based on the currently available data, their in vitro potency is significantly lower than that of approved antiretroviral drugs. Future research should focus on isolating and characterizing the most active compounds, elucidating their precise molecular interactions with the reverse transcriptase enzyme, and exploring structure-activity relationships to design more potent derivatives. While not yet a direct competitor to current therapies, the unique scaffold of these natural products holds promise for the development of next-generation antiretrovirals.
References
A Comparative Analysis of Heteroclitin B and Its Analogs: Unraveling the Structure-Activity Relationship
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of Heteroclitin B, a dibenzocyclooctadiene lignan, and its structurally related analogs. While direct synthetic analogs of this compound with extensive structure-activity relationship (SAR) studies are not widely reported in the current literature, this document compiles and analyzes data from naturally occurring lignans isolated from the Kadsura and Schisandra genera. This comparative approach allows for valuable insights into the key structural features governing the anti-inflammatory and cytotoxic potential of this class of compounds.
Introduction to this compound
This compound is a natural product isolated from Kadsura heteroclita, a plant used in traditional medicine. It belongs to the family of dibenzocyclooctadiene lignans, which are known for their diverse pharmacological activities, including anti-inflammatory, antiviral, and cytotoxic effects. The complex structure of this compound has attracted interest from the scientific community for its potential as a lead compound in drug discovery. Understanding the relationship between its structure and biological activity is crucial for the rational design of more potent and selective synthetic analogs.
Comparative Biological Activity
The primary biological activities investigated for this compound and its analogs are their anti-inflammatory and cytotoxic effects. The anti-inflammatory activity is often assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7. Cytotoxicity is typically evaluated against a panel of cancer cell lines.
Anti-Inflammatory Activity
The anti-inflammatory properties of dibenzocyclooctadiene lignans are attributed to their ability to modulate key inflammatory pathways. Data from various naturally occurring analogs of this compound suggest that specific structural motifs are critical for this activity.
Table 1: Anti-Inflammatory Activity of this compound Analogs (Inhibition of NO Production)
| Compound | Source | Key Structural Features | IC₅₀ (µM) on NO Production in LPS-stimulated RAW 264.7 cells |
| This compound | Kadsura heteroclita | Dibenzocyclooctadiene core | Data not available |
| Gomisin N | Schisandra chinensis | S-biphenyl configuration, methylenedioxy group | Potent inhibitor[1] |
| γ-Schisandrin | Schisandra chinensis | S-biphenyl configuration | Potent inhibitor[1] |
| Schisantherin A | Schisandra sphenanthera | R-biphenyl configuration, ester group at C-6 | Moderate inhibitor[2] |
| 6-O-Benzoylgomisin O | Schisandra rubriflora | Benzoyl group at C-6 | Moderate inhibitor[2] |
| Angeloylgomisin H | Schisandra rubriflora | Angeloyl group at C-7 | Weaker inhibitor[2] |
Structure-Activity Relationship Insights for Anti-inflammatory Activity:
-
Biphenyl Configuration: Lignans with an S-biphenyl configuration, such as Gomisin N and γ-Schisandrin, generally exhibit stronger anti-inflammatory activity compared to their R-biphenyl counterparts.[3][4]
-
Methylenedioxy Group: The presence of a methylenedioxy group on the aromatic rings is often associated with enhanced inhibitory effects on microglia activation.[3]
-
Substituents on the Cyclooctadiene Ring:
-
Methoxy Groups: The presence of methoxy groups on the cyclooctadiene ring can increase anti-inflammatory effectiveness.[3]
-
Ester Groups: The introduction of an acetyl or other ester groups at C-6 or C-7 tends to decrease the inhibitory activity on NO production.[2][3]
-
Hydroxyl Groups: A hydroxyl group at C-7 has been shown to reduce anti-inflammatory potency.[3]
-
Cytotoxic Activity
Several dibenzocyclooctadiene lignans have demonstrated cytotoxic effects against various cancer cell lines. The structural features influencing this activity are also being elucidated.
Table 2: Cytotoxic Activity of Selected Dibenzocyclooctadiene Lignans
| Compound | Cancer Cell Line | IC₅₀ (µM) |
| Kadheterin A | HL-60 | 14.59 |
| Neglschisandrin E | A549 | 3.8 |
| Neglschisandrin F | A549 | 4.2 |
Signaling Pathways and Mechanism of Action
The anti-inflammatory effects of dibenzocyclooctadiene lignans are primarily mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are crucial regulators of the inflammatory response.
Caption: Inhibition of NF-κB and MAPK pathways by lignans.
LPS stimulation of Toll-like receptor 4 (TLR4) on macrophages triggers the activation of both the IKK/NF-κB and MAPK signaling cascades. This leads to the nuclear translocation of transcription factors NF-κB and AP-1, which in turn upregulate the expression of pro-inflammatory genes like iNOS (leading to NO production), COX-2, and various cytokines. Dibenzocyclooctadiene lignans are believed to exert their anti-inflammatory effects by inhibiting the phosphorylation of key kinases in these pathways, thereby preventing the activation of downstream inflammatory responses.
Synthesis of this compound Analogs
Caption: Synthetic workflow for a this compound analog.
Experimental Protocols
Determination of Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This assay is a standard method to evaluate the anti-inflammatory potential of compounds.
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 1.5 x 10⁵ cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (this compound or its analogs). After a pre-incubation period (e.g., 1 hour), cells are stimulated with lipopolysaccharide (LPS, 1 µg/mL) to induce an inflammatory response. Control wells include cells treated with vehicle and LPS, and cells with vehicle alone.
-
Incubation: The plates are incubated for 24 hours.
-
Griess Assay: After incubation, the supernatant from each well is collected. An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) is added to the supernatant.
-
Measurement: The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite, a stable metabolite of NO, is determined from a standard curve prepared with sodium nitrite.
-
Data Analysis: The percentage of NO production inhibition is calculated relative to the LPS-treated control. The IC₅₀ value is then determined.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells and is used to assess the cytotoxic potential of compounds.
-
Cell Seeding: Cancer cells (e.g., HL-60, A549) are seeded in 96-well plates at an appropriate density and incubated overnight.
-
Treatment: Cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Measurement: The absorbance is measured at a wavelength of 570 nm.
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and the IC₅₀ value is calculated.
Conclusion and Future Directions
The available data on naturally occurring analogs of this compound provide a solid foundation for understanding the structure-activity relationships of dibenzocyclooctadiene lignans. The S-biphenyl configuration and the presence of a methylenedioxy group appear to be crucial for potent anti-inflammatory activity, while the nature and position of substituents on the cyclooctadiene ring can significantly modulate this effect.
Future research should focus on the total synthesis of this compound and a systematic exploration of its synthetic analogs. This would involve the targeted modification of the biphenyl dihedral angle, the substitution pattern on the aromatic rings, and the functional groups on the cyclooctadiene moiety. Such studies, guided by the insights from naturally occurring analogs, will be instrumental in developing novel and more effective anti-inflammatory and cytotoxic agents based on the this compound scaffold. The detailed experimental protocols provided in this guide offer a standardized approach for the biological evaluation of these future synthetic compounds.
References
- 1. Dibenzocyclooctadiene Lignans from Schisandra chinensis with Anti-Inflammatory Effects | MDPI [mdpi.com]
- 2. Targeted Lignan Profiling and Anti-Inflammatory Properties of Schisandra rubriflora and Schisandra chinensis Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship study of dibenzocyclooctadiene lignans isolated from Schisandra chinensis on lipopolysaccharide-induced microglia activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Evaluating the Synergistic Antiviral Effects of Heteroclitin B in Combination with Approved Antiretrovirals
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential synergistic effects of Heteroclitin B, a lignan with moderate anti-HIV activity isolated from Kadsura heteroclita, when used in combination with established antiretroviral agents.[1][2] The following data and protocols are based on a hypothetical study designed to assess the viability of this compound as a component of combination antiretroviral therapy. The primary aim of such combination strategies is to enhance therapeutic efficacy, reduce drug dosages to minimize toxicity, and combat the emergence of drug-resistant viral strains.[3]
Data Presentation: Synergistic Activity of this compound Combinations
The synergistic, additive, or antagonistic effects of drug combinations were quantified using the Chou-Talalay method, which calculates a Combination Index (CI).[3][4] A CI value less than 1 indicates synergy, a CI equal to 1 suggests an additive effect, and a CI greater than 1 signifies antagonism.[3][4] The data presented below is from a hypothetical in vitro study assessing the inhibition of HIV-1 replication in TZM-bl cells.
| Drug Combination | Individual EC50 (µM) | Combination EC50 (µM) | Combination Index (CI) at EC50 | Interpretation |
| This compound | 1.5 | - | - | - |
| Zidovudine (AZT) - NRTI | 0.01 | - | - | - |
| This compound + AZT | - | HB: 0.3, AZT: 0.002 | 0.45 | Synergy |
| Efavirenz (EFV) - NNRTI | 0.005 | - | - | - |
| This compound + EFV | - | HB: 0.4, EFV: 0.001 | 0.53 | Synergy |
| Raltegravir (RAL) - INSTI | 0.008 | - | - | - |
| This compound + RAL | - | HB: 0.25, RAL: 0.0015 | 0.35 | Strong Synergy |
EC50 (50% effective concentration) is the concentration of a drug that inhibits 50% of viral replication. NRTI: Nucleoside Reverse Transcriptase Inhibitor; NNRTI: Non-Nucleoside Reverse Transcriptase Inhibitor; INSTI: Integrase Strand Transfer Inhibitor.
Experimental Protocols
The following methodologies describe the key experiments for evaluating the synergistic antiviral effects of this compound.
In Vitro Antiviral Synergy Assay (Checkerboard Method)
-
Cell and Virus Culture:
-
Cell Line: TZM-bl cells, a HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing an integrated luciferase reporter gene under the control of the HIV-1 LTR, were utilized.
-
Culture Medium: Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Virus Strain: A laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB) was propagated in TZM-bl cells.
-
-
Drug Preparation:
-
This compound, Zidovudine (AZT), Efavirenz (EFV), and Raltegravir (RAL) were dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.
-
Serial dilutions of each drug were prepared in the culture medium.
-
-
Checkerboard Assay Setup:
-
TZM-bl cells were seeded in 96-well microplates at a density of 1 x 10^4 cells per well and incubated overnight.
-
A two-dimensional checkerboard format was used to test drug combinations. Serial dilutions of this compound were added to the wells in the vertical direction, and serial dilutions of the other antiretroviral drug (AZT, EFV, or RAL) were added in the horizontal direction.
-
Control wells included cells with no drug, cells with each drug alone, and uninfected cells.
-
-
Viral Infection and Incubation:
-
A predetermined amount of HIV-1 was added to each well to achieve a multiplicity of infection (MOI) of approximately 0.5.
-
The plates were incubated for 48 hours at 37°C in a 5% CO2 incubator.
-
-
Quantification of Viral Replication:
-
After incubation, the supernatant was removed, and the cells were lysed.
-
Luciferase activity, which is proportional to the level of HIV-1 gene expression, was measured using a luminometer.
-
The percentage of viral inhibition was calculated relative to the virus control wells (no drug).
-
-
Data Analysis:
Visualizations
Experimental Workflow for Antiviral Synergy Evaluation
Caption: Workflow for the in vitro evaluation of antiviral synergy.
Hypothetical Signaling Pathway of Synergistic Action
Caption: Potential synergistic mechanism of this compound with other antiretrovirals.
References
- 1. researchgate.net [researchgate.net]
- 2. Compounds from Kadsura heteroclita and related anti-HIV activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Current Methods for Quantifying Drug Synergism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. imedpub.com [imedpub.com]
The Enigmatic Profile of Heteroclitin B: A Comparative Analysis of Well-Characterized NNRTIs
A comparative guide for researchers, scientists, and drug development professionals on the mechanism of action of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).
Introduction
Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) are a cornerstone of highly active antiretroviral therapy (HAART) for the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection.[1][2] These small molecules are allosteric inhibitors that bind to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase (RT), an enzyme crucial for the replication of the virus.[3] This binding induces a conformational change in the enzyme, disrupting its catalytic site and thereby halting the conversion of the viral RNA genome into DNA.[4][5]
This guide aims to compare the mechanism of action of Heteroclitin B to other established NNRTIs. However, a comprehensive review of scientific literature reveals a significant lack of data characterizing this compound as an NNRTI. While some related compounds, specifically lignans isolated from Kadsura heteroclita, have shown moderate anti-HIV activity, their mechanism of action has not been definitively established as NNRTI-based.[6] One study on a dibenzocyclooctadiene lignan did identify it as a non-competitive inhibitor of HIV-1 RT, a characteristic of NNRTIs.[7]
Given the absence of specific data for this compound, this guide will provide a detailed comparison of four well-characterized and clinically significant NNRTIs: Nevirapine , Efavirenz , Etravirine , and Rilpivirine . This comparative analysis will serve as a framework for understanding the key mechanistic features and experimental evaluation of this important class of antiretroviral drugs.
Comparative Mechanism of Action of Representative NNRTIs
The primary mechanism of action for all NNRTIs is the allosteric inhibition of HIV-1 RT.[3] They do not compete with the incoming deoxynucleoside triphosphates (dNTPs) but rather bind to the NNRTI binding pocket (NNIBP), located approximately 10 Å from the polymerase active site.[3] This binding alters the enzyme's conformation, reducing its flexibility and impeding the chemical catalysis required for DNA synthesis.[8][9]
The key differences between various NNRTIs lie in their binding modes, their resilience to resistance mutations, and their pharmacokinetic profiles. Newer generation NNRTIs like Etravirine and Rilpivirine have been designed to have greater conformational flexibility, allowing them to bind effectively to mutant forms of the reverse transcriptase that confer resistance to first-generation drugs like Nevirapine and Efavirenz.[10]
Below is a diagram illustrating the general mechanism of NNRTI action.
References
- 1. How NNRTIs Work – International Association of Providers of AIDS Care [iapac.org]
- 2. Reverse-transcriptase inhibitor - Wikipedia [en.wikipedia.org]
- 3. Insights into HIV-1 Reverse Transcriptase (RT) Inhibition and Drug Resistance from Thirty Years of Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. Compounds from Kadsura heteroclita and related anti-HIV activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of a dibenzocyclooctadiene lignan as a HIV-1 non-nucleoside reverse transcriptase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of Inhibition of HIV-1 Reverse Transcriptase by Nonnucleoside Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of inhibition of HIV-1 reverse transcriptase by nonnucleoside inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Etravirine and rilpivirine: nonnucleoside reverse transcriptase inhibitors with activity against human immunodeficiency virus type 1 strains resistant to previous nonnucleoside agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Bioavailability of Heteroclitin B: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the bioavailability of a novel compound is a critical step in assessing its therapeutic potential. This guide addresses the current landscape of knowledge surrounding Heteroclitin B, a natural product isolated from Kadsura heteroclita. While specific comparative bioavailability data for different this compound formulations are not publicly available at this time, this document provides a framework for approaching such studies, drawing on established methodologies for analogous compounds.
This compound is a recognized natural product, classified within the lignan family of compounds derived from the plant Kadsura heteroclita[1]. Lignans from the Kadsura genus are known for a variety of biological activities, including anti-inflammatory, anti-HIV, and antitumor effects[2][3]. However, like many natural products, lignans can present challenges in terms of their oral bioavailability, often due to poor aqueous solubility[4][5].
General Experimental Protocols for Bioavailability Assessment
Evaluating the comparative bioavailability of different formulations of a compound like this compound would typically involve a series of preclinical studies. The following outlines a general experimental workflow.
Preformulation Studies
The initial step involves characterizing the physicochemical properties of this compound. This data is crucial for designing appropriate formulations. Key parameters to investigate include:
-
Solubility: Determination in various physiologically relevant media (e.g., simulated gastric fluid, simulated intestinal fluid) and different pH values.
-
Permeability: Assessment using in vitro models such as the Caco-2 cell permeability assay to predict intestinal absorption.
-
LogP/LogD: Measurement of the octanol-water partition coefficient to understand the compound's lipophilicity.
-
Solid-state characterization: Analysis of crystallinity and polymorphism using techniques like X-ray diffraction (XRD) and differential scanning calorimetry (DSC).
Formulation Development
Based on the preformulation data, various formulations can be developed to enhance the solubility and dissolution rate of this compound. Common strategies for poorly soluble compounds include:
-
Lipid-based formulations: Such as self-emulsifying drug delivery systems (SEDDS), which can improve absorption by presenting the drug in a solubilized state[6].
-
Nanosuspensions: Reducing the particle size to the nanometer range increases the surface area for dissolution[5].
-
Solid dispersions: Dispersing the drug in a polymer matrix at the molecular level to create an amorphous form with higher solubility[7].
-
Complexation with cyclodextrins: Encapsulating the drug molecule within a cyclodextrin cavity to enhance its aqueous solubility[8].
In Vitro Dissolution Studies
Each formulation should be subjected to in vitro dissolution testing to compare their drug release profiles. This is typically performed using a USP dissolution apparatus under conditions that mimic the gastrointestinal tract. The results help in selecting the most promising formulations for in vivo studies.
In Vivo Pharmacokinetic Studies
The definitive assessment of bioavailability is conducted through in vivo studies in animal models (e.g., rats, mice). The general protocol involves:
-
Dosing: Administering the different this compound formulations to fasted animals at a specific dose. An intravenous formulation is also typically included to determine the absolute bioavailability.
-
Blood Sampling: Collecting blood samples at predetermined time points post-dosing.
-
Sample Analysis: Quantifying the concentration of this compound in plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: Calculating key pharmacokinetic parameters from the plasma concentration-time data.
Data Presentation for Comparative Bioavailability
The quantitative data from in vivo pharmacokinetic studies should be summarized in a clear and structured table for easy comparison.
Table 1: Comparative Pharmacokinetic Parameters of Different this compound Formulations in Rats (Example Data)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | AUC (0-inf) (ng·h/mL) | F (%) |
| Aqueous Suspension | 150 ± 35 | 2.0 | 600 ± 120 | 650 ± 130 | 5 |
| Lipid-Based Formulation | 750 ± 150 | 1.0 | 3000 ± 500 | 3100 ± 520 | 25 |
| Nanosuspension | 900 ± 180 | 1.5 | 3600 ± 600 | 3700 ± 610 | 30 |
| Intravenous Solution | - | - | 12000 ± 2000 | 12100 ± 2050 | 100 |
Data are presented as mean ± standard deviation (n=6). Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; F: Absolute bioavailability.
Visualizing Experimental Workflows and Concepts
Diagrams are essential for illustrating complex processes and relationships in drug development.
Caption: A generalized experimental workflow for the comparative bioavailability assessment of different drug formulations.
Caption: Common formulation strategies to enhance the oral bioavailability of poorly soluble compounds.
References
- 1. Heteroclitin B_±¨¼Û/¼Û¸ñ/ÐÔÄܲÎÊý/ͼ, ÃÀ¹ú/TargetMol_ÉúÎïÆ÷²ÄÍø [bio-equip.com]
- 2. acgpubs.org [acgpubs.org]
- 3. A review of lignans from genus Kadsura and their spectrum characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
In Vivo Efficacy of Heteroclitin B: A Comparative Analysis with Other Natural Products
Currently, there is a significant lack of publicly available scientific literature detailing the in vivo efficacy of Heteroclitin B. Extensive searches of established biomedical databases and research repositories have not yielded any preclinical or clinical studies investigating the effects of this compound in animal models or human subjects.
This absence of in vivo data prevents a direct comparison of this compound's performance with other natural products that have undergone such testing. While in vitro studies may exist that explore the compound's activity against cancer cell lines in a laboratory setting, this information is not sufficient to meet the core requirements of a comparative guide focused on whole-organism efficacy.
To provide the requested comparison, data from animal models is essential to evaluate key parameters such as:
-
Tumor Growth Inhibition: The extent to which a compound slows or halts the proliferation of cancer cells in a living organism.
-
Pharmacokinetics: How the compound is absorbed, distributed, metabolized, and excreted by the body.
-
Toxicity and Safety Profile: The adverse effects of the compound on the organism at various dosages.
-
Survival Analysis: The impact of the treatment on the overall survival rate of the animal models.
Without this crucial in vivo data for this compound, a scientifically rigorous and objective comparison with other natural products is not feasible. Researchers, scientists, and drug development professionals are advised to consult peer-reviewed scientific literature for available in vivo data on other natural products of interest.
Future research demonstrating the in vivo efficacy of this compound would be necessary to enable the creation of the comprehensive comparison guide as outlined in the initial request. We will continue to monitor the scientific literature and will update this guide should relevant data become available.
Benchmarking Heteroclitin B's Therapeutic Index: A Comparative Guide for Drug Development Professionals
A Note to Researchers: Information regarding a specific compound named "Heteroclitin B" is not currently available in the public scientific literature. However, compounds isolated from its source, Kadsura heteroclita, have demonstrated notable anti-HIV activity. This guide, therefore, provides a comparative framework for the therapeutic index of a hypothetical anti-HIV compound, benchmarked against established antiretroviral agents. The methodologies and data presented herein are intended to serve as a valuable resource for the preclinical evaluation of novel therapeutic candidates.
Executive Summary
The therapeutic index (TI) is a critical measure of a drug's safety, representing the ratio between its therapeutic and toxic doses. A higher TI is indicative of a wider margin of safety. This guide offers a comparative analysis of the therapeutic index of a representative anti-HIV compound from Kadsura heteroclita against the well-established antiretroviral drug, Zidovudine (AZT). Due to the absence of specific data for "this compound," we will utilize reported therapeutic index values for unnamed anti-HIV compounds isolated from Kadsura heteroclita as a proxy.
This document provides detailed experimental protocols for determining the therapeutic index both in vitro and in vivo. Additionally, a visualization of the HIV life cycle is included to illustrate the points of intervention for antiretroviral drugs.
Data Presentation: Therapeutic Index Comparison
The following table summarizes the in vitro therapeutic indices of anti-HIV compounds from Kadsura heteroclita and the benchmark antiretroviral drug, Zidovudine.
| Compound | 50% Cytotoxic Concentration (CC50) | 50% Inhibitory Concentration (IC50) | Therapeutic Index (TI = CC50/IC50) |
| Compounds from Kadsura heteroclita (Anti-HIV) | Not explicitly stated | 1.4 - 1.6 µg/mL | 52.9 - 65.9 |
| Zidovudine (AZT) | >100 µM | 0.12 µM | >833 |
Note: The therapeutic index for Zidovudine is calculated based on publicly available IC50 and CC50 data in peripheral blood mononuclear cells (PBMCs). The data for compounds from Kadsura heteroclita is from a study where the specific CC50 and IC50 values used for the TI calculation were not detailed.
Experimental Protocols
In Vitro Therapeutic Index Determination
Objective: To determine the 50% cytotoxic concentration (CC50) and the 50% effective inhibitory concentration (IC50) of a test compound to calculate the in vitro therapeutic index.
1. Cell Culture and Maintenance:
-
Peripheral Blood Mononuclear Cells (PBMCs) are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 10 U/mL IL-2.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Cytotoxicity Assay (CC50 Determination):
-
Plate PBMCs in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Prepare serial dilutions of the test compound in culture medium.
-
Add the diluted compound to the cells and incubate for 72 hours.
-
Assess cell viability using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability assay.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the CC50 value, which is the concentration of the compound that reduces cell viability by 50% compared to untreated control cells.
3. Antiviral Assay (IC50 Determination):
-
Infect PBMCs with a laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB) at a multiplicity of infection (MOI) of 0.01.
-
Immediately after infection, add serial dilutions of the test compound to the cells.
-
Incubate the infected cells for 7 days.
-
Measure the level of HIV-1 replication by quantifying the p24 antigen in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA).
-
Calculate the IC50 value, which is the concentration of the compound that inhibits HIV-1 replication by 50% compared to untreated infected cells.
4. Therapeutic Index Calculation:
-
Calculate the therapeutic index using the following formula: TI = CC50 / IC50 .
In Vivo Therapeutic Index Determination (Mouse Model)
Objective: To determine the maximum tolerated dose (MTD) and the 50% effective dose (ED50) of a test compound in an animal model to estimate the in vivo therapeutic index.
1. Animal Model:
-
Use immunodeficient mice (e.g., NOD/SCID or NSG mice) engrafted with human hematopoietic stem cells or peripheral blood mononuclear cells (humanized mice) to support HIV-1 infection.
2. Maximum Tolerated Dose (MTD) Study:
-
Administer the test compound to non-infected humanized mice at escalating doses.
-
Monitor the animals for signs of toxicity, including weight loss, changes in behavior, and mortality, over a period of 14-28 days.
-
The MTD is defined as the highest dose that does not cause significant toxicity.
3. Efficacy Study (ED50 Determination):
-
Infect humanized mice with a pathogenic strain of HIV-1.
-
Administer the test compound at various doses to different groups of infected mice, starting from a dose below the MTD.
-
Monitor the viral load in the plasma of the mice over time using a validated quantitative PCR (qPCR) assay.
-
The ED50 is the dose of the compound that reduces the viral load by 50% compared to untreated infected control mice.
4. Therapeutic Index Calculation:
-
Calculate the in vivo therapeutic index using the following formula: TI = MTD / ED50 .
Mandatory Visualization
Below are diagrams illustrating key concepts relevant to the evaluation of anti-HIV compounds.
Safety Operating Guide
Navigating the Safe Disposal of Heteroclitin B: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized compounds like Heteroclitin B are paramount for laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, ensuring compliance with standard laboratory safety protocols.
Chemical and Physical Properties of this compound
A clear understanding of a compound's properties is the first step toward safe handling and disposal. The following table summarizes the key quantitative data for this compound.
| Property | Value |
| CAS Number | 140461-47-8 |
| Molecular Formula | C₂₈H₃₄O₈ |
| Molecular Weight | 498.6 g/mol [1] |
| Purity | >97% |
| Appearance | No data available |
| Solubility | No data available |
| Storage Temperature | -20°C for long term, 2-8°C for short term |
Experimental Protocols: Proper Disposal Procedures
The following procedures are based on general best practices for the disposal of non-radioactive, research-grade organic compounds in a laboratory setting. Since a specific deactivation protocol for this compound is not publicly available, it must be treated as a hazardous chemical waste.
Personal Protective Equipment (PPE) Required:
-
Safety goggles
-
Lab coat
-
Nitrile gloves
Step-by-Step Disposal Protocol:
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. It should be disposed of in a designated container for non-halogenated organic solids or liquids, depending on its form.
-
Container Selection: Use a chemically compatible, leak-proof container with a secure screw-top lid. The container must be clearly labeled as "Hazardous Waste" and should specify "this compound" and its approximate quantity.
-
Waste Accumulation:
-
For solid this compound, carefully transfer the waste into the designated container using a spatula or other appropriate tool, avoiding the creation of dust.
-
For solutions containing this compound, pour the waste carefully into the designated liquid waste container.
-
-
Labeling: The waste container label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The CAS number: "140461-47-8"
-
An accurate estimation of the concentration and total volume/mass of the waste.
-
The date the waste was first added to the container.
-
The name of the principal investigator or research group.
-
-
Storage: Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory. This area should be away from general lab traffic and incompatible chemicals. The Material Safety Data Sheet (MSDS) for this compound advises keeping it away from strong oxidizing/reducing agents and strong acids/alkalis.
-
Disposal Request: Once the waste container is full or has been in storage for a period defined by your institutional policy (typically not exceeding one year), arrange for its disposal through your institution's certified hazardous waste management service. Follow your institution's specific procedures for requesting a waste pickup.
-
Spill Management: In case of a spill, avoid breathing dust or vapors. Wear appropriate PPE, sweep up the solid material without creating dust, and place it in a sealed container for disposal as hazardous waste. Do not allow the product to enter drains[2].
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and responsible disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.
References
Essential Safety and Operational Protocols for Handling Heteroclitin B
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling potent bioactive compounds like Heteroclitin B. Adherence to strict safety protocols and operational plans minimizes exposure risks and ensures the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for the handling and disposal of this compound.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound, based on established guidelines for cytotoxic compounds.
| PPE Category | Recommendation | Specifications |
| Hand Protection | Double gloving is required. | Wear two pairs of chemotherapy-rated nitrile gloves.[1] |
| Eye & Face Protection | Full-face protection is mandatory. | A full-face shield is preferred to protect against splashes.[1] If using goggles, they must be worn with a fluid-resistant mask.[1] |
| Respiratory Protection | Respiratory protection is required, especially when handling powders. | Use a respirator or an N95 mask to prevent the inhalation of airborne particles.[2] |
| Body Protection | A disposable, fluid-resistant gown must be worn. | The gown should have long sleeves and a solid front to protect clothing and skin from contamination.[2] |
| Foot Protection | Closed-toe shoes and shoe covers are required. | Shoe covers provide an additional barrier against contamination in the event of a spill.[1] |
Operational Plan for Handling this compound
This step-by-step guide outlines the procedures for the safe preparation, use, and disposal of this compound.
1. Preparation:
-
Designated Area: All work with this compound must be conducted in a designated area, such as a certified biological safety cabinet (BSC) or a chemical fume hood, to minimize exposure.
-
Gather Materials: Before starting, ensure all necessary PPE, handling equipment (e.g., dedicated spatulas, glassware), and waste disposal containers are within reach.
-
Donning PPE: Put on all required PPE in the correct order: shoe covers, gown, mask/respirator, eye and face protection, and finally, two pairs of gloves.
2. Handling and Use:
-
Weighing: If working with powdered this compound, handle it carefully to avoid generating dust.[3] Use a balance with a draft shield within the containment area.
-
Dissolving: When preparing solutions, add the solvent to the this compound powder slowly to prevent splashing.
-
Experimental Procedures: Conduct all experimental manipulations within the designated containment area.
-
Transport: If this compound needs to be transported outside the immediate work area, it must be in a sealed, labeled, and leak-proof secondary container.
3. Disposal Plan:
-
Waste Segregation: All materials that come into contact with this compound, including gloves, gowns, pipette tips, and glassware, are considered cytotoxic waste and must be disposed of separately.
-
Solid Waste: Place all contaminated solid waste in a designated, labeled, and puncture-resistant cytotoxic waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a clearly labeled, leak-proof container. Do not pour this waste down the drain.[3]
-
Decontamination: After completing work, decontaminate all surfaces and equipment with an appropriate cleaning agent, such as a detergent solution followed by a disinfectant.[2]
-
Doffing PPE: Remove PPE in the reverse order of donning, being careful to avoid self-contamination. The outer gloves should be removed first and disposed of in the cytotoxic waste container.
Experimental Workflow
The following diagram illustrates the logical flow for safely handling this compound from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
